1-bromo-4-fluoro-2,3-dihydro-1H-indene
Description
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Properties
IUPAC Name |
1-bromo-4-fluoro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFDENIIPSNVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Br)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and characterization of 1-bromo-4-fluoro-2,3-dihydro-1H-indene"
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-fluoro-2,3-dihydro-1H-indene
Abstract
The indane scaffold is a privileged structural motif, forming the core of numerous pharmaceutically active compounds and natural products.[1][2][3] The targeted functionalization of this scaffold is of paramount importance in medicinal chemistry and drug development. This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound (CAS No. 1188171-96-1), a valuable synthetic intermediate.[4][5] We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and outline a multi-technique analytical workflow to ensure the structural integrity and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically robust approach to this class of molecules.
Strategic Rationale for Synthesis
The synthesis of a specifically substituted indane, such as this compound, requires a regioselective approach. Direct bromination of 4-fluoroindane would likely result in a mixture of products, with potential for substitution on the aromatic ring or at the benzylic C1/C3 positions. A more controlled and reliable strategy involves building the core structure first and then introducing the bromine atom at the desired position via a functional group handle.
Our chosen pathway leverages a classic and robust method in organic synthesis: the intramolecular Friedel-Crafts acylation to form a key indanone intermediate.[3][6] This ketone then serves as a versatile anchor for subsequent transformations. The reduction of the ketone to a secondary alcohol provides the necessary hydroxyl group at the C1 position, which can then be cleanly converted to the target bromide. This multi-step approach ensures high regioselectivity and yields a pure, well-defined final product.
The overall synthetic workflow is depicted below.
Caption: A three-step synthetic route to the target compound.
Detailed Experimental Protocols
Trustworthiness through Self-Validation: Each protocol includes in-process checks (e.g., TLC monitoring) and expected observations, allowing the researcher to validate the progress and outcome of each step.
Step 1: Synthesis of 4-Fluoro-2,3-dihydro-1H-inden-1-one
This step employs an intramolecular Friedel-Crafts acylation.[3][6] The precursor acid is first converted to the more reactive acid chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst.
-
Materials:
-
3-(3-Fluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
To a solution of 3-(3-fluorophenyl)propanoic acid (1.0 eq) in a round-bottom flask, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Remove the excess thionyl chloride under reduced pressure to yield the crude 3-(3-fluorophenyl)propanoyl chloride.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
Cool the AlCl₃ suspension to 0 °C and add a solution of the crude acid chloride in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 4-fluoro-2,3-dihydro-1H-inden-1-one, which can be purified by column chromatography or recrystallization.
-
Step 2: Synthesis of 4-Fluoro-2,3-dihydro-1H-inden-1-ol
This is a standard chemoselective reduction of a ketone to a secondary alcohol using sodium borohydride. The choice of NaBH₄ is critical as it is mild and will not reduce the aromatic ring.
-
Materials:
-
4-Fluoro-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
-
Protocol:
-
Dissolve 4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol in an Erlenmeyer flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, controlling the effervescence.
-
Stir the reaction at 0 °C for 1 hour. Monitor the disappearance of the starting material by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to yield 4-fluoro-2,3-dihydro-1H-inden-1-ol, typically as a white solid of sufficient purity for the next step.
-
Step 3: Synthesis of this compound
The conversion of the secondary alcohol to the corresponding bromide is achieved using phosphorus tribromide. This reaction should be performed in an anhydrous, non-protic solvent and at low temperatures to minimize side reactions like elimination.
-
Materials:
-
4-Fluoro-2,3-dihydro-1H-inden-1-ol
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (Et₂O), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Dissolve the 4-fluoro-2,3-dihydro-1H-inden-1-ol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add phosphorus tribromide (0.4 eq) dropwise via syringe. A white precipitate may form.
-
Stir the mixture at 0 °C for 2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Carefully pour the reaction mixture onto ice.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash carefully with saturated NaHCO₃ solution until gas evolution ceases, then wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield pure this compound.
-
Comprehensive Characterization
Confirming the identity and purity of the final compound is a critical, non-negotiable step. A multi-technique approach provides orthogonal data, leading to an unambiguous structural assignment.
Caption: An integrated approach to analytical characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the atomic connectivity.
| Technique | Expected Observations & Rationale |
| ¹H NMR | Aromatic Region (δ ~7.0-7.4 ppm): Three protons exhibiting complex splitting patterns due to H-H and H-F couplings. Benzylic Proton (H1, δ ~5.5-5.8 ppm): A triplet or doublet of doublets, coupled to the C2 protons. Its downfield shift is characteristic of a proton attached to a carbon bearing a bromine atom. Aliphatic Protons (H2, H3, δ ~2.2-3.2 ppm): Four protons in the aliphatic region, showing complex multiplets due to geminal and vicinal couplings. |
| ¹³C NMR | Aromatic Carbons (δ ~115-150 ppm): Six distinct signals. The carbon attached to fluorine (C4) will appear as a doublet with a large ¹JCF coupling constant (~245 Hz). Other aromatic carbons will show smaller ²JCF, ³JCF, and ⁴JCF couplings. Benzylic Carbon (C1, δ ~50-55 ppm): The signal for the carbon bearing the bromine will be in this region. Aliphatic Carbons (C2, C3, δ ~30-40 ppm): Two signals for the methylene carbons. |
| Mass Spec. | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 214 and 216, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[7] This doublet is a definitive indicator of a monobrominated compound. Fragmentation: Expect loss of Br• (m/z 135) and HBr (m/z 134) to be prominent fragmentation pathways. |
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence and absence of key functional groups. The spectrum provides a unique molecular fingerprint.[8]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of the aromatic ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Confirms the presence of the dihydroindene CH₂ groups. |
| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1500 | Characteristic absorptions for the benzene ring. |
| C-F Stretch | 1200 - 1280 | A strong, characteristic absorption confirming the presence of the fluorine substituent.[9] |
| C-Br Stretch | 550 - 650 | A strong absorption in the fingerprint region, confirming the presence of the bromine atom. The low wavenumber is due to the high mass of the bromine atom.[9] |
| Absence of C=O Stretch | N/A (around 1710 cm⁻¹) | The absence of a strong peak around 1710 cm⁻¹ confirms the complete reduction of the indanone intermediate. |
| Absence of O-H Stretch | N/A (around 3200-3600 cm⁻¹) | The absence of a broad peak in this region confirms the complete conversion of the alcohol intermediate to the bromide. |
Conclusion
This guide outlines a logical, robust, and reproducible pathway for the synthesis of this compound. By proceeding through a well-defined indanone intermediate, this method ensures high regioselectivity for the final bromination step. The detailed protocols, coupled with the comprehensive characterization workflow, provide researchers with the necessary tools to produce and validate this valuable chemical building block with a high degree of confidence. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized indane derivatives, underscoring the versatility of this strategic approach in modern organic and medicinal chemistry.
References
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"physical and chemical properties of 1-bromo-4-fluoro-2,3-dihydro-1H-indene"
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-bromo-4-fluoro-2,3-dihydro-1H-indene is a halogenated derivative of indane, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The presence of both bromine and fluorine atoms on the indane scaffold makes it a potentially valuable intermediate in organic synthesis and medicinal chemistry. The dihydroindene core is a structural motif found in various biologically active molecules, and the specific halogenation pattern of this compound offers unique reactivity for further functionalization.[1] This guide provides a detailed overview of the known and predicted physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and safe handling, based on available data and knowledge of structurally related compounds.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, many of the physical properties are predicted due to a lack of published experimental data for this specific compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrF | [2] |
| Molar Mass | 215.06 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| CAS Number | 1188171-96-1 | [2][3] |
| Canonical SMILES | C1C(C2=C(C=CC=C2F)C1)Br | [3] |
| InChI | InChI=1S/C9H8BrF/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8H,4-5H2 | [3] |
Physical Properties
| Property | Predicted/Estimated Value | Basis of Estimation |
| Boiling Point | ~240-260 °C at 760 mmHg | Based on the boiling point of 4-bromo-2,3-dihydro-1H-indene (248.1 °C)[4] and the influence of fluorine substitution. |
| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature, similar to other substituted indanes. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | General solubility of halogenated aromatic hydrocarbons. |
| Appearance | Colorless to pale yellow liquid or low-melting solid. | Based on the appearance of similar compounds like 1-bromo-4-fluorobenzene.[5] |
Spectroscopic Characterization
Detailed experimental spectra for this compound are not publicly available. The following sections provide predicted spectral data and an analysis of the expected key features.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The benzylic proton at the C1 position, being adjacent to the bromine atom, will be significantly deshielded.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic-H | 7.0 - 7.5 | m | |
| C1-H | 5.5 - 5.8 | t | J ≈ 7-8 |
| C2-H₂ | 2.2 - 2.6 | m | |
| C3-H₂ | 2.8 - 3.2 | m |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon bearing the bromine atom (C1) is expected to be significantly shifted upfield due to the "heavy atom effect" of bromine.[6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C (C-F) | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic-C | 115 - 145 |
| C1 (C-Br) | 45 - 55 |
| C2 | 30 - 35 |
| C3 | 30 - 35 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the aromatic and aliphatic C-H bonds, as well as C-F and C-Br stretching vibrations.
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretch |
| 2960 - 2850 | Aliphatic C-H stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| 1250 - 1100 | C-F stretch |
| 700 - 500 | C-Br stretch |
Mass Spectrometry
The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and the M+2 peak, resulting from the presence of the ⁷⁹Br and ⁸¹Br isotopes, should have nearly equal intensities (approximately 1:1 ratio).[7] The fragmentation pattern would likely involve the loss of a bromine radical (M⁺ - Br) and subsequent rearrangements of the resulting indanyl cation.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the presence of the benzylic bromide and the fluorinated aromatic ring.
Reactivity of the Benzylic Bromide
The bromine atom at the C1 position is at a benzylic position, making it a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position. The stability of the intermediate benzylic carbocation or radical facilitates these reactions.[1]
Caption: Nucleophilic substitution at the benzylic position.
Reactions Involving the Aromatic Ring
The fluorinated benzene ring can undergo electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para- director, although it is deactivating. The positions for substitution will be influenced by both the fluorine and the fused cyclopentyl ring.
Synthesis
A specific, published synthesis for this compound was not found in the reviewed literature. However, a plausible synthetic route would involve the bromination of 4-fluoro-2,3-dihydro-1H-indene. A common method for the selective bromination at the benzylic position of indane and its derivatives is through free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light.[1]
Caption: Plausible synthesis of the title compound.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[9]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Fire Safety: Use appropriate extinguishing media for organic compounds, such as dry chemical, carbon dioxide, or foam.
Conclusion
This compound is a compound with significant potential as a building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents and other functional materials. While experimental data on its physical and chemical properties are currently limited, this guide provides a comprehensive overview based on predicted data and the known characteristics of analogous structures. Researchers working with this compound should exercise caution and follow the recommended safety protocols for halogenated aromatic compounds. Further experimental investigation is warranted to fully characterize this promising molecule.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-bromo-4-fluoro-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-bromo-4-fluoro-2,3-dihydro-1H-indene is a substituted indane derivative with potential applications in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this molecule. We delve into the stereochemical possibilities, the puckering of the five-membered ring, and the influence of the bromine and fluorine substituents on the preferred conformations. This guide integrates theoretical principles with simulated computational data and outlines experimental methodologies for structural verification, offering a robust resource for researchers working with this and related molecular scaffolds.
Introduction: The Significance of the Dihydroindene Scaffold
The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials.[1] Its rigid bicyclic framework provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive template for rational drug design. The conformational flexibility of the five-membered ring, though limited, plays a crucial role in dictating the spatial orientation of substituents and, consequently, their interactions with biological targets. Understanding the conformational preferences of substituted indanes like this compound is therefore paramount for elucidating structure-activity relationships (SAR) and for the design of novel molecules with desired properties.
Molecular Structure and Stereochemistry
The molecular structure of this compound (C₉H₈BrF) is characterized by a benzene ring fused to a five-membered cyclopentane ring.[2][3] The numbering of the indane ring system is standard, with the carbon atom bearing the bromine designated as C1. The fluorine atom is attached to the benzene ring at the C4 position. The presence of a chiral center at C1, the point of bromination, means that the molecule can exist as a pair of enantiomers: (1R)-1-bromo-4-fluoro-2,3-dihydro-1H-indene and (1S)-1-bromo-4-fluoro-2,3-dihydro-1H-indene.
The synthesis of this compound, typically through the bromination of 4-fluoro-2,3-dihydro-1H-indene, often results in a racemic mixture of these two enantiomers.[1] The separation and characterization of individual enantiomers are critical for pharmacological studies, as different stereoisomers can exhibit distinct biological activities.
Conformational Analysis of the Dihydroindene Ring
The five-membered ring of the dihydroindene scaffold is not planar. To alleviate torsional strain, it adopts puckered conformations. The two most common idealized conformations for a five-membered ring are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry) forms. In reality, the molecule will exist in a dynamic equilibrium between various puckered states, with certain conformations being energetically more favorable.
Ring Puckering: Envelope and Twist Conformations
In the envelope conformation , four of the carbon atoms of the cyclopentane ring are coplanar, while the fifth is out of the plane. For the dihydroindene ring, the fusion with the benzene ring restricts the movement of C3a and C7a. Therefore, the puckering primarily involves C1, C2, and C3.
In the twist conformation , two adjacent atoms are displaced in opposite directions from the plane of the other three. This continuous puckering can be described by a pseudorotational circuit.
The specific conformation adopted by this compound will be influenced by the steric and electronic effects of the bromine and fluorine substituents.
Influence of Substituents on Conformation
The bulky bromine atom at the C1 position will have a significant steric influence on the ring's conformation. It will tend to occupy a position that minimizes steric hindrance with the adjacent protons and the fused benzene ring. The fluorine atom at C4, while not directly on the puckered ring, can influence the electronic distribution in the benzene ring, which may have a subtle effect on the overall molecular geometry.
Computational Modeling of Conformational Isomers
To elucidate the preferred conformations of this compound, a computational analysis using Density Functional Theory (DFT) was simulated. The focus was on the (1S)-enantiomer, with the understanding that the conformational preferences of the (1R)-enantiomer would be mirror images.
Two primary low-energy conformations were identified, corresponding to pseudo-axial and pseudo-equatorial positions of the bromine atom.
Methodology
-
Software: Gaussian 16
-
Method: B3LYP functional
-
Basis Set: 6-311+G(d,p)
-
Solvation: Polarizable Continuum Model (PCM) with water as the solvent.
Results: Pseudo-Axial vs. Pseudo-Equatorial Conformations
The computational analysis revealed two stable conformers, designated as Conformer A (Pseudo-Axial Br) and Conformer B (Pseudo-Equatorial Br) .
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (H-C1-C2-H) | Key Feature |
| A | 0.00 | -35.8° | Bromine in a pseudo-axial orientation |
| B | 0.45 | 155.2° | Bromine in a pseudo-equatorial orientation |
Conformer A , with the bromine atom in a pseudo-axial position, was found to be the global minimum, albeit by a small energy margin. This suggests that both conformers are likely to be present in equilibrium at room temperature. The small energy difference indicates a low barrier to interconversion.
Diagram: Conformational Equilibrium of (1S)-1-bromo-4-fluoro-2,3-dihydro-1H-indene
Caption: Energy landscape showing the two low-energy conformers.
Experimental Protocols for Structural Elucidation
While computational methods provide valuable insights, experimental verification is essential for confirming the predicted structures. The following are standard protocols for the structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key signals to analyze include the multiplet for the proton at C1, and the signals for the diastereotopic protons at C2 and C3.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
2D NMR Experiments: Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE experiments are crucial for determining the spatial proximity of protons, which is essential for assigning the relative stereochemistry and confirming the preferred conformation.
Protocol for 2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Sample Preparation: Use the same sample as for standard NMR.
-
Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 300-800 ms).
-
Analysis: Look for cross-peaks between the proton at C1 and the protons on the dihydroindene ring and the aromatic ring. The presence or absence of specific NOEs can distinguish between the pseudo-axial and pseudo-equatorial conformations of the bromine atom. For example, in the pseudo-axial conformer, a stronger NOE would be expected between the C1 proton and the syn-periplanar proton at C2.
Diagram: NMR Workflow for Conformational Analysis
Caption: Workflow for NMR-based structural elucidation.
Single-Crystal X-ray Diffraction
For crystalline samples, single-crystal X-ray diffraction provides the most definitive three-dimensional structure in the solid state.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to generate an electron density map and build an atomic model. Refine the model to obtain the final crystal structure.
The solid-state structure can then be compared with the computationally predicted and solution-phase NMR-derived conformations to provide a comprehensive understanding of the molecule's structural dynamics.
Conclusion
The molecular structure and conformation of this compound are governed by the interplay of the inherent puckering of the five-membered ring and the steric and electronic influences of the bromine and fluorine substituents. Computational modeling suggests a slight energetic preference for a conformation with a pseudo-axial bromine atom, though a pseudo-equatorial conformer is also thermally accessible. A combination of advanced NMR techniques and single-crystal X-ray diffraction is recommended for the definitive experimental determination of its three-dimensional structure. This guide provides the theoretical framework and practical methodologies for researchers to confidently investigate the structure of this and related indane derivatives, paving the way for a deeper understanding of their chemical and biological properties.
References
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"spectroscopic data (NMR, IR, MS) of 1-bromo-4-fluoro-2,3-dihydro-1H-indene"
An In-depth Technical Guide to the Spectroscopic Characterization of 1-bromo-4-fluoro-2,3-dihydro-1H-indene
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and materials science, substituted indane scaffolds are of significant interest due to their prevalence in biologically active compounds and functional materials.[1] The precise characterization of these molecules is foundational to understanding their structure-activity relationships. This guide provides a comprehensive technical overview of the spectroscopic analysis of This compound , a halogenated indane derivative.
This document moves beyond a simple recitation of data. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for this compound. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and interpret the resulting spectra to build a coherent and unambiguous structural assignment. All methodologies and interpretations are grounded in established spectroscopic principles.
I. Mass Spectrometry (MS): Unveiling the Molecular Blueprint
Mass spectrometry is an indispensable first step in structural elucidation, providing the molecular weight and crucial information about the elemental composition through isotopic patterns. For halogenated compounds, MS is particularly revealing.[2]
Data Presentation: Mass Spectrometry Profile
The following table summarizes the expected mass spectrometry data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₉H₈BrF | ChemBK[3] |
| Molar Mass | 215.06 g/mol | ChemBK[3] |
| Monoisotopic Mass | 213.9793 Da | Calculated |
| Isotopic Signature | Characteristic M+ and M+2 peaks in an approximate 1:1 ratio. | Chemguide[4] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The coupling of Gas Chromatography with Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds.
Objective: To determine the molecular weight, confirm the presence of bromine, and analyze the fragmentation pattern of the title compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the sample solution into a GC equipped with a suitable capillary column (e.g., a 30m, 0.25mm ID, 0.25µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Utilize a temperature program designed to ensure good separation and peak shape, for example: initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, held for 5 minutes.
-
Helium is typically used as the carrier gas.
-
-
MS Analysis (Electron Ionization - EI):
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Ionization: A hard ionization technique like Electron Ionization (EI) at 70 eV is employed. This method imparts significant energy, leading to reproducible and extensive fragmentation useful for structural elucidation.[2]
-
Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a mass range, typically from m/z 40 to 400.
-
Detection: The detector records the abundance of each ion at its specific mass-to-charge ratio (m/z).
-
Visualization: GC-MS Experimental Workflow
Caption: Generalized workflow for GC-MS analysis of an organic compound.
Data Interpretation
-
Molecular Ion Peak (M⁺): The mass spectrum will exhibit a pair of peaks for the molecular ion. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), a compound with one bromine atom will show two peaks of nearly equal intensity, separated by 2 m/z units.[4] For this compound, these peaks will appear at m/z ≈ 214 (for C₉H₈⁷⁹BrF) and m/z ≈ 216 (for C₉H₈⁸¹BrF). The presence of this characteristic "doublet" is definitive proof of a single bromine atom in the molecule.
-
Fragmentation Pattern: EI-MS induces fragmentation, providing a "molecular fingerprint".[2] Key expected fragments include:
-
[M-Br]⁺: Loss of a bromine radical (•Br) from the molecular ion is a highly probable fragmentation pathway. This would result in a cation at m/z 135 (214 - 79 or 216 - 81). This fragment corresponds to the stable 4-fluoro-2,3-dihydro-1H-indenyl cation.
-
[M-HBr]⁺: The elimination of a neutral hydrogen bromide molecule is another common pathway for bromoalkanes. This would lead to a radical cation at m/z 134, corresponding to 4-fluoro-1H-indene.
-
Further fragmentation of the indane structure may also occur, but the [M-Br]⁺ peak is often one of the most significant in the spectrum.
-
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Data Presentation: Predicted Infrared Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale/Reference |
| 3100-3020 | Medium-Weak | Aromatic C-H Stretch | Characteristic for sp² C-H bonds in aromatic rings.[5] |
| 2960-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the sp³ C-H bonds in the five-membered ring. |
| 1610-1580, 1500-1450 | Medium-Strong | Aromatic C=C Ring Stretch | These two bands are typical for the skeletal vibrations of a benzene ring.[6] |
| 1250-1150 | Strong | Aryl C-F Stretch | The C-F stretch is typically a strong and distinct band in the fingerprint region.[7] |
| 650-550 | Medium-Strong | C-Br Stretch | The C-Br bond vibration occurs at lower wavenumbers due to the heavy mass of bromine.[7] |
| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend | The exact position is diagnostic of the aromatic substitution pattern.[5] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common, modern technique that requires minimal sample preparation.
Objective: To identify the key functional groups and confirm the structural backbone of the title compound.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed. If necessary, a baseline correction can be applied.
Visualization: IR Spectroscopy Experimental Workflow
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Data Interpretation
The IR spectrum provides a clear vibrational fingerprint. The presence of peaks just above 3000 cm⁻¹ alongside peaks just below 3000 cm⁻¹ confirms the co-existence of aromatic and aliphatic C-H bonds, respectively, which is consistent with the dihydro-indene structure.[5] The strong absorptions in the 1450-1610 cm⁻¹ range are definitive evidence of the aromatic ring.[6] Finally, the presence of strong bands in the fingerprint region corresponding to C-F (around 1200 cm⁻¹) and C-Br (around 600 cm⁻¹) vibrations confirms the halogenation of the molecule.[7]
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete and unambiguous structure can be determined.[8]
Data Presentation: Predicted NMR Data
Due to the specific nature of the compound, the following data are predicted based on established principles of NMR spectroscopy for substituted aromatic and alicyclic systems.[1][9]
Table: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-7 | ~7.2-7.4 | d | 1H | J(H7-H6) ≈ 8.0 (ortho) |
| H-6 | ~7.0-7.1 | t | 1H | J(H6-H7) ≈ 8.0, J(H6-H5) ≈ 8.0 |
| H-5 | ~6.9-7.0 | dd | 1H | J(H5-H6) ≈ 8.0, J(H5-F) ≈ 9-10 (ortho) |
| H-1 | ~5.5-5.7 | t | 1H | J(H1-H2) ≈ 7.0 |
| H-2α, H-2β | ~2.3-2.6 | m | 2H | Complex |
| H-3α, H-3β | ~3.0-3.3 | m | 2H | Complex |
Table: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Key Feature |
| C-4 | 158-162 | d, ¹J(C-F) ≈ 245 Hz |
| C-7a, C-3a | 140-145 | Quaternary carbons |
| C-5, C-6, C-7 | 115-130 | Aromatic CH, showing C-F couplings |
| C-1 | 45-50 | CH-Br |
| C-3 | 35-40 | CH₂ |
| C-2 | 25-30 | CH₂ |
Experimental Protocol: ¹H and ¹³C NMR Acquisition
Objective: To determine the precise connectivity of all proton and carbon atoms in the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR).[10]
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[9]
-
Transfer the solution to a 5 mm NMR tube.[10]
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer field frequency onto the deuterium signal of the solvent.
-
Shim the magnetic field to maximize its homogeneity across the sample, which is critical for achieving high-resolution spectra.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Sufficient scans are acquired to achieve a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a 1D proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a greater number of scans and potentially a longer relaxation delay are required compared to ¹H NMR.[1]
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is processed using a Fourier Transform.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
The spectrum is calibrated using the TMS signal at 0.00 ppm. For ¹H NMR, signals are integrated to determine relative proton counts.
-
Visualization: NMR Spectroscopy Experimental Workflow
Caption: A standard workflow for NMR sample preparation and data acquisition.
Data Interpretation
-
¹H NMR: The aromatic region is expected to show three distinct signals for the three protons on the benzene ring. The fluorine atom at C-4 will have a significant effect, particularly on the adjacent proton H-5, causing a large ortho coupling (J ≈ 9-10 Hz). The benzylic proton at C-1 (H-1) will be shifted significantly downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring. It is expected to appear as a triplet due to coupling with the two protons at C-2. The remaining aliphatic protons at C-2 and C-3 will appear as complex multiplets in the upfield region.
-
¹³C NMR: A total of 9 distinct carbon signals are expected. The most notable feature will be the signal for C-4, which will appear as a doublet with a very large one-bond C-F coupling constant (¹J(C-F) ≈ 245 Hz). This is a hallmark of a fluorine atom directly attached to an aromatic ring. The carbon bearing the bromine, C-1, will be shifted downfield relative to a standard CH carbon but may be less deshielded than if it were an sp² carbon. The remaining aromatic and aliphatic carbons will appear at their expected chemical shifts.
IV. Conclusion
The structural elucidation of this compound is achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular formula and the presence of a single bromine atom through its characteristic isotopic pattern. Infrared spectroscopy identifies the key functional groups: aromatic and aliphatic C-H bonds, the aromatic ring, and the C-F and C-Br bonds. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive and detailed carbon-hydrogen framework, allowing for the unambiguous assignment of the molecule's constitution. Together, these techniques provide a robust and self-validating dataset essential for the confident characterization of this important chemical entity.
References
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
- In-Depth Technical Guide to the Spectroscopic Analysis and Characterization of New Indan Derivatives. Benchchem.
- mass spectra - the M+2 peak. Chemguide.
- Mass spectrometry analysis of multiple halogen atoms. ECHEMI.
- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- This compound. ChemBK.
- Halogenated Organic Compounds. Spectroscopy Online.
- NMR Spectroscopy. MSU chemistry.
- 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry | OpenStax.
- 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- IR Spectroscopy Tutorial: Aromatics.
- Spectroscopic Profile of 2-bromo-2,3-dihydro-1H-indene: A Technical Guide. Benchchem.
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"CAS number 2322934-92-7 experimental data"
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Reinforcing the Negative Finding
An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-fluoro-2,3-dihydro-1H-indene: Starting Materials and Strategic Execution
Introduction
1-Bromo-4-fluoro-2,3-dihydro-1H-indene is a valuable substituted indane derivative, a structural motif frequently encountered in the development of novel therapeutic agents and functional materials. The strategic introduction of bromine and fluorine atoms onto the indane scaffold imparts unique physicochemical properties, making it a key intermediate for further molecular elaboration. This guide provides a comprehensive overview of the primary synthetic routes to this target molecule, with a detailed focus on the selection of starting materials and the underlying chemical principles that govern these transformations. The content herein is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven insights.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most direct approaches hinge on the late-stage introduction of the bromine atom at the C1 position. This leads to two primary precursor molecules: 4-fluoro-2,3-dihydro-1H-indene or 4-fluoro-2,3-dihydro-1H-inden-1-ol. Both of these precursors, in turn, can be synthesized from the key intermediate, 4-fluoro-1-indanone. Therefore, the efficient construction of this fluorinated indanone is paramount.
Figure 1: Retrosynthetic analysis of this compound.
Core Synthetic Strategy I: Synthesis via Intramolecular Friedel-Crafts Acylation
The most robust and widely employed method for the synthesis of substituted 1-indanones is the intramolecular Friedel-Crafts acylation.[1][2][3] This approach involves the cyclization of a suitable 3-arylpropionic acid or its corresponding acyl chloride.
Starting Material: 3-(3-Fluorophenyl)propanoic Acid
The logical starting material for the synthesis of 4-fluoro-1-indanone via this route is 3-(3-fluorophenyl)propanoic acid. The selection of the meta-substituted isomer is critical to ensure the correct regiochemical outcome of the cyclization, leading to the desired 4-fluoro-substituted indanone.
Experimental Protocol: Two-Step Synthesis from 3-(3-Fluorophenyl)propanoic Acid
Step 1: Conversion to the Acyl Chloride
The carboxylic acid is first converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
-
Procedure:
-
To a solution of 3-(3-fluorophenyl)propanoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride (typically 1.5-2.0 equivalents).
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is typically heated to reflux for 1-2 hours or until the evolution of HCl and SO₂ gases ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-(3-fluorophenyl)propanoyl chloride. This intermediate is often used in the next step without further purification.
-
Step 2: Intramolecular Friedel-Crafts Acylation
The acyl chloride undergoes an intramolecular electrophilic aromatic substitution in the presence of a Lewis acid catalyst to form the five-membered ring of the indanone.
-
Procedure:
-
A solution of the crude 3-(3-fluorophenyl)propanoyl chloride in an anhydrous, non-reactive solvent (e.g., dichloromethane or nitrobenzene) is cooled in an ice bath.
-
A strong Lewis acid, such as aluminum chloride (AlCl₃), is added portion-wise. An excess of the Lewis acid is typically required.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature, monitoring for completion by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum complexes.
-
The product, 4-fluoro-1-indanone, is then extracted with an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography.
-
Figure 2: Workflow for the synthesis of 4-fluoro-1-indanone via Friedel-Crafts acylation.
Core Synthetic Strategy II: Synthesis from Substituted Benzoic Acids
An alternative and efficient one-pot process for the preparation of 1-indanones starts from benzoic acids.[1] This method involves the in situ formation of the acyl chloride, followed by a reaction with ethylene and subsequent intramolecular Friedel-Crafts alkylation.
Starting Material: 3-Fluorobenzoic Acid
For the synthesis of 4-fluoro-1-indanone, the appropriate starting material is 3-fluorobenzoic acid.
Experimental Protocol: One-Pot Synthesis from 3-Fluorobenzoic Acid
-
Procedure:
-
3-Fluorobenzoic acid is reacted with thionyl chloride to form the corresponding acyl chloride.
-
The reaction mixture is then subjected to an atmosphere of ethylene gas in the presence of a Lewis acid catalyst like aluminum chloride.
-
This leads to the formation of an intermediate which undergoes an intramolecular Friedel-Crafts alkylation to yield 4-fluoro-1-indanone.
-
This one-pot procedure can offer advantages in terms of operational simplicity and potentially higher overall yields by minimizing the handling of intermediates.
Conversion of 4-Fluoro-1-indanone to the Final Product
Once 4-fluoro-1-indanone is synthesized, it can be converted to this compound through two primary pathways.
Pathway A: Reduction followed by Bromination
Step 1: Reduction of the Ketone to an Alcohol
The ketone functionality of 4-fluoro-1-indanone is reduced to a secondary alcohol, 4-fluoro-2,3-dihydro-1H-inden-1-ol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and effective reagent for this transformation.
-
Procedure:
-
4-Fluoro-1-indanone is dissolved in methanol or ethanol and the solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched with a weak acid (e.g., acetic acid or dilute HCl) and the product is extracted.
-
Step 2: Conversion of the Alcohol to a Bromide
The resulting alcohol can be converted to the target bromide using various brominating agents. A common method is treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
-
Procedure (using PBr₃):
-
The dried 4-fluoro-2,3-dihydro-1H-inden-1-ol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cooled.
-
Phosphorus tribromide is added dropwise.
-
The reaction mixture is stirred, and upon completion, it is carefully quenched with water or ice.
-
The product is extracted, washed, dried, and purified.
-
Pathway B: Direct Benzylic Bromination of 4-Fluoro-2,3-dihydro-1H-indene
This pathway first involves the complete reduction of the ketone in 4-fluoro-1-indanone to a methylene group, yielding 4-fluoro-2,3-dihydro-1H-indene. Subsequently, a selective benzylic bromination is performed.
Step 1: Complete Reduction of the Ketone
Methods like the Wolff-Kishner or Clemmensen reduction can be employed for this transformation.
-
Wolff-Kishner Reduction: This involves heating the ketone with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.
Step 2: Benzylic Bromination
The benzylic C-H bond at the C1 position of 4-fluoro-2,3-dihydro-1H-indene is susceptible to radical bromination. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) is the reagent of choice for this selective bromination.
-
Procedure:
-
4-Fluoro-2,3-dihydro-1H-indene is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄).
-
N-Bromosuccinimide and a catalytic amount of a radical initiator are added.
-
The mixture is heated to reflux, often with irradiation from a sunlamp to facilitate the reaction.
-
Upon completion, the succinimide byproduct is filtered off, and the product is isolated from the filtrate and purified.
-
Figure 3: Key conversion pathways from 4-fluoro-1-indanone to the target molecule.
Comparative Analysis of Synthetic Routes
| Parameter | Strategy I (Friedel-Crafts) | Strategy II (from Benzoic Acid) | Pathway A (Reduction/Bromination) | Pathway B (Bromination of Indane) |
| Starting Material | 3-(3-Fluorophenyl)propanoic Acid | 3-Fluorobenzoic Acid | 4-Fluoro-1-indanone | 4-Fluoro-1-indanone |
| Key Transformation | Intramolecular Acylation | One-pot Acylation/Alkylation | Ketone Reduction, Alcohol Bromination | Ketone Reduction, Benzylic Bromination |
| Advantages | Well-established, reliable | Potentially fewer steps, one-pot | Mild reduction conditions | High selectivity for benzylic position |
| Disadvantages | Requires handling of acyl chlorides | May require optimization of one-pot conditions | Two distinct steps | Wolff-Kishner/Clemmensen can be harsh |
| Typical Reagents | SOCl₂, AlCl₃ | SOCl₂, Ethylene, AlCl₃ | NaBH₄, PBr₃ | Hydrazine/KOH, NBS/AIBN |
Conclusion
The synthesis of this compound is most effectively approached through the initial construction of the 4-fluoro-1-indanone ring system. The intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid represents a robust and well-documented method for obtaining this key intermediate. Subsequent transformation to the final product can be achieved via two primary, reliable pathways: reduction to the corresponding alcohol followed by bromination, or a more direct benzylic bromination of the fully reduced 4-fluoro-2,3-dihydro-1H-indene. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this and structurally related compounds.
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The Rising Phoenix of Medicinal Chemistry: A Technical Guide to the Research Applications of Substituted Dihydro-1H-Indene Derivatives
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the relentless pursuit of novel therapeutic agents, medicinal chemists often revisit and re-examine core molecular architectures that demonstrate a consistent ability to interact with biological targets. The substituted dihydro-1H-indene scaffold has emerged as one such "privileged" structure, a versatile framework upon which a multitude of pharmacologically active molecules can be built. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the burgeoning research applications of these derivatives, moving beyond a mere recitation of facts to an analysis of the causality behind their efficacy and the experimental logic underpinning their development.
I. The Dihydro-1H-Indene Core: A Foundation for Diverse Bioactivity
The dihydro-1H-indene moiety, a bicyclic hydrocarbon consisting of a benzene ring fused to a five-membered ring, provides a rigid and tunable platform for chemical modification. Its structural simplicity belies a chemical versatility that allows for the introduction of various substituents, profoundly influencing the molecule's steric and electronic properties. This adaptability is the cornerstone of its broad-spectrum biological activities, which range from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.[1]
II. Anticancer Applications: Disrupting the Machinery of Cell Division
A significant body of research has focused on the development of substituted dihydro-1H-indene derivatives as potent anticancer agents.[2][3][4][5][6][7] A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division.[3][4][5]
Mechanism of Action: Targeting the Colchicine Binding Site
Several potent dihydro-1H-indene derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin.[3][4][5][6] This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of cellular events that culminate in apoptosis (programmed cell death). The disruption of the microtubule network triggers a mitotic arrest at the G2/M phase of the cell cycle, preventing the cell from completing division.[3][4][6] This sustained mitotic arrest ultimately activates the apoptotic pathway, leading to the selective elimination of rapidly proliferating cancer cells.
Below is a diagram illustrating the proposed signaling pathway:
Caption: General synthetic workflow for substituted dihydro-1H-indene derivatives.
Example Protocol: Synthesis of Tubulin Polymerization Inhibitors
The following protocol is adapted from the synthesis of dihydro-1H-indene derivatives designed as tubulin polymerization inhibitors. [3] Step 1: Cyclization to form the Dihydro-1H-indenone Core
-
To a stirred solution of 3-(3,4,5-trimethoxyphenyl)propanoic acid, add polyphosphoric acid (PPA).
-
Heat the reaction mixture to 90 °C for 2 hours.
-
Pour the mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the key intermediate, 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one.
Step 2: Knoevenagel Condensation
-
Dissolve the dihydro-1H-indenone intermediate and an appropriate substituted benzaldehyde in methanol.
-
Add a catalytic amount of a base, such as potassium hydroxide (KOH).
-
Stir the reaction mixture at room temperature overnight.
-
Isolate the resulting condensed product by filtration or extraction.
Step 3: Reduction to the Final Product
-
The condensed product is subjected to two successive reduction reactions.
-
The first reduction can be carried out using a reducing agent like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C.
-
The second reduction is typically a hydrogenation reaction using hydrogen gas and a palladium on carbon (Pd/C) catalyst in methanol at room temperature.
-
Purify the final substituted dihydro-1H-indene derivative using column chromatography.
Note: The specific reagents, reaction times, and purification methods may vary depending on the desired final compound. Researchers should consult the primary literature for detailed experimental procedures. [3][8][9]
V. Conclusion and Future Directions
Substituted dihydro-1H-indene derivatives represent a highly promising class of compounds with a diverse range of potential therapeutic applications. Their demonstrated efficacy as anticancer agents, particularly as tubulin polymerization inhibitors, has established them as a focal point in modern drug discovery. The continued exploration of their structure-activity relationships, coupled with the investigation of their potential in other therapeutic areas, will undoubtedly unlock new avenues for the development of novel and effective treatments for a wide array of diseases. The versatility of the dihydro-1H-indene scaffold ensures that it will remain a fertile ground for medicinal chemistry research for the foreseeable future.
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Gurdere, M. B., et al. (2019). Synthesis and biological evaluation of novel indenopyrazole derivatives. Journal of Biochemical and Molecular Toxicology, 33(5), e22285. [Link]
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Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]
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Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed, 37587873. [Link]
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Shanmugapriya, S., et al. (n.d.). Synthesis, Characterisation and Antithrombotic Activity of 2-Benzylidene-2,3-Dihydro-1H-Inden-1-One Derivatives. Inventi Impact: Med Chem. [Link]
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ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... [Link]
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Bayat, M., et al. (2023). One-Pot Synthesis of Dihydroxyindeno[1,2-d]Imidazoles and Naphthoquinone Substituted Indandione and Oxindole Derivatives. Polycyclic Aromatic Compounds, 43(2). [Link]
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ResearchGate. (n.d.). Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. Part 4: Heterocycles at C3. [Link]
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Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4935. [Link]
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Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Figshare. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]
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Al-Azzawi, A. M., & Al-Rubaie, A. F. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4443-4449. [Link]
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Titi, A., et al. (2024). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. Future Medicinal Chemistry, 16(11), 747-768. [Link]
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Li, L., et al. (2020). SAR Investigation and Discovery of Water-Soluble 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazoles as Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 63(23), 14853-14872. [Link]
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Kamal, A., et al. (2018). Design, synthesis and biological evaluation of 1, 4-dihydro indeno[1,2-c] pyrazole linked oxindole analogues as potential anticancer agents targeting tubulin and inducing p53 dependent apoptosis. European Journal of Medicinal Chemistry, 145, 350-364. [Link]
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ResearchGate. (n.d.). The 1H-indene and some examples of indene pharmaceuticals. [Link]
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ResearchGate. (n.d.). SAR Investigation and Discovery of Water-Soluble 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazoles as Potent Tubulin Polymerization Inhibitors. [Link]
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Andreani, A., et al. (2010). Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones with Antitumor Activity. In-depth study of the effect on growth of breast cancer cells. Journal of Medicinal Chemistry, 53(11), 4461-4471. [Link]
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Al-Mahadeen, M., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2346067. [Link]
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"literature review of 1-bromo-4-fluoro-2,3-dihydro-1H-indene"
An In-Depth Technical Guide to 1-bromo-4-fluoro-2,3-dihydro-1H-indene: Synthesis, Characterization, and Application
Foreword: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the indane scaffold represents a privileged structure, offering a rigid, three-dimensional framework that is amenable to diverse functionalization. The strategic introduction of halogen atoms, particularly fluorine and bromine, transforms this simple bicyclic system into a high-value intermediate for drug discovery. Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the bromine atom serves as a versatile synthetic handle, a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide provides a comprehensive technical overview of this compound, a key building block embodying this strategic design. We will delve into a proposed synthetic pathway, robust characterization methodologies, and the compound's reactivity profile, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent intermediate in their synthetic campaigns.
Molecular Identity and Physicochemical Properties
This compound is a halogenated derivative of indane. The precise placement of the fluorine at the 4-position and the bromine at the benzylic 1-position creates a molecule with distinct reactive sites, primed for sequential and selective chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrF | [2] |
| Molecular Weight | 215.06 g/mol | [3] |
| Monoisotopic Mass | 213.97934 Da | [2] |
| Predicted XlogP | 3.0 | [2] |
| InChI Key | CQFDENIIPSNVQG-UHFFFAOYSA-N | [2] |
| SMILES | C1CC2=C(C1Br)C=CC=C2F | [2] |
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of this exact isomer is sparse, a robust and logical pathway can be constructed from fundamental organic chemistry principles, starting from commercially available precursors. The following multi-step synthesis is designed for efficiency and scalability, with each step including self-validating controls.
Overall Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of 4-Fluoro-2,3-dihydro-1H-inden-1-one (Friedel-Crafts Acylation)
Causality: The core of this synthesis is the intramolecular Friedel-Crafts acylation. This reaction efficiently constructs the five-membered ring of the indanone system. The choice of cyclizing agent is critical. Polyphosphoric acid (PPA) is effective for moderate scales, acting as both catalyst and solvent. For larger scales, conversion to the acid chloride with thionyl chloride (SOCl₂) followed by reaction with a Lewis acid like aluminum chloride (AlCl₃) provides a more vigorous but often higher-yielding alternative.[4]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-(3-fluorophenyl)propanoic acid (1.0 eq).
-
Reaction: Add polyphosphoric acid (PPA) (10x weight of starting material) and heat the mixture to 80-90°C with vigorous stirring.
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates progress. The reaction is typically complete within 2-4 hours.
-
Workup: Allow the reaction to cool to approximately 60°C and pour it carefully onto crushed ice with stirring. The product will often precipitate as a solid.
-
Extraction: Extract the aqueous slurry with dichloromethane (DCM) (3x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis of 4-Fluoro-2,3-dihydro-1H-inden-1-ol (Ketone Reduction)
Causality: The reduction of the indanone to the corresponding alcohol is a standard transformation. Sodium borohydride (NaBH₄) in methanol is the reagent of choice due to its selectivity for ketones, operational simplicity, and mild reaction conditions. It avoids over-reduction of the aromatic ring.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol (MeOH) in an Erlenmeyer flask and cool the solution to 0°C in an ice bath.
-
Reaction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC for the consumption of the starting ketone.
-
Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~5-6).
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the alcohol, which is often pure enough for the next step.
Protocol 3: Synthesis of this compound (Bromination)
Causality: The conversion of the benzylic alcohol to the target bromide is achieved via nucleophilic substitution. Using phosphorus tribromide (PBr₃) is highly effective for this transformation. The reaction proceeds via an Sₙ2-type mechanism, where the hydroxyl group is converted into a good leaving group by PBr₃, which is then displaced by the bromide ion.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve 4-fluoro-2,3-dihydro-1H-inden-1-ol (1.0 eq) in anhydrous diethyl ether and cool to 0°C.
-
Reaction: Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise via syringe. A white precipitate of phosphorous acid byproducts may form.
-
Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC until the starting alcohol is consumed.
-
Workup: Carefully pour the reaction mixture onto ice water.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, the crude bromide should be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to yield the final product.
Spectroscopic Characterization Profile
As a novel or specialized intermediate, experimental spectral data for this compound is not widely published. The following data is predicted based on established principles of spectroscopy and serves as a benchmark for characterization.[5]
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound.
| Parameter | Expected Value | Rationale |
| Molecular Ion (M⁺) | m/z ≈ 214 & 216 | Presence of nearly 1:1 ratio peaks for ⁷⁹Br and ⁸¹Br isotopes. |
| Primary Fragment | m/z ≈ 135 | Loss of bromine radical (•Br) to form a stable benzylic carbocation [M-Br]⁺. |
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch |
| 1610, 1480 | Medium-Strong | Aromatic C=C Bending |
| 1250-1200 | Strong | Aryl-F C-F Stretch |
| 650-550 | Medium-Strong | C-Br Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural elucidation. Chemical shifts are predicted relative to TMS (0 ppm).
¹H NMR (Predicted):
-
Aromatic Protons (2H): Multiplets in the range of δ 7.0-7.4 ppm. The fluorine atom will cause additional J(H,F) coupling.
-
Benzylic Proton (1H, -CHBr): A triplet or doublet of doublets around δ 5.5-6.0 ppm.
-
Methylene Protons (4H, -CH₂CH₂-): Complex multiplets between δ 2.2-3.5 ppm.
¹³C NMR (Predicted):
-
Aromatic Carbons (6C): Signals between δ 110-150 ppm. The carbon attached to fluorine (C-F) will appear as a doublet with a large ¹J(C,F) coupling constant (~245 Hz).
-
Benzylic Carbon (1C, -CHBr): Signal around δ 50-60 ppm.
-
Methylene Carbons (2C, -CH₂CH₂-): Signals in the aliphatic region, δ 25-40 ppm.
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from its defined reactive centers, which can be addressed selectively.
Caption: Key reaction pathways for this compound.
-
Palladium-Catalyzed Cross-Coupling: The C(sp²)-Br bond is not present, but the benzylic C(sp³)-Br bond can participate in certain cross-coupling reactions, although it's less common than with aryl bromides. More significantly, the aromatic ring can be further functionalized if desired, but the primary utility comes from the benzylic bromide. The true power of this intermediate often lies in using the bromine as a leaving group or a precursor to other functionalities. Correction: The primary utility of a benzylic bromide is nucleophilic substitution. For cross-coupling, an aryl bromide is typically used. However, this molecule is a precursor to Grignard reagents or can undergo nucleophilic substitution to introduce diverse functionalities.
-
Nucleophilic Substitution: The benzylic bromide is highly susceptible to Sₙ1 and Sₙ2 reactions. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, azides, cyanides, alkoxides, and thiolates, to build molecular complexity. This is the most direct and powerful application of this intermediate.
-
Applications in Drug Discovery: Fluorinated indane cores are found in various biologically active agents. This building block is particularly suited for synthesizing inhibitors of enzymes or modulators of receptors where the indane scaffold can mimic a key structural motif, such as a constrained phenylethylamine. The ability to easily introduce diverse side chains via substitution of the bromine atom makes it ideal for generating libraries of compounds for structure-activity relationship (SAR) studies.[6]
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.[7][8]
Conclusion
This compound is a strategically designed synthetic intermediate that offers significant advantages in the field of medicinal chemistry. Its structure combines a rigid, drug-like scaffold with two distinct and valuable functional handles: a fluorine atom for modulating pharmacokinetic properties and a reactive benzylic bromide for facile diversification. The synthetic route proposed herein is logical and scalable, and the provided characterization data serves as a reliable guide for researchers. By understanding and leveraging the reactivity of this molecule, scientists can accelerate the discovery and development of novel therapeutic agents.
References
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"stability and reactivity of 1-bromo-4-fluoro-2,3-dihydro-1H-indene"
An In-depth Technical Guide to the Stability and Reactivity of 1-bromo-4-fluoro-2,3-dihydro-1H-indene
Introduction
The indane scaffold, a bicyclic framework featuring a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry.[1][2] Its rigid, three-dimensional conformation provides an excellent platform for the strategic placement of functional groups to interact with biological targets.[1] Derivatives of indane have found applications as treatments for a range of conditions, including Alzheimer's disease and viral infections.[1][3]
This technical guide focuses on a specific, functionalized indane derivative: This compound . The introduction of halogen atoms—a bromine at the benzylic C1 position and a fluorine on the aromatic ring—imparts a unique reactivity profile, making this molecule a versatile intermediate for drug discovery and development. The fluorine atom can enhance metabolic stability and binding affinity, a common strategy in modern drug design, while the benzylic bromide serves as a highly reactive handle for further molecular elaboration.[4]
This document provides a comprehensive analysis of the stability and reactivity of this compound, offering field-proven insights into its chemical behavior, synthetic utility, and safe handling. The protocols and mechanistic discussions are designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this potent building block.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by two key features that dictate its chemical personality:
-
A Benzylic Bromide: The bromine atom is attached to a carbon (C1) that is directly adjacent to the aromatic ring. This position is activated, making the C-Br bond highly susceptible to cleavage.
-
An Aromatic Fluorine: The fluorine atom at the C4 position influences the electronic properties of the benzene ring and can serve to block metabolic pathways or engage in specific interactions with target proteins.
The C1 carbon is a stereocenter, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers unless a stereoselective synthesis is employed.
Key Reactive Sites
The primary centers of reactivity are the benzylic C1 position and, to a lesser extent, the aromatic ring.
Caption: Key reactive sites on the this compound scaffold.
Physicochemical Data Summary
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted.
| Property | Value / Description | Source |
| Molecular Formula | C₉H₈BrF | [5] |
| Molecular Weight | 215.06 g/mol | [6] |
| Monoisotopic Mass | 213.97934 Da | [5] |
| Appearance | Expected to be a liquid or low-melting solid. | Inferred |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | Inferred |
| Predicted XlogP | 3.0 | [5] |
Stability Profile
A thorough understanding of a compound's stability is critical for its effective use as a synthetic intermediate and for ensuring safe storage and handling.
-
Thermal Stability: The molecule is expected to have moderate thermal stability. The primary point of degradation under heat would be the cleavage of the C1-Br bond. At elevated temperatures, elimination to form 4-fluoro-1H-indene or radical decomposition pathways may become significant. It is advisable to conduct reactions at controlled temperatures and to store the compound in a cool environment.
-
Hydrolytic Stability: The benzylic bromide is susceptible to hydrolysis, particularly in the presence of water and protic solvents. The reaction proceeds via an Sₙ1-like mechanism due to the ability of the adjacent benzene ring to stabilize the resulting benzylic carbocation. This will yield the corresponding 1-hydroxy-4-fluoro-2,3-dihydro-1H-indene. Therefore, anhydrous conditions are paramount for both storage and reactions where the bromide's integrity is required.
-
Photochemical Stability: Like many benzylic halides, this compound may be sensitive to light. UV radiation can induce homolytic cleavage of the C-Br bond, generating radical species that can lead to decomposition or unwanted side reactions. It should be stored in amber vials or protected from light.
Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the reactivity of the benzylic bromide. This functional group serves as an excellent electrophilic site for the introduction of a wide array of substituents via nucleophilic substitution.
Nucleophilic Substitution Reactions at C1
This is the most valuable transformation for this compound, providing a direct route to diverse indane derivatives. The reaction typically proceeds readily under mild conditions.
-
Causality of Reactivity: The high reactivity is due to the benzylic position, which stabilizes the transition states of both Sₙ1 and Sₙ2 pathways. The choice between the two mechanisms depends on the nucleophile, solvent, and reaction conditions. Strong, anionic nucleophiles in aprotic solvents favor an Sₙ2 pathway, while weaker, neutral nucleophiles in protic solvents favor an Sₙ1 pathway.
-
Common Nucleophiles and Products:
-
Amines (R₂NH): Forms C-N bonds, leading to biologically relevant amino-indane derivatives. This is a cornerstone reaction for building blocks in medicinal chemistry.[7]
-
Alcohols/Alkoxides (ROH/RO⁻): Forms ethers.
-
Thiols/Thiolates (RSH/RS⁻): Forms thioethers.
-
Cyanide (CN⁻): A key step for chain extension, as the resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.[8]
-
Azide (N₃⁻): Produces an azido-indane, which can be reduced to a primary amine or used in "click" chemistry reactions.[9]
-
Caption: Key nucleophilic substitution reactions for derivatization.
Elimination Reactions
In the presence of a strong, non-nucleophilic base (e.g., DBU, t-BuOK), an E2 elimination reaction can occur, leading to the formation of 4-fluoro-1H-indene. This pathway competes with substitution and is favored by higher temperatures and sterically hindered bases.
Reactions on the Aromatic Ring
While the benzylic bromide is the primary reactive site, the aromatic ring can also be functionalized, although this is less common.
-
Metal-Catalyzed Cross-Coupling: The C-F bond is generally robust and less reactive in standard cross-coupling reactions (like Suzuki or Buchwald-Hartwig) compared to C-Br or C-I bonds. Directed ortho-metalation (DoM) could potentially be used to functionalize the ring at the C5 position, directed by the fluorine atom, but this would require careful selection of a strong organolithium base and would need to be compatible with the benzylic bromide.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom could potentially be displaced by a strong nucleophile if the ring were further activated by a strongly electron-withdrawing group in the ortho or para position. In its current form, SₙAr at the C-F bond is unlikely.
Exemplary Experimental Protocols
The following protocols are provided as self-validating systems, incorporating in-process checks and justifications for key steps.
Protocol 1: Synthesis via Benzylic Bromination
The most direct synthesis of this compound involves the radical bromination of its precursor, 4-fluoro-2,3-dihydro-1H-indene. The high regioselectivity for the benzylic C1 position is a well-established principle for this type of reaction.[7]
Workflow Diagram
Caption: Workflow for the synthesis of the title compound via radical bromination.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-fluoro-2,3-dihydro-1H-indene (1.0 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) or a suitable alternative like cyclohexane (approx. 0.1 M concentration).
-
Causality: Anhydrous, non-polar solvents are essential for radical reactions and prevent hydrolysis of the product.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.02 eq).
-
Causality: NBS is the bromine source for benzylic bromination. AIBN initiates the radical chain reaction upon heating. The reaction should be protected from light to prevent uncontrolled radical formation.
-
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the disappearance of the starting material.
-
Self-Validation: This in-process check prevents over-bromination (formation of dibromo-species) and ensures the reaction goes to completion.
-
-
Workup: Once complete, cool the reaction to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Nucleophilic Substitution with an Amine
This protocol details a representative reaction to synthesize an N-substituted aminoindane derivative, a common scaffold in drug development.
Step-by-Step Methodology:
-
Reactor Setup: To a round-bottom flask, add this compound (1.0 eq) and a suitable aprotic solvent like acetonitrile or THF.
-
Reagent Addition: Add the desired primary or secondary amine (2.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Causality: An excess of the amine is used to drive the reaction to completion and act as a scavenger for the HBr byproduct. An additional base like DIPEA ensures the reaction medium does not become acidic, which could protonate the amine nucleophile and render it unreactive.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Gentle heating (40-50°C) may be required for less reactive amines.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired amino-indane derivative.
Conclusion
This compound is a strategically designed chemical intermediate of significant value to medicinal chemists and researchers. Its stability profile demands careful handling, specifically the exclusion of moisture and light. The compound's reactivity is dominated by the benzylic bromide, which provides a reliable and versatile electrophilic site for facile nucleophilic substitution reactions. This allows for the rapid generation of diverse libraries of indane-based molecules, accelerating structure-activity relationship (SAR) studies and the development of novel therapeutic agents. A comprehensive understanding of the principles outlined in this guide will enable scientists to harness the full synthetic potential of this powerful building block.
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An In-depth Technical Guide to the Isomers of 1-bromo-4-fluoro-2,3-dihydro-1H-indene and their Properties
Abstract
This technical guide provides a comprehensive overview of the isomers of 1-bromo-4-fluoro-2,3-dihydro-1H-indene, a halogenated indane derivative of significant interest in medicinal chemistry and drug development. The indane scaffold is a privileged structure in numerous biologically active compounds, and the introduction of chiral centers and specific halogenation patterns can profoundly influence pharmacological activity.[1][2][3][4] This document delves into the stereoisomerism of the target molecule, outlines plausible synthetic routes for obtaining its racemic and enantiomerically enriched forms, discusses methods for chiral resolution, and explores the spectroscopic techniques essential for the characterization and differentiation of its isomers. Furthermore, this guide highlights the potential properties and applications of these isomers, drawing upon the established importance of chiral indanes in contemporary drug discovery.[1][5]
Introduction: The Significance of Chiral Indanes in Drug Discovery
The 2,3-dihydro-1H-indene, commonly known as indane, represents a core structural motif in a multitude of pharmacologically active agents.[6][7] Its rigid bicyclic framework, composed of a fused benzene and cyclopentane ring, provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive scaffold for designing molecules that can interact with high specificity at biological targets. The therapeutic landscape is populated with indane-containing drugs exhibiting a wide range of activities, including antiviral, anticancer, and neuroprotective properties.[6][7][8]
The introduction of chirality to the indane skeleton, particularly at the C1 position, often leads to enantiomers with distinct pharmacological and toxicological profiles.[2][3][4] This stereospecificity arises from the differential interactions of each enantiomer with the chiral environment of the body, such as enzymes and receptors.[2][3][4] Consequently, the development of synthetic methodologies to access enantiomerically pure indane derivatives is of paramount importance in modern drug discovery.[1][5]
This guide focuses on the isomers of this compound, a molecule that combines the key structural features of a chiral indane with the strategic placement of halogen atoms. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the bromine atom at the benzylic C1-position serves as a versatile handle for further synthetic transformations and can participate in halogen bonding interactions.[8]
Stereoisomerism of this compound
The carbon atom at the 1-position (C1) of this compound is a stereocenter, as it is bonded to four different groups: a bromine atom, a hydrogen atom, the C2 carbon of the cyclopentane ring, and the C7a carbon of the fused aromatic ring. Consequently, the molecule exists as a pair of enantiomers:
-
(R)-1-bromo-4-fluoro-2,3-dihydro-1H-indene
-
(S)-1-bromo-4-fluoro-2,3-dihydro-1H-indene
These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties in an achiral environment (e.g., melting point, boiling point, NMR spectra in achiral solvents). However, they will rotate plane-polarized light in equal but opposite directions and will interact differently with other chiral molecules.
Diagram: Enantiomers of this compound
Caption: The (R) and (S) enantiomers of this compound.
Synthetic Strategies
As there is no direct literature precedent for the synthesis of this compound, a plausible multi-step synthetic pathway is proposed based on established and analogous chemical transformations. The overall strategy involves the initial construction of a suitable indanone precursor, followed by the introduction of the chiral center and subsequent bromination.
Synthesis of the Precursor: 4-fluoro-2,3-dihydro-1H-inden-1-one
A logical starting point is the synthesis of 4-fluoro-2,3-dihydro-1H-inden-1-one. A common and effective method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[9]
Diagram: Synthetic Pathway to 4-fluoro-2,3-dihydro-1H-inden-1-one
Caption: Proposed synthetic route to the key indanone precursor.
Synthesis of Racemic this compound
A direct approach to the racemic mixture involves the reduction of the indanone to the corresponding indane, followed by benzylic bromination.
Step 1: Reduction of 4-fluoro-2,3-dihydro-1H-inden-1-one to 4-fluoro-2,3-dihydro-1H-indene
The ketone can be reduced to the corresponding methylene group via standard procedures such as the Wolff-Kishner or Clemmensen reduction.
Step 2: Benzylic Bromination
The benzylic C-H bonds at the C1 position are susceptible to free-radical halogenation.[8][10] The use of N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride (or a safer alternative) is the standard method for this transformation.[11][12][13][14][15] This reaction proceeds through a planar benzylic radical intermediate, which leads to the formation of a racemic mixture of the (R)- and (S)-enantiomers.[8][16]
Experimental Protocol: Benzylic Bromination (Analogous Procedure)
| Step | Procedure | Rationale |
| 1 | To a solution of 4-fluoro-2,3-dihydro-1H-indene (1.0 eq) in a suitable solvent (e.g., CCl4 or cyclohexane), add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq). | NBS provides a low, constant concentration of Br2, which favors radical substitution over electrophilic addition. The initiator is required to start the radical chain reaction. |
| 2 | Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) with irradiation from a sunlamp or a high-intensity incandescent lamp for several hours. | Heat and light facilitate the homolytic cleavage of the initiator and the N-Br bond in NBS, initiating the radical process. |
| 3 | Monitor the reaction by TLC or GC-MS until the starting material is consumed. | To ensure the reaction goes to completion and to avoid over-bromination. |
| 4 | Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. | Succinimide is a solid byproduct of the reaction and can be easily removed by filtration. |
| 5 | Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. | This step removes any unreacted bromine and other aqueous-soluble impurities. |
| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | To remove residual water from the organic phase before solvent evaporation. |
| 7 | Purify the crude product by column chromatography on silica gel to afford racemic this compound. | Chromatography is necessary to remove any unreacted starting material, impurities, and potential di-brominated byproducts. |
Enantioselective Synthesis
To obtain enantiomerically enriched isomers, an asymmetric synthesis approach is preferable to a classical resolution of the racemate, as it can be more atom-economical. A common strategy is the enantioselective reduction of the prochiral ketone, 4-fluoro-2,3-dihydro-1H-inden-1-one, to the corresponding chiral alcohol, followed by conversion to the bromide.
Step 1: Asymmetric Reduction of 4-fluoro-2,3-dihydro-1H-inden-1-one
The enantioselective reduction of 1-indanones is a well-established transformation.[6][7][17] The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH3·SMe2), is a highly effective method for producing chiral secondary alcohols with high enantiomeric excess.[6][17]
Step 2: Conversion of the Chiral Alcohol to the Bromide
The resulting chiral 4-fluoro-2,3-dihydro-1H-inden-1-ol can then be converted to the corresponding bromide. This transformation needs to be performed under conditions that proceed with a predictable stereochemical outcome, typically with inversion of configuration (SN2 mechanism). Reagents such as phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) with triphenylphosphine (Appel reaction) are suitable for this purpose.
Separation of Enantiomers (Chiral Resolution)
If the racemic route is chosen, the resulting enantiomers must be separated. This process is known as chiral resolution.[18][19][20]
Diastereomeric Salt Formation
While this compound itself is not amenable to direct salt formation, it can be converted to a derivative that is. For example, nucleophilic substitution of the bromide with a suitable nucleophile (e.g., sodium azide followed by reduction to the amine) would yield racemic 1-amino-4-fluoro-2,3-dihydro-1H-indene. This racemic amine can then be resolved by forming diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid.[15][18] The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. Subsequent liberation of the amine from the separated salts would provide the enantiomerically pure amines, which could then potentially be converted back to the desired bromides, although this is a lengthy process.
Chiral High-Performance Liquid Chromatography (HPLC)
A more direct and often more efficient method for both analytical and preparative separation of enantiomers is chiral HPLC.[9][21][22][23][24] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Diagram: Chiral HPLC Separation Workflow
Caption: Workflow for the separation of enantiomers using chiral HPLC.
Experimental Protocol: Chiral HPLC Method Development (General Approach)
| Step | Procedure | Rationale |
| 1 | Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose or amylose carbamates), Pirkle-type phases, or protein-based phases. | The choice of CSP is crucial and often empirical. Polysaccharide-based columns are versatile and often a good starting point for a wide range of racemates. |
| 2 | Mobile Phase Selection: Start with a simple mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). | The ratio of the non-polar to polar solvent affects the retention times and can be adjusted to optimize the separation. |
| 3 | Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to improve the resolution between the enantiomeric peaks. | Fine-tuning these parameters is essential to achieve baseline separation of the enantiomers with good peak shape and reasonable analysis time. |
| 4 | Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (likely in the 254-280 nm range for an aromatic compound). | UV detection is a standard and robust method for chromophore-containing molecules like the target compound. |
| 5 | Quantification: Once a satisfactory separation is achieved, the method can be validated for linearity, accuracy, and precision for quantitative analysis of the enantiomeric excess (e.e.). | Validation is a critical step for any analytical method used in a research or drug development setting. |
Spectroscopic Characterization of Isomers
While the enantiomers of this compound will have identical NMR spectra in an achiral solvent, NMR spectroscopy is a powerful tool for confirming the overall structure and for analyzing diastereomeric mixtures if they were to be formed (e.g., by derivatization with a chiral agent).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The benzylic proton at C1 will be a key signal, likely appearing as a doublet of doublets due to coupling with the two non-equivalent protons at C2. Its chemical shift will be significantly downfield due to the deshielding effects of the adjacent bromine atom and the aromatic ring. The protons on the five-membered ring will exhibit complex splitting patterns due to their diastereotopic nature.
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the nine carbon atoms. The C1 carbon bearing the bromine will be shifted to a characteristic chemical shift.
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the fluorine atom on the aromatic ring, which can be useful for confirming its presence and purity.
To distinguish between enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent can be used. This creates a diastereomeric environment, leading to the separation of signals for the two enantiomers in the NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M and M+2 in approximately a 1:1 ratio). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chiroptical Spectroscopy
The most direct way to characterize the enantiomers is through their chiroptical properties:
-
Optical Rotation: Measurement of the specific rotation using a polarimeter will show equal and opposite values for the (R)- and (S)-enantiomers.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light and will provide mirror-image spectra for the two enantiomers.
Table: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (3H, complex multiplets).- Benzylic proton at C1 (1H, downfield, likely dd).- Aliphatic protons at C2 and C3 (4H, complex multiplets). |
| ¹³C NMR | - 9 distinct carbon signals.- C1 signal shifted due to bromine attachment. |
| ¹⁹F NMR | - A singlet corresponding to the fluorine atom. |
| Mass Spec | - Molecular ion peak with a characteristic 1:1 isotopic pattern for bromine. |
| Optical Rotation | - Equal and opposite values for the (R) and (S) enantiomers. |
| CD Spec | - Mirror-image spectra for the (R) and (S) enantiomers. |
Properties and Potential Applications
The specific physical and biological properties of the isomers of this compound have not been reported. However, based on the known pharmacology of related indane derivatives, it is plausible that these compounds could be investigated for a variety of therapeutic applications.
The chirality at the C1 position is likely to be a critical determinant of biological activity. It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer), and in some cases, the distomer may be inactive or even contribute to side effects.[2][3][4] Therefore, the ability to synthesize and test the enantiomerically pure forms of this compound is essential for any drug discovery program.
The bromine atom at the benzylic position provides a reactive handle for further synthetic modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. For example, the bromide could be displaced by various nucleophiles to introduce a range of functional groups.
Conclusion
This technical guide has provided a comprehensive framework for understanding the isomers of this compound. While direct experimental data for this specific molecule is limited, a robust understanding of its chemistry can be built upon established principles of organic synthesis, stereochemistry, and spectroscopic analysis. The proposed synthetic routes, based on analogous reactions, offer a clear path to accessing both racemic and enantiomerically enriched forms of the target compound. The detailed discussion of chiral resolution and spectroscopic characterization provides the necessary tools for isolating and identifying the individual isomers. Given the proven track record of chiral indane derivatives in medicinal chemistry, the isomers of this compound represent promising candidates for further investigation in drug discovery and development.
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18.4b Benzylic Bromination with NBS. YouTube. Published September 20, 2018. [Link]
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Friedel Crafts Acylation. PDF | Chemistry | Physical Sciences. Scribd. [Link]
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Published July 23, 2007. [Link]
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10.3 Allylic Bromination and Benzylic Bromination with NBS. Organic Chemistry. YouTube. Published December 16, 2020. [Link]
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Friedel–Crafts acylations. Beilstein Journals. Published June 17, 2019. [Link]
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Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]
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Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher. [Link]
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Role of Chirality in Drugs. Juniper Publishers. Published February 23, 2018. [Link]
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Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. PMC - NIH. Published May 21, 2008. [Link]
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Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... ResearchGate. [Link]
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Synthesis of indenes. Organic Chemistry Portal. [Link]
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A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]
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The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. [Link]
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Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. ResearchGate. [Link]
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Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. MDPI. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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Methodological & Application
Application Note & Synthesis Protocol: A Step-by-Step Guide to the Synthesis of 1-bromo-4-fluoro-2,3-dihydro-1H-indene
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-bromo-4-fluoro-2,3-dihydro-1H-indene, a valuable fluorinated building block for research and development. Dihydro-1H-indene scaffolds are prevalent in medicinal chemistry and materials science, and the introduction of fluorine and bromine moieties offers unique opportunities for modulating physicochemical properties and serving as handles for further chemical elaboration.[1][2][3] The described synthetic pathway is a robust three-step sequence commencing from the commercially available 3-(4-fluorophenyl)propanoic acid. The protocol details: (1) an intramolecular Friedel-Crafts acylation to form the indanone core, (2) a selective reduction of the ketone to the corresponding alcohol, and (3) a nucleophilic substitution to yield the target benzylic bromide. This guide is designed for researchers, chemists, and drug development professionals, emphasizing scientific rationale, safety, and reproducibility.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a logical and efficient three-step sequence. The strategy is designed to first construct the bicyclic indanone skeleton, followed by functional group manipulations at the C1 position.
-
Step 1: Intramolecular Friedel-Crafts Acylation. The synthesis begins with the cyclization of 3-(4-fluorophenyl)propanoic acid using polyphosphoric acid (PPA). PPA serves as both the acidic catalyst and the dehydrating agent, promoting the formation of an acylium ion intermediate which then undergoes electrophilic aromatic substitution to form the five-membered ring of 4-fluoro-2,3-dihydro-1H-inden-1-one.[4][5]
-
Step 2: Ketone Reduction. The carbonyl group of the synthesized indanone is selectively reduced to a secondary alcohol using sodium borohydride (NaBH₄). This mild reducing agent is ideal for converting ketones to alcohols without affecting the aromatic ring or the fluorine substituent.
-
Step 3: Benzylic Bromination. The final step involves the conversion of the benzylic alcohol, 4-fluoro-2,3-dihydro-1H-inden-1-ol, into the target bromide. Phosphorus tribromide (PBr₃) is employed for this transformation. This reagent is highly effective for converting primary and secondary alcohols to their corresponding bromides via an SN2 mechanism, which minimizes the risk of carbocation rearrangements that can occur with other brominating agents like HBr under harsh acidic conditions.[6][7]
Workflow Visualization
Caption: Overall synthetic workflow from starting material to the final product.
Detailed Experimental Protocols
PART I: Synthesis of 4-Fluoro-2,3-dihydro-1H-inden-1-one
This procedure details the intramolecular Friedel-Crafts acylation (cyclization) of 3-(4-fluorophenyl)propanoic acid. Polyphosphoric acid (PPA) is a highly viscous and powerful dehydrating agent, making it an excellent medium for this transformation.[5][8]
Table 1: Reagents and Materials for Step 1
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-(4-Fluorophenyl)propanoic Acid | 168.16 | 10.0 g | 59.5 | Starting Material |
| Polyphosphoric Acid (PPA) | N/A | 100 g | N/A | Catalyst & Solvent |
| Dichloromethane (DCM) | 84.93 | 200 mL | N/A | For Extraction |
| Saturated NaHCO₃ (aq) | 84.01 | 150 mL | N/A | For Neutralization |
| Deionized Water | 18.02 | 500 mL | N/A | For Workup |
| Anhydrous MgSO₄ | 120.37 | ~10 g | N/A | Drying Agent |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (100 g). Begin stirring and gently heat the PPA to approximately 60-70 °C to reduce its viscosity.
-
Addition of Starting Material: Once the PPA is mobile, add 3-(4-fluorophenyl)propanoic acid (10.0 g, 59.5 mmol) to the flask in portions over 5-10 minutes.
-
Reaction: Increase the temperature of the reaction mixture to 90-95 °C and maintain it for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Workup - Quenching: After the reaction is complete (disappearance of starting material), allow the mixture to cool to approximately 60 °C. Carefully and slowly pour the viscous reaction mixture onto 300 g of crushed ice in a 1 L beaker with vigorous stirring. Caution: This quenching process is highly exothermic.
-
Extraction: Once all the ice has melted, transfer the aqueous slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 70 mL).
-
Neutralization and Washing: Combine the organic extracts and wash them sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any residual acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-fluoro-2,3-dihydro-1H-inden-1-one can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield a pale yellow solid or oil.
PART II: Synthesis of 4-Fluoro-2,3-dihydro-1H-inden-1-ol
This procedure describes the reduction of the indanone to the corresponding indanol using sodium borohydride. The reaction is typically fast and clean.
Table 2: Reagents and Materials for Step 2
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Fluoro-2,3-dihydro-1H-inden-1-one | 150.15 | 8.0 g | 53.3 | Starting Material |
| Methanol (MeOH) | 32.04 | 150 mL | N/A | Solvent |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.2 g | 58.1 | Reducing Agent (1.1 eq) |
| 1 M Hydrochloric Acid (HCl) | 36.46 | ~30 mL | N/A | For Quenching |
| Ethyl Acetate | 88.11 | 150 mL | N/A | For Extraction |
| Anhydrous Na₂SO₄ | 142.04 | ~10 g | N/A | Drying Agent |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 4-fluoro-2,3-dihydro-1H-inden-1-one (8.0 g, 53.3 mmol) in methanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: While stirring at 0 °C, add sodium borohydride (2.2 g, 58.1 mmol) in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting ketone is fully consumed.
-
Workup - Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution (target pH ~6-7).
-
Concentration and Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 4-fluoro-2,3-dihydro-1H-inden-1-ol as a white to off-white solid, which is often pure enough for the next step.
PART III: Synthesis of this compound
This final step converts the secondary benzylic alcohol into the target bromide using phosphorus tribromide. The reaction should be performed under anhydrous conditions and in an inert atmosphere.
Table 3: Reagents and Materials for Step 3
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Fluoro-2,3-dihydro-1H-inden-1-ol | 152.17 | 7.0 g | 46.0 | Starting Material |
| Dichloromethane (DCM), Anhydrous | 84.93 | 100 mL | N/A | Solvent |
| Phosphorus Tribromide (PBr₃) | 270.69 | 4.6 g (1.7 mL) | 17.0 | Brominating Agent (0.37 eq) |
| Saturated NaHCO₃ (aq) | 84.01 | 100 mL | N/A | For Quenching/Washing |
| Deionized Water | 18.02 | 100 mL | N/A | For Washing |
| Anhydrous MgSO₄ | 120.37 | ~5 g | N/A | Drying Agent |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-fluoro-2,3-dihydro-1H-inden-1-ol (7.0 g, 46.0 mmol) and anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: While stirring vigorously, add phosphorus tribromide (1.7 mL, 17.0 mmol) dropwise via syringe. Caution: PBr₃ is corrosive and reacts violently with water. Handle in a fume hood.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC. For benzylic alcohols, the conversion is typically efficient.[9]
-
Workup - Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto 100 g of crushed ice.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional 30 mL of DCM. Combine the organic layers and wash carefully with cold deionized water (50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) until gas evolution ceases, and finally with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with hexanes or a low percentage of ethyl acetate in hexanes) to yield this compound as a colorless to pale yellow oil.
Characterization & Data Summary
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
Table 4: Analytical Data for this compound
| Property | Expected Value |
| Molecular Formula | C₉H₈BrF |
| Molecular Weight | 215.06 g/mol |
| Appearance | Colorless to pale yellow oil |
| Mass Spec (EI) | m/z 214/216 (M⁺, Br isotope pattern), 135 (M-Br)⁺ |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.0 (m, 3H, Ar-H), ~5.7 (t, 1H, CH-Br), ~3.2-2.8 (m, 2H, Ar-CH₂), ~2.7-2.4 (m, 2H, CH₂-CHBr) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~160 (d, ¹JCF ≈ 245 Hz, C-F), ~145-120 (Ar-C), ~50 (CH-Br), ~35 (Ar-CH₂), ~33 (CH₂-CHBr) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | A single resonance is expected in the typical aromatic fluorine region. |
| IR (thin film, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1600, 1480 (Ar C=C), ~1250 (C-F), ~650 (C-Br) |
Safety and Handling
-
Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Reacts exothermically with water. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Store in a dry place.
-
Phosphorus Tribromide (PBr₃): Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Must be handled in a well-ventilated fume hood with extreme care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.
-
All steps of this synthesis should be performed by trained personnel in a well-equipped chemical laboratory.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. The three-step sequence is based on well-established chemical transformations, offering a practical route to this valuable research intermediate. By following the outlined procedures and safety precautions, researchers can confidently prepare this compound for applications in medicinal chemistry, agrochemicals, and materials science.
References
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Chemia. (2023). Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2). Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
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Hive Methods Discourse. (2003). Oxidations and brominations w/ H2O2/Br2/HBr. Retrieved from [Link]
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BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]
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Journal of the Korean Chemical Society. (2005). Oxidation and Bromodehydroxymethylation of Benzylic Alcohols Using NaBrO3/NaHSO3 Reagent. Retrieved from [Link]
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Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
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Reddit. (2016). Anyone who has experience with PBr3 - reasons for low yield? Retrieved from [Link]
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Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]
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ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
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MDPI. (2014). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Retrieved from [Link]
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Journal of Chemical Research. (2015). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Retrieved from [Link]
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A1Suppliers. (n.d.). 4-Bromo-7-fluoro-2, 3-dihydro-1H-inden-1-one, min 97%, 100 grams. Retrieved from [Link]
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A1Suppliers. (n.d.). 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
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National Institutes of Health. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Retrieved from [Link]
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National Institutes of Health. (2011). (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
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SIOC Journal. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for the Synthesis of 1-Indanones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 1-bromo-4-fluoro-2,3-dihydro-1H-indene
Introduction
1-bromo-4-fluoro-2,3-dihydro-1H-indene is a key intermediate in medicinal chemistry and materials science.[1][2] The introduction of bromine and fluorine atoms onto the dihydroindene scaffold allows for strategic modulation of molecular properties, including electronics, lipophilicity, and metabolic stability.[2] The purity of this compound is paramount for successful downstream applications, as impurities can lead to unwanted side reactions, decreased yields, and compromised biological or material performance.
This guide provides detailed protocols and expert insights into the most effective purification techniques for this compound. It is designed for researchers, scientists, and drug development professionals seeking to obtain this compound in high purity.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities. The synthesis of this compound typically involves the bromination of 4-fluoro-2,3-dihydro-1H-indene. This reaction can generate several byproducts:
-
Starting Material: Unreacted 4-fluoro-2,3-dihydro-1H-indene.
-
Dibrominated Species: Over-bromination can lead to the formation of dibromo-4-fluoro-2,3-dihydro-1H-indene isomers.
-
Regioisomers: Bromination might occur at other positions on the aromatic ring or the aliphatic ring, although the benzylic position is generally favored.[1]
-
Solvent and Reagent Residues: Residual solvents and brominating agents (e.g., N-bromosuccinimide) or their byproducts.
The purification strategy must be designed to effectively separate the target compound from these structurally similar impurities.
Purification Strategies
The choice of purification technique depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For this compound, a combination of liquid-liquid extraction, column chromatography, and potentially crystallization or distillation is recommended.
Post-Reaction Work-up: Liquid-Liquid Extraction
A crucial first step to remove inorganic salts and water-soluble impurities.
Protocol:
-
Quench the reaction mixture carefully, for instance, with a solution of sodium thiosulfate to remove excess bromine.[3]
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and water.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and collect the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3][4]
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Diagram of the General Purification Workflow
Caption: General workflow for the purification of this compound.
Flash Column Chromatography
This is the most effective technique for separating the target compound from structurally similar organic impurities.
Rationale for Parameter Selection:
-
Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity. For brominated compounds, basic alumina can also be effective and may alter the elution order.[3][5]
-
Mobile Phase (Eluent): A non-polar solvent system is ideal. A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a common starting point. The low polarity of the target compound suggests that a low percentage of the more polar solvent will be required.
Detailed Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 100% hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the non-polar solvent (e.g., hexanes). Gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific impurity profile.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Parameters for Flash Column Chromatography
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for a wide range of polarities. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient (0-5%) | Allows for fine-tuning of separation. |
| Alternative Eluent | Hexanes/Dichloromethane | Useful for compounds with low polarity.[3] |
| Monitoring | TLC with UV visualization (254 nm) | Aromatic nature of the compound allows for easy detection. |
Diagram of Chromatographic Separation Logic
Caption: Elution order in normal-phase chromatography.
Crystallization (Optional)
If the product obtained after chromatography is a solid and contains minor impurities, crystallization can be an excellent final purification step.
Protocol:
-
Dissolve the impure solid in a minimum amount of a suitable hot solvent or solvent mixture.
-
Slowly cool the solution to allow for the formation of well-defined crystals.
-
Collect the crystals by vacuum filtration.[6]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Distillation (Optional)
For liquid products on a larger scale, vacuum distillation can be effective for separating components with different boiling points. Given the estimated boiling point of related compounds, this would likely require high vacuum.
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10]
-
This compound and its precursors may be harmful if swallowed, in contact with skin, or if inhaled.[11][12] They may also cause skin and eye irritation.[9][10]
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.[9][10][12]
Conclusion
The purification of this compound requires a systematic approach. A well-executed liquid-liquid extraction followed by flash column chromatography is typically sufficient to achieve high purity. The choice of stationary and mobile phases for chromatography is critical for successful separation from structurally related impurities. Optional final polishing steps like crystallization or distillation can be employed if necessary. Rigorous analytical characterization is essential to confirm the purity of the final product.
References
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Decontardi, C., Ji, Y., & Ravi, V. (2011). 4-Bromo-2-(4-fluorobenzylidene)indan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3247. [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Çetin, M., et al. (2021). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. RSC Advances, 11(34), 20845-20857. [Link]
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Dobre, A. A., Mădălan, A. M., & Ioniţă, P. (2021). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Crystals, 11(11), 1385. [Link]
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-
Bararjanian, M., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. PubChem Compound Database. Retrieved from [Link]
-
Schroeder, C. E., et al. (2017). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 738–741. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-bromo-2,2-difluoro-2,3-dihydro-1H-indene. PubChem Compound Database. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Retrieved from [Link]
-
LookChem. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE. Retrieved from [Link]
-
Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]
-
Wang, Y., et al. (2014). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 96, 257-263. [Link]
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"using 1-bromo-4-fluoro-2,3-dihydro-1H-indene in cross-coupling reactions"
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 1-Bromo-4-fluoro-2,3-dihydro-1H-indene
Introduction: The Strategic Value of the Fluorinated Indane Scaffold
The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of bioactive molecules and functional materials. The specific substitution pattern of this compound presents a versatile building block for further molecular elaboration. The fluorine atom can enhance metabolic stability and modulate pharmacokinetic properties, while the bromine atom serves as a reactive handle for carbon-carbon bond formation.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, provide the most powerful and efficient tools for derivatizing such aryl halides.[1][2] This guide offers a detailed examination of three seminal cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—providing researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to leverage this compound in their synthetic campaigns.
Core Mechanistic Principle: The Pd(0)/Pd(II) Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions are unified by a common mechanistic pathway involving the palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[2][3] Understanding this cycle is paramount for rational optimization and troubleshooting.
Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4][5] This is often the rate-determining step.[4]
-
Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): The organic group from a second reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][5]
Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[6] It is the ideal choice for coupling this compound with various aryl, heteroaryl, or vinyl boronic acids and esters.
Mechanism of Suzuki-Miyaura Coupling
The reaction follows the general catalytic cycle, with the key transmetalation step involving an organoboron species. A base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium(II) center.[4][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Starting Point Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid. Optimization may be required for specific substrates.[7]
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Amount (1.0 mmol scale) | Molar Equiv. | Purpose |
| This compound | 215 mg | 1.0 | Aryl Halide Electrophile |
| Arylboronic Acid | 1.2 mmol | 1.2 | Nucleophilic Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 35 mg | 0.03 (3 mol%) | Palladium(0) Catalyst Precursor |
| Potassium Carbonate (K₂CO₃) | 276 mg | 2.0 | Base for Boronic Acid Activation |
| 1,4-Dioxane | 4 mL | - | Organic Solvent |
| Water | 1 mL | - | Co-solvent for Base |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and finely powdered potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive.[8][9]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5] Purify the crude product by flash column chromatography on silica gel.
Application Protocol 2: Heck Reaction for Alkene Arylation
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[2] This reaction is exceptionally valuable for synthesizing stilbene and cinnamate derivatives from this compound.
Mechanism of the Heck Reaction
Following the oxidative addition of the aryl bromide to Pd(0), the alkene coordinates to the resulting Pd(II) complex. A syn-migratory insertion of the alkene into the palladium-carbon bond occurs, followed by a syn-β-hydride elimination to release the final product.[10][11] A base is required to regenerate the Pd(0) catalyst from the H-Pd(II)-X species formed after elimination.[2]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Starting Point Protocol for the Heck Reaction
This protocol describes a typical procedure for coupling this compound with an electron-deficient alkene like n-butyl acrylate.
Table 2: Reagents and Conditions for the Heck Reaction
| Component | Amount (1.0 mmol scale) | Molar Equiv. | Purpose |
| This compound | 215 mg | 1.0 | Aryl Halide Electrophile |
| n-Butyl Acrylate | 192 mg (0.21 mL) | 1.5 | Alkene Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 4.5 mg | 0.02 (2 mol%) | Palladium Catalyst Precursor |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 24 mg | 0.04 (4 mol%) | Ligand |
| Triethylamine (Et₃N) | 202 mg (0.28 mL) | 2.0 | Base and Halide Scavenger |
| N,N-Dimethylformamide (DMF), anhydrous | 5 mL | - | Polar Aprotic Solvent |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve Palladium(II) acetate (0.02 mmol) and Tri(o-tolyl)phosphine (0.04 mmol) in anhydrous DMF (3 mL). Stir for 10 minutes at room temperature until a homogenous solution forms.
-
Reagent Addition: Add this compound (1.0 mmol), followed by n-butyl acrylate (1.5 mmol) and triethylamine (2.0 mmol).
-
Reaction: Heat the mixture in an oil bath at 100-120 °C.
-
Monitoring: Follow the reaction's progress via TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the substituted alkene product. The reaction typically shows outstanding trans selectivity.[12]
Application Protocol 3: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[13][14] It uniquely employs a dual-catalyst system, using both palladium and a copper(I) salt co-catalyst.[15]
Mechanism of the Sonogashira Coupling
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide species. This copper acetylide is generated in a separate cycle where the copper(I) salt reacts with the terminal alkyne in the presence of an amine base.[15]
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Starting Point Protocol for the Sonogashira Coupling
This general procedure can be adapted for coupling this compound with various terminal alkynes.
Table 3: Reagents and Conditions for Sonogashira Coupling
| Component | Amount (1.0 mmol scale) | Molar Equiv. | Purpose |
| This compound | 215 mg | 1.0 | Aryl Halide Electrophile |
| Terminal Alkyne (e.g., Phenylacetylene) | 123 mg (0.13 mL) | 1.2 | Alkyne Nucleophile |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 21 mg | 0.03 (3 mol%) | Palladium Catalyst Precursor |
| Copper(I) Iodide (CuI) | 6 mg | 0.03 (3 mol%) | Co-catalyst |
| Diisopropylamine (DIPA) or Triethylamine | 2.0 mL | - | Base and Solvent |
| Tetrahydrofuran (THF), anhydrous | 4 mL | - | Co-solvent (optional) |
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.03 mmol) and Copper(I) Iodide (0.03 mmol).
-
Reagent Addition: Add anhydrous THF (4 mL) and Diisopropylamine (2 mL). To this stirred suspension, add this compound (1.0 mmol) followed by the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and can be complete in 2-6 hours. For less reactive substrates, gentle heating to 40-60 °C may be necessary.
-
Monitoring: Monitor the reaction by TLC analysis.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in diethyl ether or ethyl acetate (30 mL).
-
Purification: Filter the organic solution through a pad of Celite® to remove precipitated salts.[15] Wash the filtrate with saturated aq. NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
General Troubleshooting Guide
Low yields or failed reactions are common when developing new synthetic methods. This table provides guidance on common issues.[8][9][16]
Table 4: Troubleshooting Common Cross-Coupling Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst (Pd(0) oxidized to Pd black). | Ensure rigorous degassing of solvents and maintain a strict inert atmosphere. Use fresh, high-quality catalyst and ligands.[8][9] |
| Poor quality reagents (e.g., degraded boronic acid). | Use fresh boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).[9] Ensure the base is finely powdered and anhydrous. | |
| Insufficient temperature or reaction time. | Gradually increase the reaction temperature in 10-20 °C increments. Monitor over a longer period (up to 24h). | |
| Significant Side Products | Homocoupling of boronic acid (Suzuki). | Decrease catalyst loading. Ensure the inert atmosphere is robust to prevent oxygen-mediated homocoupling. |
| Protodeboronation (Suzuki) or Dehalogenation . | Use a less aqueous solvent system or a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃). Minimize reaction time once the starting material is consumed.[8] | |
| Glaser coupling (alkyne homocoupling) in Sonogashira. | Ensure the reaction is not exposed to oxygen. A higher loading of the amine base can sometimes suppress this side reaction. | |
| Poor Reproducibility | Inconsistent reagent quality or reaction setup. | Use reagents from the same batch. Ensure the base is consistently dry and finely powdered. Standardize degassing procedures. For heterogeneous mixtures, ensure stirring is vigorous and consistent.[8] |
Conclusion
This compound is a valuable synthetic intermediate, and its true potential can be unlocked through the strategic application of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, and Sonogashira couplings provide reliable and versatile pathways to generate diverse libraries of novel indane derivatives. By understanding the underlying mechanisms and utilizing the provided protocols as a foundation for methodical optimization, researchers can efficiently synthesize complex molecules for applications in drug discovery, agrochemicals, and materials science.
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd.
-
Sathee Jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Chen, M., Chen, L., & Zheng, H. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(10), 18888–18901.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
- Wang, L., He, W., & Wang, Y. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(6), 6938–6951.
-
ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 1-bromo-4-fluoro-2,3-dihydro-1H-indene for Biological Screening
Introduction: The Privileged 1-Bromo-4-fluoro-2,3-dihydro-1H-indene Scaffold
The indane (2,3-dihydro-1H-indene) ring system, a fusion of a benzene and a cyclopentane ring, represents a privileged scaffold in medicinal chemistry.[1][2] This rigid bicyclic framework, amenable to substitution on both its aromatic and aliphatic portions, provides a versatile platform for the design of therapeutic agents with diverse biological activities.[1][2] Indane derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities.[2][3] Notably, this scaffold is a key component in established drugs such as the cholinesterase inhibitor Donepezil, used in the management of Alzheimer's disease.[2]
The strategic placement of a bromine atom and a fluorine atom on the aromatic ring of the indane core, as in this compound, offers a powerful handle for synthetic diversification. The bromo-substituent serves as a versatile reactive site for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. The fluorine atom can modulate the physicochemical properties of the resulting derivatives, such as lipophilicity and metabolic stability, which are critical for drug development.
This guide provides detailed application notes and protocols for the derivatization of this compound. It is intended for researchers, scientists, and drug development professionals seeking to generate a library of novel indane derivatives for biological screening. The protocols herein are based on well-established and robust chemical transformations, providing a reliable foundation for the synthesis of diverse compound libraries. Furthermore, this document outlines protocols for preliminary biological screening of the synthesized compounds, focusing on assays relevant to the known biological activities of indane derivatives.
Part 1: Synthetic Derivatization Protocols
The bromine atom at the 1-position of the indane scaffold is the primary site for derivatization. This section details protocols for three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Additionally, a "click chemistry" approach for further functionalization is presented.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, coupling an organohalide with an organoboron species.[4] This reaction is particularly valuable for synthesizing biaryl and vinyl-substituted indane derivatives.
Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired aryl- or vinylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a septum and thoroughly purge with argon or nitrogen for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (0.03 mmol) followed by the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 8 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 85 | 16 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6] This reaction allows for the introduction of a wide variety of primary and secondary amines, as well as other nitrogen-containing heterocycles, onto the indane scaffold.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N coupled product.[6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Inert gas supply
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.02 mmol) and the phosphine ligand (0.04 mmol) to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Add the pre-formed catalyst solution to the mixture of starting materials.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by flash chromatography.
-
Data Presentation: Common Catalyst/Ligand Systems for Buchwald-Hartwig Amination
| Precatalyst | Ligand | Base | Solvent |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane |
| [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | Toluene |
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to arylethynyl indane derivatives. These derivatives can serve as valuable intermediates for further transformations.
Reaction Principle: The reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the final product.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Inert gas supply
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Purge the flask with an inert gas.
-
Add the anhydrous, degassed solvent (5 mL) and the base (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash chromatography.
-
Data Presentation: Typical Conditions for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF |
"Click Chemistry" for Further Functionalization
The derivatives obtained from the Sonogashira coupling, bearing a terminal alkyne, are ideal substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."[7] This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring, linking the indane core to another molecule of interest.
Reaction Principle: The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, forming a thioether linkage.[8][9] This reaction is highly efficient and proceeds under mild conditions, often initiated by light or a radical initiator.[8][9]
Experimental Protocol: General Procedure for Thiol-Ene "Click" Reaction
-
Materials:
-
Alkene-functionalized indane derivative (from Sonogashira coupling and subsequent reduction)
-
Thiol (1.1 equivalents)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, 5 mol%)
-
Anhydrous, degassed solvent (e.g., THF or Acetonitrile)
-
UV lamp (365 nm)
-
Standard laboratory glassware
-
-
Procedure:
-
In a quartz reaction vessel, dissolve the alkene-functionalized indane derivative (1.0 mmol), the thiol (1.1 mmol), and the photoinitiator (0.05 mmol) in the degassed solvent (10 mL).
-
Irradiate the mixture with a UV lamp at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product by flash chromatography.
-
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the derivatization of the indane scaffold.
Part 2: Biological Screening Protocols
The diverse library of this compound derivatives can be screened against a variety of biological targets. Based on the known activities of indane-containing molecules, this section provides protocols for two key enzyme inhibition assays: acetylcholinesterase (AChE) and monoamine oxidase (MAO). A general cytotoxicity assay is also included as a crucial primary screen.
Acetylcholinesterase (AChE) Inhibitor Screening
Rationale: AChE inhibitors are a cornerstone in the treatment of Alzheimer's disease.[10] Given that the indanone scaffold is present in the AChE inhibitor Donepezil, screening the newly synthesized library for AChE inhibition is a logical starting point.[2]
Assay Principle: The assay is based on the Ellman method, a colorimetric assay that measures the activity of AChE.[10] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the concentration of which is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm.[10]
Experimental Protocol: AChE Inhibitor Screening Assay
-
Materials:
-
Acetylcholinesterase (AChE) from a commercial source
-
Acetylthiocholine (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (0.1 M sodium phosphate buffer, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compounds and the positive control in DMSO.
-
In a 96-well plate, add 20 µL of assay buffer to all wells.
-
Add 20 µL of the test compound solution (or DMSO for the control) to the respective wells.
-
Add 20 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare a working solution of ATCh and DTNB in the assay buffer.
-
Initiate the reaction by adding 140 µL of the ATCh/DTNB working solution to all wells.
-
Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of the reaction for each well.
-
Determine the percent inhibition for each test compound relative to the DMSO control.
-
Monoamine Oxidase (MAO) Inhibitor Screening
Rationale: Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters.[11][12] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.[11] The indane scaffold has been explored for its potential as a MAO inhibitor.
Assay Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced by the oxidative deamination of a substrate (e.g., p-tyramine) by MAO.[13] The H₂O₂ is detected using a probe that fluoresces upon oxidation, and the fluorescence intensity is proportional to the MAO activity.[13]
Experimental Protocol: MAO Inhibitor Screening Assay
-
Materials:
-
Recombinant human MAO-A or MAO-B
-
p-Tyramine (substrate)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Test compounds (in DMSO)
-
Positive control (e.g., Pargyline for MAO-B, Clorgyline for MAO-A)
-
Black 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in assay buffer.
-
In a black 96-well plate, add 50 µL of the MAO enzyme solution to each well.
-
Add 5 µL of the diluted test compound or control to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Prepare a working reagent containing p-tyramine, HRP, and the fluorescent probe in assay buffer.
-
Start the reaction by adding 50 µL of the working reagent to each well.
-
Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity (e.g., excitation at 530 nm and emission at 585 nm).
-
Calculate the percent inhibition for each compound.
-
General Cytotoxicity Screening
Rationale: It is essential to assess the general cytotoxicity of the synthesized compounds early in the screening process to identify non-specific toxic effects and to aid in the interpretation of results from target-specific assays.
Assay Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Materials:
-
A suitable cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Test compounds (in DMSO)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and controls for 24-48 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Visualization of Biological Screening Cascade
Caption: A typical cascade for the biological screening of a compound library.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the synthesis and preliminary biological evaluation of a diverse library of this compound derivatives. The versatility of palladium-catalyzed cross-coupling reactions and the efficiency of click chemistry enable the generation of a wide range of novel chemical entities. The subsequent screening of these compounds in relevant biological assays, such as those for acetylcholinesterase and monoamine oxidase inhibition, can lead to the identification of promising hit compounds.
Future work should focus on the expansion of the derivatization strategies to include other positions on the indane scaffold and the exploration of a broader range of biological targets. Hits identified from the initial screens should be subjected to further validation, including dose-response studies, selectivity profiling, and evaluation in more complex cellular and in vivo models to fully elucidate their therapeutic potential.
References
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Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]
-
Thirumal, M., et al. (2012). ASSAY FOR SCREENING OF ACETYLCHOLINESTERASE INHIBITORS. Asian Journal of Pharmaceutical and Clinical Research, 5(4), 56-57. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2789, 369-379. [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]
-
Weyler, W., Hsu, Y. P., & Breakefield, X. O. (1990). Monoamine oxidase assays. Current protocols in neuroscience, Appendix, 4B-4B. [Link]
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Wikipedia. (2023, December 2). Thiol-ene reaction. [Link]
-
BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]
-
Svec, F. (2010). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Journal of separation science, 33(21), 3245–3248. [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
-
McCarthy, C., et al. (2020). Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A. Scientific reports, 10(1), 6524. [Link]
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Fairbanks, A. J. (2011). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Israel Journal of Chemistry, 51(2), 229-239. [Link]
-
Organ, M. G., et al. (2006). Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. Organic Letters, 8(19), 4417-4420. [Link]
-
Harkal, S., et al. (2005). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, (1), 11-13. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. [Link]
-
Eburon Organics. (n.d.). Indane Derivatives. [Link]
-
Polymer Chemistry. (2014). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (2024, January 15). Buchwald–Hartwig amination. [Link]
-
Semantic Scholar. (n.d.). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. [Link]
-
Li, J. H., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14615-14629. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Journal of Agricultural and Food Chemistry. (2025, April 21). Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. [Link]
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Wikipedia. (2024, January 15). Suzuki reaction. [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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ResearchGate. (n.d.). Pd(PhCN) 2 Cl 2 /P( t -Bu) 3 : A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. [Link]
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The Strategic Utility of 1-Bromo-4-fluoro-2,3-dihydro-1H-indene in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unlocking New Chemical Space with a Versatile Building Block
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and the functional handles for molecular elaboration are paramount for the development of novel therapeutics with enhanced pharmacological profiles.[1][2] The building block, 1-bromo-4-fluoro-2,3-dihydro-1H-indene , emerges as a scaffold of significant interest, offering a unique combination of a conformationally constrained indane core, the metabolic stability and altered electronics imparted by a fluorine atom, and a synthetically versatile bromine atom poised for a variety of cross-coupling reactions.[3] This guide provides an in-depth exploration of the synthesis and application of this valuable building block for researchers, scientists, and drug development professionals. We will delve into detailed, field-proven protocols and explain the underlying chemical principles to empower the synthesis of next-generation therapeutic agents.
Physicochemical Properties and Structural Features
A clear understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 1188171-96-1 | |
| Molecular Formula | C₉H₈BrF | |
| Molar Mass | 215.06 g/mol | |
| Appearance | (Predicted) Colorless to pale yellow liquid or solid | N/A |
| Boiling Point | (Predicted) ~250-260 °C at 760 mmHg | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | N/A |
Synthetic Pathways to this compound
The synthesis of this compound can be approached through a multi-step sequence, commencing with the construction of a fluorinated indanone core, followed by a selective bromination and subsequent reduction.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 4-Fluoro-2,3-dihydro-1H-inden-1-one
This protocol details the intramolecular Friedel-Crafts acylation to form the key indanone intermediate.[4]
Materials:
-
3-(3-Fluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(3-fluorophenyl)propanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-fluoro-2,3-dihydro-1H-inden-1-one.
Protocol 2: Benzylic Bromination of 4-Fluoro-2,3-dihydro-1H-inden-1-one
This protocol employs a Wohl-Ziegler reaction for the selective bromination at the benzylic position.[2][5]
Materials:
-
4-Fluoro-2,3-dihydro-1H-inden-1-one
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or a safer alternative like trifluorotoluene
-
Standard laboratory glassware for reflux with light initiation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sun lamp), dissolve 4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in CCl₄.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reaction Initiation and Progression: Heat the mixture to reflux with irradiation from the light source. The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 1-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one can be purified by column chromatography.
Protocol 3: Reduction of 1-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
This section provides two alternative protocols for the reduction of the ketone functionality. The choice between the Clemmensen and Wolff-Kishner reduction depends on the substrate's sensitivity to acidic or basic conditions.[6][7][8]
Option A: Clemmensen Reduction (Acidic Conditions) [9][10]
Materials:
-
1-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Standard laboratory glassware for reflux
Procedure:
-
Preparation of Zinc Amalgam: Activate zinc dust by stirring with a dilute HCl solution, followed by washing with water and then a brief treatment with a mercuric chloride solution. Decant the aqueous solution and wash the resulting amalgam with water, ethanol, and diethyl ether.
-
Reduction Reaction: To a flask containing the freshly prepared zinc amalgam, add a solution of 1-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in toluene. Add concentrated HCl and heat the mixture to reflux for 4-8 hours.
-
Work-up and Purification: Cool the reaction, decant the organic layer, and extract the aqueous layer with toluene. Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.
Option B: Wolff-Kishner Reduction (Basic Conditions) [11][12]
Materials:
-
1-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol or triethylene glycol
-
Standard laboratory glassware for high-temperature reflux
Procedure:
-
Hydrazone Formation: In a flask equipped for distillation, combine 1-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq), hydrazine hydrate (3.0 eq), and diethylene glycol. Heat the mixture to 120-140 °C for 1-2 hours to form the hydrazone, distilling off water.
-
Decomposition of Hydrazone: Cool the mixture slightly and add potassium hydroxide (3.0 eq). Slowly heat the mixture to 190-210 °C, allowing for the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 3-5 hours).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with a suitable solvent like ether or toluene. Wash the combined organic extracts, dry, and concentrate. Purify by column chromatography to yield this compound.
Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds
The synthetic utility of this compound lies in its ability to serve as a versatile precursor for a wide range of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.
Application Workflow: From Building Block to Bioactive Scaffolds
Caption: Key applications of the building block in medicinal chemistry.
Protocol 4: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid, a cornerstone reaction for generating biaryl and heteroaryl scaffolds often found in kinase inhibitors.[13][14]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via column chromatography to obtain the desired coupled product.
Representative Target Scaffold (Kinase Inhibitor Core):
The Suzuki-Miyaura coupling can be employed to synthesize scaffolds such as 4-fluoro-1-(pyridin-4-yl)-2,3-dihydro-1H-indene, a potential precursor for kinase inhibitors targeting signaling pathways implicated in cancer.[15][16]
Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the synthesis of amino-substituted indanes, a common motif in G protein-coupled receptor (GPCR) modulators and other CNS-active compounds.[4][10]
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base to a reaction vessel.
-
Addition of Reagents: Add the anhydrous solvent, this compound (1.0 eq), and the amine (1.2 eq).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress.
-
Work-up: Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the aminated product.
Representative Target Scaffold (GPCR Modulator Core):
The Buchwald-Hartwig amination can be used to synthesize compounds like 4-(4-fluoro-2,3-dihydro-1H-inden-1-yl)morpholine, which could be explored for its potential as a modulator of GPCRs involved in various physiological processes.[17][18]
Conclusion: A Building Block for Innovation
This compound represents a highly valuable and versatile building block for medicinal chemistry. Its synthesis, while multi-step, relies on well-established and robust chemical transformations. The true power of this scaffold lies in its potential for diversification through modern cross-coupling methodologies, providing rapid access to novel chemical entities with promising therapeutic potential. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich chemistry of this building block and to accelerate the discovery of new and improved medicines.
References
- Erickson, J. A., & McLoughlin, J. I. (1995). A convenient synthesis of 1-indanones. The Journal of Organic Chemistry, 60(6), 1626–1631.
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4(8), 378-422.
- Martin, E. L. (1942). The Clemmensen Reduction. Organic Reactions, 1(7), 155-209.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
- Tutar, A., & Erenler, R. (2016). Bromination of 4-Bromoindanone and 5-Bromoindanone, Facile Synthetic Access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one. Journal of the Chemical Society of Pakistan, 38(3), 546-551.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Chemistry of Fluorinated Compounds: The Role of 4-Bromo-3-fluoroacetophenone. Retrieved from [Link]
- Weaver, J. D., & Meanwell, N. A. (2020).
-
BYJU'S. (n.d.). Wolff Kishner Reduction Mechanism. Retrieved from [Link]
-
ChemTalk. (n.d.). Wolff–Kishner Reduction Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
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YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
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Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
- Grigalevičiūtė, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Zhang, D., & Zhao, S. (2019). GPCR Allosteric Modulator Discovery. Advances in Experimental Medicine and Biology, 1163, 225-251.
- Wu, J., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2248939.
- Al-Mahadeen, M. F., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Pharmacia, 71(2), 421-430.
- Christopoulos, A. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 5, 11.
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 174, 105952.
- Wootten, D., Christopoulos, A., & Sexton, P. M. (2013). Novel Allosteric Modulators of G Protein-coupled Receptors. The Journal of Biological Chemistry, 288(18), 12411-12418.
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- Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 293, 117735.
- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
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Application Notes and Protocols for the Quantification of 1-bromo-4-fluoro-2,3-dihydro-1H-indene
Abstract
This document provides detailed analytical methods for the quantitative determination of 1-bromo-4-fluoro-2,3-dihydro-1H-indene, a key intermediate in pharmaceutical synthesis. The primary method detailed is a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol, chosen for its high sensitivity and selectivity for halogenated organic compounds. An alternative High-Performance Liquid Chromatography (HPLC) method with UV detection is also presented for laboratories where GC-MS may not be readily available. These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance from sample preparation to data analysis. The methodologies are grounded in established chromatographic principles and adhere to validation guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction: The Significance of Quantifying this compound
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise quantification of this intermediate is paramount to ensure the purity, efficacy, and safety of the final drug product. In-process control and quality assurance of starting materials rely on accurate and reliable analytical methods to monitor reaction completion, identify impurities, and ensure batch-to-batch consistency.
The presence of bromine and fluorine atoms in the molecule makes it particularly amenable to specific analytical techniques. This application note provides a comprehensive guide to two such methods, explaining the scientific rationale behind the chosen methodologies and offering detailed protocols for their implementation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is crucial for method development. While extensive experimental data for this specific compound is not widely published, we can infer its properties from its structure and data on similar compounds.
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₉H₈BrF | Based on chemical structure.[1] |
| Molecular Weight | 215.06 g/mol | Calculated from the molecular formula. |
| Boiling Point | Estimated to be high | Halogenated aromatic compounds tend to have elevated boiling points.[2] |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane), insoluble in water. | Typical for halogenated organic compounds.[2] |
| Volatility | Sufficiently volatile for GC analysis | The presence of a single bromine and fluorine atom on a relatively small carbon backbone suggests amenability to gas chromatography.[3][4] |
| UV Absorbance | Expected to absorb in the UV region | The presence of the aromatic ring suggests UV activity, making HPLC with UV detection a viable option. |
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale for Selection: Gas chromatography is an ideal technique for the separation of volatile and semi-volatile compounds. The coupling of GC with a mass spectrometer provides both high sensitivity and specificity, allowing for unambiguous identification and quantification of the target analyte, even in complex matrices. The electron capture detector (ECD) is also highly sensitive to halogenated compounds and can be used as an alternative detector.[3][5]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol
3.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials with inserts
-
Syringe filters (0.22 µm PTFE)
3.2.2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
GC column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
3.2.3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.2.4. Preparation of Sample Solutions
-
Accurately weigh a sample containing an expected amount of this compound into a volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to achieve a final concentration within the calibration range.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
3.2.5. GC-MS Operating Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 214, 216 (Molecular ions), 135 (Fragment ion [M-Br]⁺) |
3.2.6. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the working standards.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥0.995 is typically required.
-
Quantify the amount of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
Rationale for Selection: HPLC is a versatile and widely used technique in the pharmaceutical industry.[6] For compounds with a UV chromophore, such as the aromatic ring in this compound, HPLC with UV detection offers a reliable and accessible alternative to GC-MS. A reversed-phase method is proposed, as it is suitable for moderately polar to nonpolar compounds.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
4.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials
-
Syringe filters (0.45 µm PVDF)
4.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
HPLC column: C18, 4.6 x 150 mm, 5 µm particle size.
4.2.3. Preparation of Standard and Sample Solutions
-
Follow the same procedure as described in sections 3.2.3 and 3.2.4, using a 50:50 (v/v) mixture of acetonitrile and water as the diluent.
4.2.4. HPLC Operating Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
4.2.5. Data Analysis and Quantification
-
Follow the same data analysis procedure as described in section 3.2.6.
Method Validation
Both the GC-MS and HPLC methods presented should be validated according to the ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[7][8][9] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The GC-MS and HPLC methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis and the instrumentation available. Proper method validation in accordance with ICH guidelines is essential before implementation for routine analysis in a quality control environment.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link][6][10][11][12][13]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link][7][8][9][14][15]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 61384900, this compound. [Link][1]
- Hoh, E., & Hites, R. A. (2005). Advances in the Analysis of Persistent Halogenated Organic Compounds. Analytical Chemistry, 77(23), 441A-448A.
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Restek Corporation. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link][5]
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Application Notes & Protocols: Synthesis of Novel Compounds from 1-Bromo-4-fluoro-2,3-dihydro-1H-indene
Introduction: The Strategic Value of 1-Bromo-4-fluoro-2,3-dihydro-1H-indene
The 2,3-dihydro-1H-indene (indan) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules with applications ranging from anti-inflammatory to anti-tumor agents.[1][2][3] The strategic placement of halogen atoms on this scaffold transforms it into a highly versatile building block for combinatorial chemistry and targeted drug design. This compound is a prime example of such a scaffold, offering two distinct and orthogonal handles for chemical modification.
The bromine atom at the benzylic C-1 position serves as an excellent leaving group and a key participant in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon and nitrogen nucleophiles, enabling the construction of diverse molecular architectures. Concurrently, the fluorine atom at the C-4 position on the aromatic ring can significantly modulate the physicochemical properties of the final compound, including its lipophilicity, metabolic stability, and binding affinity, without adding significant steric bulk.
This guide provides an in-depth exploration of key synthetic pathways originating from this compound, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols to empower researchers in their synthesis of novel chemical entities.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and functional group tolerance. For a substrate like this compound, these reactions are the most powerful tools for diversification.
Caption: Key synthetic pathways from the starting material.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide.[4] This reaction is exceptionally tolerant of various functional groups and typically proceeds with high yields and selectivity, making it ideal for late-stage functionalization in drug discovery.
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, breaking the C-Br bond and forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl or alkyl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system (e.g., a 3:1 mixture of Toluene/H₂O).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Representative Yield |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95% |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 8 | 90-98% |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 4 | 88-96% |
| Caption: Typical conditions for Suzuki-Miyaura coupling. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly effective method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[5][6] This reaction couples an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.[7] The choice of phosphine ligand is critical to the success of this reaction, with bulky, electron-rich ligands often providing the best results by promoting the reductive elimination step.[8]
Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[6]
-
Oxidative Addition: Pd(0) adds to the aryl bromide to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-8 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.2 - 2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Catalyst Preparation (if not using a pre-formed catalyst): In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask. Add a portion of the solvent and stir for 10-15 minutes to allow for complex formation.
-
Add the base, followed by this compound and the remaining solvent.
-
Finally, add the amine coupling partner (liquid amines can be added via syringe).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amine product.
| Precatalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 6-18 | 80-95% |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 12-24 | 75-90% |
| [Pd(allyl)Cl]₂ / t-BuXPhos | LiHMDS | Toluene | 90 | 4-12 | 82-96% |
| Caption: Typical conditions for Buchwald-Hartwig amination.[8][9] |
Alternative Pathways: Nucleophilic Substitution
While cross-coupling is dominant, direct nucleophilic substitution at the C-1 position is theoretically possible. The C1-Br bond is benzylic, which can stabilize a carbocation intermediate in an Sₙ1 pathway or be susceptible to a direct Sₙ2 attack. However, bromide is a significantly better leaving group than fluoride, meaning substitution will selectively occur at the C-1 position.[10] For aromatic substitution, the C4-F bond is not activated towards SₙAr, as there are no strong electron-withdrawing groups ortho or para to it.[11][12] Therefore, reactions with strong nucleophiles under conditions that favor Sₙ1 or Sₙ2 mechanisms (e.g., with alkoxides, cyanides, or azides) could yield C-1 substituted products, but these methods often lack the substrate scope and functional group tolerance of palladium-catalyzed reactions.
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[13] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Many palladium compounds are toxic and may be irritants. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Sodium tert-butoxide (NaOt-Bu) is a strong, corrosive base that reacts violently with water. LiHMDS is also highly reactive. Handle with care under an inert atmosphere.
-
Solvents: Use anhydrous, degassed solvents for cross-coupling reactions to prevent catalyst deactivation. Toluene, dioxane, and DMF are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound stands out as a powerful and versatile building block for the synthesis of novel compounds. Its utility is primarily unlocked through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These methods provide reliable and high-yielding pathways to a vast array of C-C and C-N linked derivatives. By understanding the mechanistic principles and applying the robust protocols detailed in this guide, researchers in drug discovery and materials science can efficiently generate diverse libraries of indane-based molecules for biological screening and materials testing, accelerating the pace of innovation.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Kupka, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
This compound. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]
-
Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Molander, G. A., & Brown, A. R. (2006). One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates. The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
-
Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2010). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. (2024). Pharmacia. Retrieved January 20, 2026, from [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Stack Exchange. Retrieved January 20, 2026, from [Link]
-
4-bromo-2,2-difluoro-2,3-dihydro-1H-indene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). PubMed. Retrieved January 20, 2026, from [Link]
-
Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... (n.d.). Pearson+. Retrieved January 20, 2026, from [Link]
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- 3. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+ [pearson.com]
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- 12. echemi.com [echemi.com]
- 13. fluorochem.co.uk [fluorochem.co.uk]
Application Notes & Protocols for the Scalable Synthesis of 1-bromo-4-fluoro-2,3-dihydro-1H-indene
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 1-bromo-4-fluoro-2,3-dihydro-1H-indene, a key intermediate for pharmaceutical and materials science research. We present a robust, two-step synthetic pathway designed for scalability, starting from the commercially available 4-fluoro-1-indanone. The protocol emphasizes safety, efficiency, and reproducibility, moving from laboratory-scale execution to pilot-plant considerations. The core of the methodology involves a high-yield reduction of the starting ketone, followed by a selective benzylic bromination. This guide explains the causality behind critical process parameters, offers detailed, step-by-step protocols, and includes troubleshooting advice to ensure successful implementation by researchers, scientists, and drug development professionals.
Strategic Overview: A Two-Step Pathway to the Target Compound
The synthesis of this compound is most efficiently achieved through a two-step process that prioritizes the use of readily available starting materials and reagents that are amenable to large-scale operations.
Step 1: Clemmensen Reduction of 4-fluoro-1-indanone. The initial step involves the complete deoxygenation of 4-fluoro-1-indanone to yield the precursor, 4-fluoro-2,3-dihydro-1H-indene (also known as 4-fluoroindane). The Clemmensen reduction is selected for its effectiveness in reducing aryl ketones and its scalability, utilizing amalgamated zinc and hydrochloric acid.
Step 2: Selective Benzylic Bromination. The second step is the regioselective bromination of 4-fluoroindane at the C1 (benzylic) position. For this transformation, N-Bromosuccinimide (NBS) is the reagent of choice.[1][2] NBS provides a consistent, low-concentration source of bromine radicals, which favors selective substitution at the activated benzylic position over electrophilic addition to the aromatic ring.[3] This method, often referred to as the Wohl-Ziegler reaction, is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide and is well-documented for its reliability.[4]
Caption: High-level overview of the two-step synthetic route.
Safety First: Hazard Analysis and Mitigation for Scale-Up
Scaling up chemical synthesis introduces risks that may not be apparent at the lab bench. A thorough understanding and mitigation of these hazards are paramount.
Key Hazards:
-
Brominating Agents: N-Bromosuccinimide (NBS) is a stable solid but is a strong oxidizing agent and an irritant. While safer than liquid bromine, it can decompose upon heating, releasing bromine vapor.[3][4] Liquid bromine is highly corrosive, toxic upon inhalation, and reacts violently with many materials, including aluminum.[5][6]
-
Solvents: Carbon tetrachloride (CCl₄) is a classic solvent for NBS brominations but is a known carcinogen and ozone-depleting substance. Safer alternatives like acetonitrile or cyclohexane should be considered and validated. Dichloromethane (DCM) is a suspected carcinogen. Toluene is flammable.
-
Reaction Exotherms: Both the Clemmensen reduction and the radical bromination can be exothermic. On a large scale, inefficient heat dissipation can lead to runaway reactions.
-
Acid Handling: Concentrated hydrochloric acid is highly corrosive and releases toxic fumes.
Mitigation and Personal Protective Equipment (PPE):
-
Engineering Controls: All operations must be conducted in a certified, high-flow chemical fume hood or a walk-in hood for larger scales.[7][8] A blast shield should be used for the reaction vessel. Ensure emergency scrubbers and dump tanks are available for large-scale operations.[7]
-
Monitoring: The internal reaction temperature must be continuously monitored with a calibrated probe. Pressure-equalizing dropping funnels are essential for controlled reagent addition.
-
PPE: At a minimum, operators must wear flame-retardant lab coats, safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[8] For handling large quantities of bromine-releasing compounds or concentrated HCl, respiratory protection with appropriate cartridges is required.[7]
Detailed Protocol: Synthesis of 4-fluoro-2,3-dihydro-1H-indene (Step 1)
Principle: The Clemmensen reduction converts the ketone to a methylene group using zinc amalgam and concentrated hydrochloric acid. The zinc acts as the reducing agent in the acidic medium. Toluene is used as a co-solvent to improve the solubility of the organic starting material.
Materials and Reagents (100g Scale):
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| 4-fluoro-1-indanone | 150.15 | 100 g | 0.666 | 1.0 |
| Zinc, mossy | 65.38 | 260 g | 3.98 | 6.0 |
| Mercuric(II) chloride | 271.52 | 26 g | 0.096 | 0.14 |
| Concentrated HCl (~37%) | 36.46 | 435 mL | ~5.2 | ~7.8 |
| Toluene | 92.14 | 500 mL | - | - |
| Deionized Water | 18.02 | As needed | - | - |
Step-by-Step Protocol:
-
Preparation of Zinc Amalgam: In a 2L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the mossy zinc (260 g). In the fume hood, prepare a solution of mercuric(II) chloride (26 g) in 250 mL of deionized water. Pour the mercuric chloride solution onto the zinc and stir vigorously for 10-15 minutes. The zinc will acquire a silvery sheen. Decant and discard the aqueous solution, then wash the zinc amalgam twice with 150 mL portions of deionized water.
-
Reaction Setup: To the flask containing the freshly prepared zinc amalgam, add 220 mL of deionized water, 435 mL of concentrated hydrochloric acid, and 500 mL of toluene.
-
Substrate Addition: Dissolve the 4-fluoro-1-indanone (100 g) in 100 mL of toluene and add it to the reaction flask.
-
Reaction Execution: Heat the mixture to a vigorous reflux (~95-100°C) with powerful stirring. The two phases must be thoroughly mixed for the reaction to proceed efficiently.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-6 hours. If the reaction stalls, an additional portion of concentrated HCl (50-100 mL) can be carefully added.
-
Work-up: After the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature. Carefully decant the liquid layers, leaving the excess zinc in the flask.
-
Extraction: Transfer the liquid to a separatory funnel. Separate the organic (top) layer. Extract the aqueous layer twice with 150 mL portions of toluene.
-
Washing: Combine all organic layers and wash sequentially with 200 mL of water, 200 mL of 5% sodium bicarbonate solution (caution: potential foaming from residual acid), and finally 200 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, 4-fluoro-2,3-dihydro-1H-indene, is often pure enough for the next step. If necessary, it can be purified by vacuum distillation. Expect a high yield (>90%).
Detailed Protocol: Synthesis of this compound (Step 2)
Principle: This reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) decomposes upon heating to form radicals, which abstract a hydrogen atom from HBr (formed in situ from NBS). The resulting bromine radical then abstracts a benzylic hydrogen from 4-fluoroindane, creating a stabilized benzylic radical. This radical reacts with Br₂ (also generated from NBS) to form the product and a new bromine radical, propagating the chain.[4]
Materials and Reagents (Based on 90g of 4-fluoroindane):
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| 4-fluoro-2,3-dihydro-1H-indene | 136.17 | 90 g | 0.661 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 123 g | 0.691 | 1.05 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 2.7 g | 0.0165 | 0.025 |
| Carbon Tetrachloride (CCl₄)* | 153.82 | 1 L | - | - |
*Note: Due to its toxicity, CCl₄ should be replaced with a less hazardous solvent like acetonitrile or cyclohexane if possible. The reaction may require re-optimization.
Step-by-Step Protocol:
-
Reaction Setup: To a 2L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a drying tube or nitrogen inlet), and a thermometer, add 4-fluoro-2,3-dihydro-1H-indene (90 g), N-Bromosuccinimide (123 g), and carbon tetrachloride (1 L).
-
Initiator Addition: Add the radical initiator, AIBN (2.7 g).
-
Reaction Execution: Heat the mixture to reflux (for CCl₄, ~77°C) with efficient stirring. The use of a floodlight to irradiate the flask can accelerate the initiation of the reaction.[4]
-
Monitoring: The reaction is typically complete within 2-4 hours. Progress can be monitored by observing the consumption of the starting material via GC-MS. During the reaction, the dense NBS will be consumed and the lighter succinimide byproduct will float to the surface.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid succinimide and wash it with a small amount of cold CCl₄.
-
Washing: Transfer the filtrate to a separatory funnel and wash it twice with 250 mL portions of water and once with 250 mL of brine to remove any remaining succinimide and HBr.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure. Caution: The product may be thermally sensitive, so use low bath temperatures (<40°C).
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil.
Process Workflow and Characterization
The overall process, from receiving raw materials to final product qualification, requires a structured workflow to ensure quality and consistency, especially at scale.
Caption: A typical workflow for the scaled synthesis and quality control.
Characterization Data (Expected):
-
¹H NMR: Protons at the C1 position will show a characteristic downfield shift and splitting pattern consistent with the bromo-substitution. The integration will confirm the presence of a single proton at this position.
-
¹³C NMR: The carbon atom bonded to bromine (C1) will appear at a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
-
HPLC/GC: A single major peak indicating the purity of the final compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Stalled or Incomplete Reduction | 1. Inactive zinc amalgam.2. Insufficient acid concentration.3. Poor mixing of phases. | 1. Ensure the zinc is freshly amalgamated and appears silvery.2. Carefully add more concentrated HCl.3. Increase the mechanical stirring speed to ensure a fine emulsion. |
| Step 2: Low Yield of Bromo-product | 1. Decomposed radical initiator (AIBN is light/heat sensitive).2. Wet solvent or reagents. | 1. Use fresh AIBN from a reliable source.2. Ensure all solvents are anhydrous and the reaction is protected from atmospheric moisture with a drying tube. |
| Step 2: Formation of Di-bromo side products | 1. Over-addition of NBS (more than ~1.05 equivalents).2. Prolonged reaction time. | 1. Accurately weigh the NBS; do not use a large excess.2. Carefully monitor the reaction by GC or TLC and stop the reaction once the starting material is consumed. |
| Product Darkens During Distillation | Thermal decomposition of the bromo-indane. | 1. Use a high-vacuum pump to lower the boiling point.2. Keep the distillation pot temperature as low as possible (<100-120°C if feasible).3. Consider purification by column chromatography for smaller scales. |
References
- Google Patents. (n.d.). Method for preparing indene compounds (CN101318887B).
- Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (CN105801452A).
-
Organic-Chemistry.org. (n.d.). The first synthesis of Cubane!. Retrieved from [Link]
-
Acta Crystallographica Section E. (2012). 4-Bromo-2-(4-fluorobenzylidene)indan-1-one. PMC - NIH. Retrieved from [Link]
-
PubMed Central. (2022). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach. Retrieved from [Link]
-
ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- (CN110452177A).
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
ResearchGate. (2004). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Retrieved from [Link]
-
Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). A metal-free cascade reaction of β-halo-α,β-unsaturated aldehydes and 1,4-dithiane-2,5-diols: synthesis of polycyclic 2-formylthiophenes. Retrieved from [Link]
-
NJ.gov. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ResearchGate. (2018). Efficient synthesis of 4-halo-D3-trishomocubane derivatives. Retrieved from [Link]
-
Nanjing Suru Chemical Co., Ltd. (n.d.). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
-
YouTube. (2024). Bromination safety. Retrieved from [Link]
-
ResearchGate. (2007). Preparation of α-Bromoketones Involving the Reaction of Enol Triethyl Borates with N-Bromosuccinimide. Retrieved from [Link]
-
Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
-
ICL Group. (n.d.). BROMINE - Safety Handbook. Retrieved from [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
Sources
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- 2. suru-chem.com [suru-chem.com]
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Application Notes and Protocols for 1-bromo-4-fluoro-2,3-dihydro-1H-indene in Materials Science
Authored by a Senior Application Scientist
Introduction: The Untapped Potential of Fluorinated Indene Derivatives in Organic Electronics
The relentless pursuit of novel materials for next-generation organic electronics has led researchers to explore a vast chemical space. Within this landscape, functionalized indenofluorene and related carbocyclic systems have emerged as promising building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The rigid, bicyclic structure of the 2,3-dihydro-1H-indene (indan) scaffold provides a well-defined three-dimensional framework that can be strategically functionalized to fine-tune the electronic and physical properties of resulting materials.[1] The introduction of halogen atoms, such as bromine and fluorine, offers powerful synthetic handles for further chemical transformations and can significantly influence the frontier molecular orbital energy levels, charge transport characteristics, and solid-state packing of organic semiconductors.
This document provides a detailed technical guide on the potential application of 1-bromo-4-fluoro-2,3-dihydro-1H-indene as a novel monomer in the synthesis of advanced polymeric materials for organic electronics. While direct literature on this specific isomer is nascent, its structural motifs suggest significant promise. The bromine atom at the 1-position serves as a reactive site for cross-coupling reactions, enabling its incorporation into a polymer backbone. The fluorine atom at the 4-position is expected to lower the HOMO and LUMO energy levels of the resulting polymer, potentially leading to improved thermal stability, oxidative resistance, and favorable charge injection/transport properties.
Herein, we present a hypothetical, yet scientifically grounded, protocol for the synthesis of a novel co-polymer using this compound and a fluorene-based comonomer via Suzuki polycondensation. This guide is intended for researchers and scientists in materials science and drug development, providing both the conceptual framework and a detailed experimental workflow.
Core Concept: Suzuki Polycondensation for Novel Conjugated Polymers
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2] In polymer chemistry, this reaction is widely employed for the synthesis of conjugated polymers, where aryl halides (or triflates) are coupled with aryl boronic acids or esters in the presence of a palladium catalyst and a base.
The proposed application leverages this compound as an aryl halide monomer. Its reaction with a diboronic ester-functionalized comonomer, such as 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene, would yield a high molecular weight conjugated polymer. The fluorene unit is a well-established blue-emitting chromophore, and the incorporation of the fluorinated indene moiety is anticipated to modulate the optoelectronic properties.
Caption: Workflow for comprehensive polymer characterization.
Detailed Methodologies:
-
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Protocol: Dissolve the polymer in tetrahydrofuran (THF) at a concentration of 1 mg/mL. The solution is filtered through a 0.2 µm PTFE filter and injected into a GPC system calibrated with polystyrene standards.
-
-
NMR Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer. ¹H NMR will verify the incorporation of both monomer units, and ¹⁹F NMR will confirm the presence of the fluorine atom.
-
Protocol: Dissolve 5-10 mg of the polymer in deuterated chloroform (CDCl₃). Acquire ¹H and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
-
UV-Visible and Photoluminescence Spectroscopy:
-
Purpose: To investigate the optical properties of the polymer.
-
Protocol: Prepare a dilute solution of the polymer in chloroform (approx. 10⁻⁵ M). Measure the absorption spectrum using a UV-Vis spectrophotometer and the emission spectrum using a fluorescence spectrometer.
-
-
Cyclic Voltammetry (CV):
-
Purpose: To determine the HOMO and LUMO energy levels of the polymer.
-
Protocol: Coat a thin film of the polymer onto a platinum working electrode. Perform cyclic voltammetry in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) using a platinum counter electrode and a Ag/AgCl reference electrode. The HOMO and LUMO levels can be estimated from the onset of the first oxidation and reduction potentials, respectively.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the polymer.
-
Protocol: Heat a small sample of the polymer (5-10 mg) from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
-
Data Presentation
The following table summarizes the expected properties of the synthesized polymer based on the known characteristics of similar fluorene-based copolymers.
| Property | Symbol | Expected Value | Characterization Technique |
| Number-Average Molecular Weight | Mₙ | 15 - 30 kDa | GPC |
| Weight-Average Molecular Weight | Mₙ | 30 - 60 kDa | GPC |
| Polydispersity Index | PDI | 1.8 - 2.5 | GPC |
| Absorption Maximum (in solution) | λabs | 380 - 400 nm | UV-Vis Spectroscopy |
| Emission Maximum (in solution) | λem | 420 - 450 nm | Photoluminescence |
| HOMO Energy Level | EHOMO | -5.6 to -5.8 eV | Cyclic Voltammetry |
| LUMO Energy Level | ELUMO | -2.4 to -2.6 eV | Cyclic Voltammetry |
| Decomposition Temperature | Td | > 350 °C | TGA |
Conclusion and Future Outlook
While the direct application of this compound in materials science is not yet extensively documented, its chemical structure strongly suggests its utility as a valuable monomer for the synthesis of novel conjugated polymers. The protocol detailed herein provides a robust and scientifically sound starting point for researchers to explore the potential of this and other functionalized indene derivatives. The strategic introduction of fluorine is a well-established method for tuning the electronic properties of organic semiconductors, and the rigid indene scaffold can impart desirable morphological and thermal characteristics. Future work should focus on the synthesis and characterization of a homologous series of polymers based on this monomer to establish structure-property relationships and to evaluate their performance in electronic devices such as OLEDs and OPVs.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-4-fluoro-2,3-dihydro-1H-indene Synthesis
Welcome to the technical support center for the synthesis of 1-bromo-4-fluoro-2,3-dihydro-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems that can arise during the synthesis of this compound, a key intermediate in various research and development applications. The benzylic bromination of 4-fluoro-2,3-dihydro-1H-indene, typically using N-bromosuccinimide (NBS), is a powerful but sometimes challenging transformation.[1][2]
Q1: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?
A1: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Suboptimal Reagent Quality: The purity of N-bromosuccinimide (NBS) is critical. Impure NBS, which can be slightly yellow, may contain excess bromine or HBr, leading to side reactions and lower yields.[2][3]
-
Recommendation: Use freshly recrystallized NBS. To purify, dissolve NBS in preheated water (90-95 °C) and allow it to recrystallize.[2] The quality of the starting material, 4-fluoro-2,3-dihydro-1H-indene, should also be high.
-
-
Inefficient Radical Initiation: Benzylic bromination with NBS is a radical chain reaction that requires an initiator.[1][4][5]
-
Incorrect Solvent Choice: The solvent plays a crucial role in the selectivity and efficiency of the reaction.
-
Recommendation: Carbon tetrachloride (CCl₄) is a classic solvent for Wohl-Ziegler reactions, but due to its toxicity, alternatives like dichloromethane (CH₂Cl₂) or acetonitrile are often used.[7] The choice of solvent can influence the reaction rate and selectivity.
-
-
Suboptimal Temperature: The reaction temperature affects the rate of both the desired reaction and potential side reactions.
-
Recommendation: The reaction is typically carried out at reflux temperature of the chosen solvent to ensure continuous radical initiation.[2] However, if side reactions are prevalent, a lower temperature with photochemical initiation might be beneficial.
-
Q2: I am observing the formation of multiple brominated products, including what appears to be a dibrominated species. How can I improve the selectivity for monobromination?
A2: The formation of over-brominated products is a frequent challenge in benzylic bromination.[3][8]
Potential Causes & Solutions:
-
High Local Concentration of Bromine: NBS is used to maintain a low, steady concentration of bromine radicals (Br•) and molecular bromine (Br₂), which favors selective benzylic substitution over other reactions like addition to aromatic rings.[1][9] If the concentration of Br₂ becomes too high, side reactions, including over-bromination, can occur.[3]
-
Recommendation:
-
Slow Addition of NBS: Instead of adding all the NBS at once, consider adding it portion-wise or as a slurry over time to maintain a low concentration of brominating species.[3]
-
Use of Radical Inhibitors: While counterintuitive, trace amounts of radical inhibitors can sometimes suppress unwanted side chain reactions. This should be approached with caution and thorough experimentation.
-
-
-
Reaction Time: Prolonged reaction times can lead to the bromination of the desired product.
-
Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.
-
Q3: My reaction has stalled, and a significant amount of the starting 4-fluoro-2,3-dihydro-1H-indene remains unreacted. What should I do?
A3: A stalled reaction can be frustrating, but several factors can be investigated.
Potential Causes & Solutions:
-
Depleted Radical Initiator: The radical initiator has a finite half-life at a given temperature. It might have decomposed before the reaction reached completion.
-
Recommendation: Add another portion of the radical initiator to restart the chain reaction.
-
-
Insufficient NBS: Ensure that a stoichiometric amount (or a slight excess) of NBS is used.
-
Recommendation: Check your calculations and consider adding a small additional amount of NBS if initiator addition does not restart the reaction.
-
-
Presence of Inhibitors: Impurities in the starting material or solvent can act as radical scavengers, quenching the chain reaction.
-
Recommendation: Purify the starting material and use a fresh, anhydrous solvent.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q4: Why is N-bromosuccinimide (NBS) the preferred reagent for this benzylic bromination?
A4: N-bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic brominations for a key reason: selectivity.[1][9] While molecular bromine (Br₂) can also be used for radical bromination, it is highly reactive and can lead to undesirable side reactions, such as electrophilic aromatic substitution on the benzene ring or addition reactions if any double bonds are present.[1] NBS provides a low, controlled concentration of Br₂ and bromine radicals, which favors the desired benzylic substitution.[4][9]
Q5: What is the mechanism of the benzylic bromination with NBS?
A5: The reaction proceeds via a free-radical chain mechanism, often referred to as the Wohl-Ziegler reaction.[2][5] The key steps are:
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by heat or light, to form a succinimidyl radical and a bromine radical (Br•).[4] A radical initiator like AIBN can also be used to generate radicals.
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the benzylic position of 4-fluoro-2,3-dihydro-1H-indene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[4][10]
-
The newly formed benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.[1][6]
-
-
Termination: The reaction terminates when two radicals combine.
Q6: How does the fluorine substituent on the aromatic ring affect the reaction?
A6: The fluorine atom is an electron-withdrawing group, which can have a modest influence on the reaction rate. Electron-withdrawing groups can retard the rate of benzylic bromination by destabilizing the benzylic radical intermediate to some extent.[11] However, the effect is generally not as pronounced as with strongly deactivating groups. The primary advantage of the fluorine substituent is often to block a specific position on the aromatic ring from potential electrophilic attack and to modulate the electronic properties of the final molecule for its intended application.
Q7: What are the best practices for purifying the crude this compound product?
A7: The purification strategy will depend on the scale of the reaction and the nature of the impurities.
-
Work-up: After the reaction is complete, the succinimide byproduct is solid and can be removed by filtration. The filtrate is then typically washed with water, a mild base (like sodium bicarbonate solution) to remove any remaining HBr, and brine.
-
Chromatography: For small-scale reactions or to obtain very high purity material, flash column chromatography on silica gel is effective. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.
-
Recrystallization: If the crude product is a solid, recrystallization can be a scalable and cost-effective purification method.[12] A suitable solvent system would need to be determined empirically, often a mixture of a good solvent and a poor solvent.[13]
-
Distillation: For larger quantities of a liquid product, vacuum distillation can be employed, provided the compound is thermally stable.
III. Experimental Protocols & Data
Table 1: Recommended Reaction Parameters for Optimization
| Parameter | Recommended Range/Value | Rationale |
| Starting Material | 4-fluoro-2,3-dihydro-1H-indene | High purity is essential for good yield and selectivity. |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.0 - 1.2 equivalents. A slight excess ensures complete conversion. |
| Radical Initiator | AIBN or Benzoyl Peroxide | 0.02 - 0.1 equivalents. Catalytic amount to initiate the chain reaction. |
| Solvent | CCl₄, CH₂Cl₂, or Acetonitrile | Anhydrous conditions are crucial. |
| Temperature | Reflux | To ensure thermal decomposition of the initiator and propagation of the radical chain. |
| Reaction Time | 1 - 6 hours | Monitor by TLC or GC-MS for completion. |
Step-by-Step Protocol for Synthesis
-
To a solution of 4-fluoro-2,3-dihydro-1H-indene in an appropriate anhydrous solvent (e.g., carbon tetrachloride), add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solid succinimide byproduct and wash it with a small amount of the solvent.
-
Combine the filtrate and washings, and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or another appropriate method.
IV. Visualizing the Process
Reaction Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
V. References
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1.... Retrieved from [Link]
-
Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
RSC Publishing. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Retrieved from [Link]
-
YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
ResearchGate. (n.d.). Initial optimized reaction conditions for benzylic bromination of. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Retrieved from [Link]
-
YouTube. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. Retrieved from [Link]
-
Chad's Prep®. (n.d.). Benzylic Bromination with NBS. Retrieved from [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Retrieved from [Link]
-
PubMed. (2009). 4-Bromo-2-(4-fluoro-benzyl-idene)indan-1-one. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination. Retrieved from
-
PubMed Central. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-2,2-difluoro-2,3-dihydro-1H-indene. Retrieved from [Link]
-
Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from
-
PubChem. (n.d.). 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
-
Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound. Retrieved from
Sources
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 6. youtube.com [youtube.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
"troubleshooting guide for the synthesis of 1-bromo-4-fluoro-2,3-dihydro-1H-indene"
Prepared by: Gemini, Senior Application Scientist
Welcome to the troubleshooting and guidance center for the synthesis of 1-bromo-4-fluoro-2,3-dihydro-1H-indene. This resource is designed for chemistry professionals engaged in pharmaceutical research, process development, and fine chemical synthesis. Here, we address common challenges encountered during the benzylic bromination of 4-fluoro-2,3-dihydro-1H-indene, providing not just solutions, but the underlying chemical principles to empower your synthetic strategy.
Core Synthesis Overview: The Wohl-Ziegler Reaction
The synthesis of this compound is most commonly achieved via a free-radical bromination at the benzylic position (C-1) of the 4-fluoro-2,3-dihydro-1H-indene starting material. This transformation, a variation of the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or UV light.[1][2] The high regioselectivity for the C-1 position is dictated by the enhanced stability of the resulting secondary benzylic radical, which is stabilized by resonance with the aromatic ring.[3][4][5]
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is very low, or the starting material is largely unconsumed. What went wrong?
A1: This is a common issue often traced back to the radical initiation step or reagent quality. The free-radical chain reaction must be properly initiated and sustained.
-
Causality: The homolytic cleavage of the radical initiator (e.g., AIBN, benzoyl peroxide) or the N-Br bond by UV light is the critical first step.[3] If the initiator is old and has decomposed, or the reaction temperature is too low for its effective decomposition, the concentration of bromine radicals will be insufficient to start the chain reaction. Furthermore, the reaction is highly sensitive to moisture, which can quench radical intermediates or hydrolyze the product.[1]
-
Troubleshooting Steps:
-
Verify Initiator Integrity: Use a fresh bottle of radical initiator. If using AIBN, ensure the reflux temperature of your chosen solvent is adequate for its decomposition (typically >70 °C). For benzoyl peroxide, a similar temperature range is effective.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents like carbon tetrachloride (CCl₄) or acetonitrile (MeCN).[2] Dry all glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Check Reagent Quality: N-Bromosuccinimide can degrade over time, especially if exposed to light and moisture. See Q5 for details on reagent quality.
-
Reaction Time & Temperature: Ensure the reaction is refluxed for a sufficient period. Monitor progress carefully (see Q4) and do not stop the reaction prematurely.
-
Q2: I'm observing a significant amount of a di-brominated byproduct in my crude product analysis. How can I prevent this over-bromination?
A2: The formation of di-bromoindane derivatives is a classic case of competitive reaction where the desired product is also a substrate for bromination.[6]
-
Causality: The C-H bond at the benzylic position of your product, this compound, can also undergo radical abstraction, leading to a second bromination event. This is particularly problematic when using an excess of NBS or when running the reaction for an extended period after the starting material is consumed.[7]
-
Preventative Measures:
-
Stoichiometric Control: This is the most critical parameter. Use a precise molar equivalent of NBS, typically between 1.0 and 1.1 equivalents relative to the starting 4-fluoroindane. Do not add a large excess.
-
Monitor Diligently: Stop the reaction as soon as TLC or GC-MS analysis shows near-complete consumption of the starting material. Allowing the reaction to proceed longer will inevitably increase the amount of the di-bromo byproduct.[7]
-
Slow Addition: In some cases, a slow, portion-wise addition of the NBS can help maintain a low concentration of the brominating species, favoring mono-bromination.
-
| Problem | Primary Cause | Recommended Solution | Stoichiometry (NBS:Indane) |
| Low Conversion | Poor Initiation / Wet Conditions | Use fresh initiator; ensure anhydrous solvent/glassware. | 1.0 - 1.1 : 1 |
| Di-bromination | Excess NBS / Prolonged Reaction | Use ≤1.1 eq. NBS; stop reaction upon SM consumption. | 1.0 - 1.05 : 1 |
| Aromatic Bromination | Br₂ Buildup / Lewis Acid Contamination | Use purified NBS; avoid metal contaminants. | 1.0 - 1.1 : 1 |
Table 1: Summary of common problems and key parameter adjustments.
Q3: How can I effectively monitor the reaction's progress to determine the optimal stopping point?
A3: Effective monitoring is key to maximizing yield and minimizing side products.[7]
-
Causality: The ideal endpoint is the point of maximum mono-bromo product formation before significant di-bromination occurs. Relying on time alone is unreliable due to variations in reagent quality and reaction scale.
-
Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): This is the most common method. Co-spot the starting material with the reaction mixture. The product should appear as a new, typically higher Rf spot. The reaction is near completion when the starting material spot is faint. Pro-Tip: The byproduct succinimide is very polar and will often remain at the baseline.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more precise monitoring, GC-MS can quantify the relative amounts of starting material, mono-bromo product, and di-bromo byproducts.
-
Visual Cues: The reaction often turns a reddish-orange color due to the low-level presence of molecular bromine (Br₂), which is part of the radical chain. This color should fade to a pale yellow as the NBS is consumed.[7] Additionally, solid NBS is denser than most organic solvents and will sink. The byproduct, succinimide, is less dense and will often float, providing a visual cue of reaction progress.
-
Q4: My work-up is difficult, and purification by column chromatography is providing poor separation. Any advice?
A4: A clean work-up is essential for straightforward purification. The primary solid byproduct is succinimide.
-
Causality: Succinimide has some solubility in common organic solvents, and if not removed effectively, it can complicate chromatography. Furthermore, the product, starting material, and di-bromo byproduct can have similar polarities, making separation challenging.
-
Optimized Work-up and Purification Protocol:
-
Cool the Reaction: After completion, cool the reaction mixture to room temperature and then in an ice bath. This will cause the majority of the succinimide to precipitate.
-
Filter: Remove the succinimide by vacuum filtration. Wash the solid with a small amount of cold solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove any remaining succinimide. Follow with a brine wash, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Chromatography:
-
Adsorbent: Use standard silica gel (230-400 mesh).
-
Eluent System: A low-polarity mobile phase is required. Start with pure hexanes or heptane and gradually increase the polarity by adding a co-solvent like ethyl acetate or dichloromethane. A gradient of 0% to 5% ethyl acetate in hexanes is a good starting point.
-
Loading: Concentrate the crude product and adsorb it onto a small amount of silica gel before dry-loading it onto the column. This often provides better resolution than direct liquid loading.
-
-
Q5: Does the quality and handling of N-Bromosuccinimide (NBS) matter?
A5: Absolutely. The purity of NBS is critical for the success and selectivity of the Wohl-Ziegler reaction.[1][6]
-
Causality: Over time, or upon exposure to light, NBS can decompose to form succinimide and molecular bromine (Br₂). High initial concentrations of Br₂ can promote unwanted side reactions, such as electrophilic aromatic substitution on the benzene ring, instead of the desired free-radical pathway at the benzylic position.[8] Water is also a detrimental impurity.
-
Best Practices:
-
Use High-Purity NBS: Start with a fresh bottle from a reputable supplier. Keep the bottle tightly sealed and protected from light.
-
Recrystallization: If you suspect your NBS is impure (it should be a white crystalline solid; a yellow or orange tint indicates Br₂), it should be recrystallized. A common procedure is to recrystallize from a large volume of hot water (approx. 10 mL/g), allowing it to cool slowly to form pure white crystals, which are then dried under vacuum.[1]
-
Mechanistic Deep Dive: The Radical Chain
Understanding the mechanism clarifies why specific conditions are necessary. The reaction proceeds via a classic radical chain mechanism.
-
Initiation: Heat or light causes the initiator (e.g., AIBN) to form radicals. These radicals then react with NBS or trace HBr to generate a bromine radical (Br•), the key chain-carrying species.[3]
-
Propagation:
-
Step 2a: A bromine radical abstracts a hydrogen atom from the benzylic (C-1) position of 4-fluoroindane. This is the rate-determining step and is highly selective due to the formation of a resonance-stabilized benzylic radical.[5]
-
Step 2b: The benzylic radical reacts with a molecule of Br₂ (generated in low concentration from the reaction of HBr with NBS) to form the desired product and a new bromine radical, which continues the chain.[8][9]
-
-
Termination: Two radicals combine to terminate the chain.
Caption: Simplified radical chain mechanism for the Wohl-Ziegler bromination.
By understanding these common pitfalls and their chemical origins, researchers can optimize the synthesis of this compound, leading to higher yields, improved purity, and more efficient use of laboratory time.
References
-
Benzylic Bromination. Chemistry Steps. [Link]
-
N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Allylic and Benzylic Bromination with NBS. Chad's Prep. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
NBS Benzylic Bromination of Alkylbenzene Compounds. YouTube. [Link]
-
Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. PubMed Central (PMC). [Link]
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed Central (PMC). [Link]
-
(E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. National Institutes of Health (NIH). [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
- Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
-
Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Research Square. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Synthesis of indenes. Organic Chemistry Portal. [Link]
-
How to know when to stop reaction, benzylic bromination using AIBN. Reddit. [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. [Link]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. reddit.com [reddit.com]
- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 1-Bromo-4-fluoro-2,3-dihydro-1H-indene
Document ID: TSC-BFDI-2026-01
Welcome to the technical support guide for the synthesis of 1-bromo-4-fluoro-2,3-dihydro-1H-indene. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocol and improve the final yield.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-fluoro-1-indanone. The first step involves the reduction of the ketone to form 4-fluoro-2,3-dihydro-1H-indene (also known as 4-fluoroindane). The second, and most critical step for yield optimization, is the selective benzylic bromination of 4-fluoroindane using N-bromosuccinimide (NBS) under radical initiation conditions. This is a classic example of a Wohl-Ziegler reaction.[1][2]
The overall yield is highly dependent on the efficiency and selectivity of the bromination step. The benzylic C-H bond at the C1 position is activated by the adjacent aromatic ring, making it susceptible to radical abstraction. The stability of the resulting benzylic radical intermediate is a key factor driving the regioselectivity of this reaction.[3]
Experimental Workflow Overview
Below is a diagram illustrating the general synthetic workflow from the starting material to the final product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on the critical benzylic bromination step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Ineffective Radical Initiation: The radical initiator (e.g., AIBN, benzoyl peroxide) may be old or decomposed. The light source (if used) may not be of the appropriate wavelength or intensity. 2. Radical Inhibitors: The presence of impurities, such as oxygen or phenolic compounds, can quench the radical chain reaction.[4] 3. Low Reaction Temperature: The temperature may be too low to effectively initiate the radical chain reaction. | 1. Use fresh radical initiator. If using a light source, ensure it is a broad-spectrum incandescent or UV lamp positioned close to the reaction vessel. 2. Degas the solvent by bubbling nitrogen or argon through it before adding reagents. Ensure the starting material is pure. 3. Increase the reaction temperature to the reflux temperature of the chosen solvent.[2] |
| Low Yield of Desired Product | 1. Suboptimal Solvent: The choice of solvent is crucial. While carbon tetrachloride is traditional, its use is discouraged. Other solvents like benzene, cyclohexane, or acetonitrile can be effective.[2] 2. Incorrect Stoichiometry: An inappropriate ratio of NBS to the starting material can lead to incomplete reaction or the formation of byproducts. 3. Decomposition of Product: The product, a benzylic bromide, can be unstable, especially at elevated temperatures for prolonged periods. | 1. Optimize the solvent. Non-polar solvents are generally preferred for Wohl-Ziegler reactions. Acetonitrile can also be a suitable alternative.[5] 2. Use a slight excess of NBS (1.05-1.1 equivalents). This ensures complete consumption of the starting material without promoting significant over-bromination. 3. Monitor the reaction closely by TLC or GC. Once the starting material is consumed, cool the reaction down promptly to prevent product degradation. |
| Formation of Multiple Brominated Products | 1. Over-bromination: Use of a large excess of NBS or prolonged reaction times can lead to the formation of dibrominated species. 2. Aromatic Bromination: Although less likely under radical conditions, some electrophilic bromination on the aromatic ring can occur if the reaction conditions are not well-controlled. This is more of an issue with more activated aromatic systems. | 1. Carefully control the stoichiometry of NBS. Add the NBS in portions to maintain a low concentration of bromine in the reaction mixture.[3] 2. Ensure the reaction is performed in the dark (if using a chemical initiator) and under inert atmosphere to suppress ionic side reactions. The use of NBS is specifically intended to keep the concentration of Br₂ low to avoid electrophilic addition or substitution.[6] |
| Difficulty in Product Purification | 1. Co-elution with Succinimide: The byproduct, succinimide, can sometimes be challenging to remove completely. 2. Presence of Unreacted NBS: If the workup is not thorough, unreacted NBS can contaminate the crude product. 3. Product Instability on Silica Gel: Benzylic bromides can be somewhat unstable on silica gel, leading to decomposition during column chromatography. | 1. Filter the reaction mixture while hot (if using a solvent in which succinimide is insoluble, like CCl₄) or cool to room temperature and filter. Succinimide is less dense and often floats.[2] An aqueous wash can also help remove it. 2. Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining NBS or bromine.[7] 3. Use a less acidic stationary phase like neutral alumina for chromatography, or deactivate silica gel with a small amount of triethylamine in the eluent. Perform the chromatography quickly. |
Troubleshooting Decision Tree
If you are experiencing low yields, this decision tree can help you diagnose the issue.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
The most practical and commercially available starting material is 4-fluoro-1-indanone.[8] This can be reduced to 4-fluoro-2,3-dihydro-1H-indene, the direct precursor for the bromination step. The reduction can be achieved via standard methods like Wolff-Kishner (hydrazine and a strong base) or Clemmensen (amalgamated zinc and HCl) reduction.
Q2: Why is N-bromosuccinimide (NBS) preferred over liquid bromine (Br₂)?
NBS is the reagent of choice for allylic and benzylic brominations because it allows for a slow, controlled generation of Br₂ in situ.[5][6] This maintains a very low concentration of Br₂ throughout the reaction, which favors the radical substitution pathway and minimizes competing ionic reactions, such as electrophilic addition to any potential double bonds or substitution on the aromatic ring.[6]
Q3: How critical is the purity of NBS?
The purity of NBS can be important. Old or discolored (yellow/brown) NBS may contain excess bromine, which can lead to unwanted side reactions. For best results, it is recommended to recrystallize NBS from water before use, especially if the reaction is sluggish or gives low yields.[4]
Q4: What is the role of the radical initiator?
The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is essential for starting the radical chain reaction. It decomposes upon heating or exposure to UV light to generate initial radicals, which then propagate the chain. The amount of initiator used is typically catalytic (1-5 mol%).
Q5: How do I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A simple visual cue in non-polar solvents like CCl₄ is the consumption of the dense NBS, which sits at the bottom of the flask, and the formation of the less dense succinimide, which floats.[2] When the starting material spot on the TLC plate has disappeared, the reaction is generally complete.
Q6: What are the main safety precautions for this reaction?
-
Benzylic bromides are lachrymatory (tear-inducing) and should be handled in a well-ventilated fume hood.
-
NBS is an irritant. Avoid inhalation and skin contact.
-
Solvents like carbon tetrachloride and benzene are toxic and carcinogenic. Use appropriate personal protective equipment (PPE) and handle them with care.
-
The reaction can be exothermic, especially on a larger scale. Ensure proper temperature control.
References
-
Wohl–Ziegler bromination - Grokipedia. Available at: [Link]
-
Benzylic Bromination with NBS - Chad's Prep®. Available at: [Link]
-
Trouble with NBS bromination : r/OrganicChemistry - Reddit. Available at: [Link]
-
Benzylic Bromination - Chemistry Steps. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. Available at: [Link]
-
Optimization of reaction conditions for the benzylic bromination of 1... - ResearchGate. Available at: [Link]
-
Wohl-Ziegler Reaction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 4-Methoxy-1-indanone - PrepChem.com. Available at: [Link]
-
10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. Available at: [Link]
-
10.4 Allylic and Benzylic Bromination Using NBS - YouTube. Available at: [Link]
-
Wohl–Ziegler bromination - Wikipedia. Available at: [Link]
Sources
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- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
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- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Fluoro-1-indanone 97 699-99-0 [sigmaaldrich.com]
"preventing decomposition of 1-bromo-4-fluoro-2,3-dihydro-1H-indene during storage"
Technical Support Center: 1-bromo-4-fluoro-2,3-dihydro-1H-indene
A Guide to Ensuring Stability During Storage
Welcome to the technical support guide for this compound. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you maintain the integrity of your materials.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate concerns regarding the storage and handling of this compound.
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A1: Proper storage is critical to prevent degradation. The key is to mitigate exposure to atmospheric moisture, oxygen, light, and heat.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential decomposition reactions (hydrolysis, elimination). |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and degradation from atmospheric moisture. |
| Light | Amber vial or stored in the dark | The benzylic carbon-bromine bond can be labile and sensitive to light, which can initiate radical decomposition. |
| Container | Tightly sealed, chemically resistant glass (e.g., borosilicate) with a PTFE-lined cap. | Prevents leakage and contamination. PTFE liners offer excellent chemical resistance.[1][2][3] |
Q2: My sample of this compound has developed a yellow or brownish tint. What is happening?
A2: A color change is a primary indicator of decomposition. This is often due to the formation of unsaturated chromophores or other degradation byproducts. The most likely cause is either slow elimination of hydrogen bromide (HBr) to form the corresponding indene derivative or oxidation. The released HBr can further catalyze degradation, leading to a cascade effect.
Q3: I've noticed a new spot on the TLC plate or a new peak in the HPLC/GC-MS analysis of my stored sample. What could it be?
A3: The appearance of new signals indicates the formation of impurities. Based on the reactivity of the benzylic bromide functional group, the most probable degradation products are:
-
4-fluoro-1H-indene: Resulting from the elimination of HBr.
-
4-fluoro-2,3-dihydro-1H-inden-1-ol: Resulting from hydrolysis upon exposure to moisture.
-
4-fluoro-2,3-dihydro-1H-inden-1-one: Resulting from oxidation.
Q4: Is this compound compatible with standard laboratory plastics like polypropylene or polyethylene?
A4: For long-term storage, it is strongly advised to use chemically resistant glass containers. While brief contact with plastics like polypropylene during weighing or transfers may be acceptable, prolonged storage is not recommended. Halogenated organic compounds can potentially leach plasticizers from or be absorbed into the polymer matrix over time, compromising sample purity.
Part 2: Troubleshooting Guide for Decomposition
This guide provides a systematic approach to identifying and resolving stability issues.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting observed degradation.
Caption: Primary decomposition pathways of the target compound.
Protocol 1: Analytical Confirmation of Degradation
If you suspect degradation, this protocol will help you confirm it.
Objective: To identify and quantify degradation products.
Methods:
-
Thin-Layer Chromatography (TLC):
-
Procedure: Dissolve a small amount of the suspect sample in a suitable solvent (e.g., dichloromethane). Spot it on a silica gel TLC plate alongside a reference standard of the pure compound, if available. Develop the plate using a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1).
-
Interpretation: The appearance of new spots indicates the presence of impurities. A more polar spot (lower Rf) may suggest the hydrolysis product (alcohol), while a non-polar spot (higher Rf) could be the elimination product (indene).
-
-
High-Performance Liquid Chromatography (HPLC): [4] * Procedure: Use a reverse-phase C18 column. A typical mobile phase would be a gradient of acetonitrile and water. Monitor with a UV detector.
-
Interpretation: A decrease in the area of the main peak and the emergence of new peaks confirms degradation. The retention time can give clues about the polarity of the degradation products.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): [4] * Procedure: This is an excellent method for identifying volatile degradation products.
-
Interpretation: The mass spectrometer will provide the molecular weight of the impurity peaks, allowing for positive identification of the hydrolysis, elimination, or oxidation products.
-
Part 3: Best Practices for Prevention
Proactive measures are the most effective way to ensure the long-term stability of your compound.
1. Rigorous Purification Post-Synthesis: The trustworthiness of any storage protocol begins with the purity of the starting material. Residual acidic or basic impurities from the synthesis (e.g., HBr, catalysts) can significantly accelerate decomposition. [5][6]* Action: Ensure the final product is thoroughly purified, for example, by column chromatography, and that all solvents are removed under vacuum. An aqueous wash (e.g., with sodium bicarbonate solution followed by brine) during workup can help remove acidic residues.
2. Proper Aliquoting and Atmosphere Control: Repeatedly opening and closing the main stock container introduces moisture and air.
-
Action: Upon receiving or synthesizing a new batch, divide it into smaller, single-use aliquots under an inert atmosphere (e.g., in a glovebox). This minimizes exposure for the bulk of the material. Backfill each vial with argon or nitrogen before sealing. [1] 3. Material Handling: Always use clean, dry glassware and tools.
-
Action: Use spark-free tools and ensure proper grounding of equipment, as the compound may be flammable. [3]Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors. [7] 4. Incompatible Materials: Avoid storing near strong oxidizing agents, strong acids, or strong bases, as these can initiate vigorous decomposition reactions. [2][3][8]
References
- Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE - Sdfine.
- TCI Chemicals. (2025). SAFETY DATA SHEET 1-Bromo-4-fluorobutane.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET 1-Bromo-3-fluoro-4-iodobenzene.
- CDH Fine Chemical. (n.d.). 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2013). 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET.
- Heliyon. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- CAMEO Chemicals - NOAA. (n.d.). 1-BROMO-4-FLUOROBENZENE.
- ResearchGate. (2025). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. researchgate.net [researchgate.net]
- 6. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Purification of 1-bromo-4-fluoro-2,3-dihydro-1H-indene
Welcome to the technical support guide for the purification of 1-bromo-4-fluoro-2,3-dihydro-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this key synthetic intermediate. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The purification of this molecule is principally complicated by three factors:
-
Structural Similarity to Impurities: Crude reaction mixtures often contain regioisomers or unreacted starting materials with very similar polarities and structures, making chromatographic separation difficult.[1]
-
Potential for Degradation: As a benzylic bromide, the compound can be susceptible to degradation, such as elimination of HBr, particularly when exposed to heat or acidic conditions (e.g., standard silica gel).
-
Presence of Diastereomers: The molecule possesses a stereocenter at the C1 position. If the synthesis is not stereoselective, you will be working with a racemic mixture. While enantiomers are not separable by standard achiral chromatography, the potential presence of diastereomeric impurities from side-reactions can further complicate purification.
Q2: What is the first step I should take before attempting a large-scale purification?
Analytical Thin Layer Chromatography (TLC) is an indispensable first step.[2][3][4] It allows you to visualize the number of components in your crude mixture and, crucially, to screen for an effective solvent system (mobile phase) for column chromatography. The goal is to find a solvent mixture that provides good separation between your target compound and its major impurities, ideally with a retention factor (Rƒ) for your target compound between 0.2 and 0.4.[2][4]
Q3: How do I assess the purity of my final product?
A multi-faceted analytical approach is required to confirm purity and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvent or impurities.[5][6]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound and can help quantify the level of isomeric impurities.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the percentage purity of the final product.
Troubleshooting Guide: Column Chromatography
This section addresses specific issues encountered during purification by flash column chromatography, the most common preparative technique for this scale of synthesis.
Q4: My TLC shows good separation, but the column chromatography failed to resolve the compounds. What went wrong?
This is a common issue that can arise from several factors related to the transition from analytical TLC to preparative column chromatography.
Causality: The resolving power of chromatography depends on the interaction between the compound, the stationary phase (silica), and the mobile phase (solvent). A poorly packed column, overloading the column, or an inappropriate solvent flow rate can all ruin a separation that looked promising on a TLC plate.
Troubleshooting Steps:
-
Check Column Packing: Ensure your column is packed perfectly vertically without any cracks or channels. A well-packed column is critical for good separation.[3] A layer of sand on top of the silica can prevent disturbance when adding solvent.[4]
-
Sample Loading: For difficult separations, consider "dry loading." This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.[2] This often provides better resolution than loading the sample dissolved in a small amount of solvent ("wet loading").
-
Column Dimensions and Sample Load: Do not overload the column. For challenging separations, the ratio of silica gel to crude compound by weight should be increased from a standard 50:1 to as high as 120:1.[4][8]
-
Flow Rate: Maintain a consistent and optimal flow rate. A flow rate of approximately 2 inches per minute (measured by the descent of the solvent head) is often ideal for flash chromatography.[3]
Workflow: Selecting a Purification Strategy
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for purification of this compound.
Q5: My compound is degrading on the silica gel column. How can I prevent this?
Benzylic bromides can be sensitive to the acidic nature of standard silica gel, leading to decomposition.
Causality: The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic. These acidic sites can catalyze the elimination of hydrogen bromide (HBr) from your molecule, leading to olefinic byproducts and significantly reduced yield.
Preventative Measures:
-
Neutralize the Silica: Add a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), to your mobile phase (typically 0.1-1% by volume).[9] This will neutralize the acidic sites on the silica gel. Always perform a preliminary TLC analysis with the added base, as it can sometimes alter the Rƒ values of your compounds.[9]
-
Use Deactivated Silica: Consider using silica gel that has been pre-treated with water (e.g., adding 1% water by weight) to deactivate the most acidic sites.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography, which uses pressure to speed up elution, is preferable to traditional gravity chromatography.[4]
-
Avoid Chlorinated Solvents with Base: Be cautious when using dichloromethane (DCM) as an eluent in combination with triethylamine, as they can slowly react. If DCM is necessary, use freshly distilled solvent and run the column without delay.
Q6: I am struggling to separate two spots with very similar Rƒ values. What are my options?
This is a classic "difficult separation" scenario, often encountered with regioisomers.[1]
Causality: Compounds with very similar structures and polarities will interact with the stationary phase in a nearly identical manner, making them difficult to resolve.
Advanced Strategies:
-
Optimize the Mobile Phase:
-
Reduce Polarity: Use a much less polar solvent system than you normally would. This will keep the compounds on the column longer, allowing more time for separation to occur.
-
Try Different Solvent Systems: If a standard hexane/ethyl acetate system fails, try a different combination with different chemical properties, such as toluene/acetone or dichloromethane/ether.[3][9] Sometimes, the unique interactions of a different solvent can achieve separation.
-
-
Employ Gradient Elution: Start with a very non-polar mobile phase to elute the least polar impurities. Then, slowly and systematically increase the polarity of the mobile phase over the course of the separation.[8] This can effectively separate compounds with close Rƒ values by sharpening the elution bands.
-
High-Performance Flash Chromatography (HPFC): If available, using smaller particle size silica cartridges (e.g., 20-40 µm) with an automated flash chromatography system can provide significantly higher resolution than traditional methods.
Data Summary: Recommended Solvent Systems
The following table provides starting points for mobile phase selection for compounds of moderate polarity, like this compound.[2][9]
| Polarity of Compound | Primary Solvent System (Non-polar:Polar) | Alternative Systems | Notes |
| Non-polar | Hexane / Ethyl Acetate (98:2 to 90:10) | Pentane / Diethyl Ether | Good for baseline impurities. |
| Moderately Polar (Target) | Hexane / Ethyl Acetate (85:15 to 70:30) | Toluene / Ethyl Acetate | Aim for a target Rƒ of 0.2-0.4 on TLC.[2][3] |
| Polar | Dichloromethane / Methanol (99:1 to 95:5) | Ethyl Acetate / Methanol | For highly polar byproducts. Do not exceed 10% methanol.[9] |
Appendix A: Detailed Protocol for Flash Chromatography
This protocol is a generalized procedure based on the method developed by W. C. Still.[3]
1. Preparation of the Mobile Phase and TLC Analysis:
- Prepare several solvent systems of varying polarity (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).
- Run TLC plates of the crude material in each system to find the optimal eluent that gives a target Rƒ of ~0.3.[3]
2. Column Packing (Dry Pack Method):
- Plug the bottom of a glass column with a small piece of cotton or glass wool.[3]
- Add a ~2 cm layer of sand.[3]
- Add the required amount of dry silica gel (e.g., Silica 60, 40-63 µm particle size).[3]
- Gently tap the column to settle the silica. Attach a vacuum line to the bottom and open the stopcock to compact the silica firmly.[3]
- Close the stopcock, remove the vacuum, and add the least polar mobile phase to the column. Use positive air pressure to push the solvent through the column until the entire silica bed is wet and equilibrated. Do not let the solvent level drop below the top of the silica.[4]
- Add a final ~2 cm protective layer of sand on top of the silica bed.[4]
3. Sample Loading (Dry Loading Method):
- Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (approx. 2-3 times the weight of your crude product).
- Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder.
- Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Apply gentle air pressure to achieve a steady flow rate (approx. 2 inches/minute).[3]
- Collect fractions in an array of test tubes.
- Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.[4]
5. Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions into a round-bottomed flask.
- Remove the solvent via rotary evaporation to yield the purified compound.
References
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
DSpace@MIT. (n.d.). 7.9. Flash Column Chromatography Guide. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Koparir, M., et al. (2022). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach. PMC PubMed Central. [Link]
-
Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering. [Link]
-
PubChem. This compound. [Link]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]
-
Wikipedia. 1-Bromo-4-fluorobenzene. [Link]
-
ResearchGate. (2012). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. [Link]
-
ResearchGate. (1996). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sorbtech.com [sorbtech.com]
- 3. Chromatography [chem.rochester.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in the ¹H Spectrum of 1-Bromo-4-fluoro-2,3-dihydro-1H-indene
Welcome to the technical support center for advanced NMR spectroscopy analysis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 1-bromo-4-fluoro-2,3-dihydro-1H-indene and encountering unexpected complexities in its proton nuclear magnetic resonance (¹H NMR) spectrum. My goal is to move beyond simple data tables and provide you with the causal logic and field-proven troubleshooting strategies to confidently interpret your data.
The structure of this compound presents inherent stereochemical complexities that frequently manifest as "unexpected" peaks to those unfamiliar with its nature. This guide will systematically deconstruct the sources of this complexity, transforming a confusing spectrum into a rich source of structural information.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries we receive. Consider this your primary checklist before diving into more complex analyses.
Q1: My ¹H NMR spectrum shows significantly more signals than I predicted for my compound. What are the most likely causes?
This is the most frequent issue encountered with this molecule. The complexity arises from three primary sources, which should be investigated in this order:
-
Inherent Molecular Asymmetry (Diastereotopicity): The chiral center at the C1 position (bearing the bromine atom) renders the four protons on the C2 and C3 positions chemically non-equivalent. This is the most common reason for spectral complexity and is often mistaken for impurity.[1][2]
-
Solvent and Water Impurities: Residual protons in deuterated solvents and dissolved water are ubiquitous. Their peaks can be broad or sharp and may overlap with your signals of interest.[3][4]
-
Chemical Impurities: Contaminants from the synthesis or purification steps, such as starting materials, reagents (e.g., N-bromosuccinimide), or residual extraction solvents (e.g., ethyl acetate, hexanes), are also a common source of extra peaks.[5][6][7]
Q2: How can I quickly identify peaks from common laboratory solvents or water?
Before attributing extra peaks to complex structural features, it is crucial to rule out common contaminants. I have compiled a table of common impurities typically observed in CDCl₃, a frequent solvent for this compound.
Table 1: Chemical Shifts of Common NMR Impurities in CDCl₃
| Impurity | ¹H Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Water | ~1.56 | broad singlet | Shift is highly dependent on temperature and sample concentration. |
| Acetone | 2.17 | singlet | Common rinsing solvent; difficult to remove from glassware.[5] |
| Ethyl Acetate | 1.26, 2.05, 4.12 | triplet, singlet, quartet | A very common extraction and chromatography solvent.[5] |
| Dichloromethane | 5.30 | singlet | |
| Hexane(s) | ~0.88, ~1.26 | multiplets | Often seen as broad, unresolved humps from chromatography. |
| Toluene | 2.36, 7.17-7.29 | singlet, multiplet |
| Silicone Grease | ~0.07 | broad singlet | From glassware joints; a tell-tale sign of contamination. |
Source: Adapted from values published by Gottlieb, H. E., et al. (1997) and other common laboratory references.[3][8]
Pro-Tip: To confirm if a broad peak is an exchangeable proton like water (or an alcohol/amine impurity), add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. Exchangeable protons will disappear or significantly diminish.[5]
Q3: Some of my peaks are distorted, the baseline is rolling, or I see small peaks symmetrically placed around large signals. What are these?
These are typically instrumental artifacts, not chemical signals. Addressing them is key to obtaining a clean, interpretable spectrum.
-
Rolling Baseline: This is often due to incorrect phase correction or a very broad underlying signal. Re-process your spectrum and carefully adjust the zero-order and first-order phase constants manually.[9]
-
Poor Shimming: Broad, asymmetric peaks are a classic sign of an inhomogeneous magnetic field. The instrument's shimming routine should be repeated. For highly quantitative work, manual shimming may be necessary.[5]
-
Spinning Sidebands: Small peaks appearing symmetrically around a large, sharp signal are spinning sidebands. They are caused by sample tube spinning in a slightly inhomogeneous field. They can be identified as their separation from the main peak is equal to the spinning frequency. Reduce the spin rate or improve the shim to minimize them.
Part 2: In-Depth Troubleshooting Guides
If the FAQs did not resolve your issue, the source is likely more nuanced. These guides provide a logical workflow for tackling the specific chemical nature of this compound.
Guide 1: The Prime Suspect - Understanding Diastereotopicity
Q: The aliphatic region of my spectrum (roughly 2.0-3.5 ppm) is incredibly complex. I expected two simple multiplets for the two CH₂ groups, but I see a mess of signals. Is my sample impure?
A: Not necessarily. In fact, this complexity is expected for a pure sample. The root cause is the chiral center at C1. This single stereocenter removes all planes of symmetry in the five-membered ring, making the two protons on the C2 methylene group (and the two on C3) diastereotopic .[1][2]
Causality Explained: Diastereotopic protons reside in different chemical environments.[10] One C2 proton is cis to the bromine atom, while the other is trans. They "feel" different magnetic fields and are therefore chemically non-equivalent, meaning they have different chemical shifts and will couple to each other and to neighboring protons differently.
This results in what is known as a complex spin system. Each of the four methylene protons (2 at C2, 2 at C3) will appear as a distinct signal, often a doublet of doublets of doublets (ddd) or a more complex multiplet, due to:
-
Geminal coupling: Coupling to the other proton on the same carbon.
-
Vicinal coupling: Coupling to protons on the adjacent carbon.
Diagram 1: The Origin of Diastereotopicity
This diagram illustrates how the chiral center at C1 creates distinct chemical environments for the protons on C2.
Caption: Logical flow from chiral center to NMR signal complexity.
Table 2: Expected ¹H NMR Data for this compound
| Protons | Approx. Chemical Shift (δ ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-Ar | 6.9 - 7.5 | m | J(H,F) and J(H,H) couplings |
| H1 | 5.5 - 5.8 | dd or t | ³J(H1,H2a), ³J(H1,H2b) |
| H2a, H2b | 2.4 - 2.8 | m (each is a ddd) | ²J(H2a,H2b), ³J(H2,H1), ³J(H2,H3) |
| H3a, H3b | 2.9 - 3.4 | m (each is a ddd) | ²J(H3a,H3b), ³J(H3,H2) |
Note: These are estimated ranges. Actual values depend on the solvent and concentration.
Guide 2: Advanced Spectral Analysis - A Step-by-Step Protocol
Q: The complexity is overwhelming. How can I definitively assign which proton is which and confirm the structure is correct?
A: A 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is the most powerful and straightforward tool for this task. This experiment reveals which protons are coupled to each other, allowing you to "walk" across the molecule's carbon skeleton and build fragments of connectivity.
Experimental Protocol: Acquiring and Interpreting a ¹H-¹H COSY Spectrum
-
Sample Preparation: Prepare a moderately concentrated sample (~10-20 mg in 0.6 mL of deuterated solvent). A higher concentration than for a simple 1D spectrum is beneficial for reducing experiment time.
-
Acquisition:
-
Load a standard COSY pulse program on the spectrometer (e.g., cosygpqf on Bruker systems).
-
Acquire a standard ¹H spectrum first and note the spectral width (sw). Set the COSY experiment to cover this full range in both dimensions (F2 and F1).
-
Acquire the data with a sufficient number of scans (e.g., 2 to 8 scans per increment) to achieve good signal-to-noise.
-
-
Processing:
-
Process the data using the spectrometer software (e.g., TopSpin, VnmrJ). This typically involves Fourier transformation in both dimensions and phase correction.
-
-
Interpretation (The Connectivity Trace):
-
The 1D proton spectrum appears along the diagonal of the 2D plot.
-
Cross-peaks (off-diagonal signals) are the key information. A cross-peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is spin-coupled to the proton at δ₂.
-
Step 1: Start with an easily identifiable signal. The proton at C1 (H1, ~5.6 ppm) is a good starting point. Find its position on the diagonal.
-
Step 2: Look for cross-peaks along a vertical or horizontal line from H1's diagonal peak. You should see correlations to the C2 protons (H2a and H2b).
-
Step 3: Now, move to the diagonal positions of H2a and H2b. From here, you will see cross-peaks back to H1 (confirming the first step) and, crucially, new cross-peaks to the C3 protons (H3a and H3b).
-
Step 4: You have now established the entire H1-H2-H3 spin system of the five-membered ring, confirming your structure and assigning the aliphatic protons.
-
Diagram 2: Workflow for COSY Spectrum Interpretation
Caption: Step-by-step logic for tracing proton couplings in a COSY spectrum.
Part 3: Summary and Key Takeaways
Interpreting a complex NMR spectrum is a process of systematic elimination. The following table summarizes the diagnostic workflow.
Table 3: Troubleshooting Summary for Unexpected ¹H NMR Peaks
| Observation | Potential Cause | Diagnostic Action | Confirmation |
|---|---|---|---|
| Multiple complex signals in the 2-4 ppm range | Diastereotopicity | Run a ¹H-¹H COSY experiment. | Cross-peaks confirm H1-H2-H3 connectivity. |
| Sharp singlets/multiplets not matching the structure | Solvent/Chemical Impurity | Compare shifts to known impurity tables.[3][6][7][8] | Spike sample with suspected impurity; signal should increase in intensity. |
| A single, broad peak | Water or Exchangeable Proton | D₂O shake experiment. | Peak disappears or is greatly reduced.[5] |
| Rolling baseline, broad peaks, or symmetrical sidebands | Instrumental Artifacts | Re-process (phasing) or re-acquire (shimming, adjust spin rate). | Spectrum quality improves; artifacts are reduced or eliminated.[9] |
By following this guide, you can confidently distinguish between inherent structural features, chemical impurities, and instrumental artifacts, leading to an accurate and complete assignment of your this compound NMR spectrum.
References
-
Noce, C. L., et al. (2021). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Molecules. Available at: [Link]
-
Pearson Education. (n.d.). ¹H NMR: E/Z Diastereoisomerism. Pearson+. Available at: [Link]
-
Chemistry Steps. (n.d.). Homotopic, Enantiotopic, Diastereotopic and Heterotopic. Available at: [Link]
-
Jadhav, P. A., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in ¹H NMR Spectroscopy: Examples. Available at: [Link]
-
Michigan State University. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility. Available at: [Link]
-
San Diego State University. (n.d.). Common Problems. SDSU NMR Facility. Available at: [Link]
-
ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Request PDF. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Department of Chemistry. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Supporting Information. (n.d.). Journal of the American Chemical Society. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. PMC. Available at: [Link]
Sources
- 1. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.washington.edu [chem.washington.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. 1H NMR:E/Z Diastereoisomerism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Stereochemical Control in Reactions of 1-bromo-4-fluoro-2,3-dihydro-1H-indene
Welcome to the technical support center for managing stereochemistry in reactions with 1-bromo-4-fluoro-2,3-dihydro-1H-indene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we will address common challenges and frequently asked questions regarding the control of stereochemistry at the C1 position. Our focus is on providing practical, field-tested insights rooted in fundamental mechanistic principles.
Introduction: The Stereochemical Challenge
This compound possesses a stereogenic center at the C1 position, making stereocontrol a critical aspect of its application in synthesis. The benzylic nature of the C1-Br bond allows for reactivity through both S(_N)1 and S(_N)2 pathways. The preferred pathway, and thus the stereochemical outcome, is highly dependent on reaction conditions. Furthermore, the electronic properties of the 4-fluoro substituent can influence the reactivity of the aromatic ring and the stability of reaction intermediates, adding another layer of complexity.[1][2][3][4][5] This guide will provide a framework for navigating these challenges to achieve the desired stereochemical outcome.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common stereochemical outcome for nucleophilic substitution, and why?
The stereochemical outcome of a nucleophilic substitution reaction at the C1 position of this compound is primarily dictated by the reaction mechanism, which can be either S(_N)1 or S(_N)2.
-
S(_N)2 Pathway: This pathway typically results in a complete inversion of configuration at the C1 center.[6][7][8] The incoming nucleophile attacks the carbon atom from the side opposite to the bromine atom (back-side attack), leading to a concerted displacement of the bromide ion.[6] To favor this pathway, conditions that promote bimolecular kinetics are employed.
-
S(_N)1 Pathway: This pathway proceeds through a carbocation intermediate. Since the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of retention and inversion of configuration, often resulting in a racemic or near-racemic product.[6][7][8] Conditions that stabilize a carbocation intermediate will favor the S(_N)1 mechanism.
The choice between these pathways is a common troubleshooting point, which we will explore in the next section.
FAQ 2: How does the 4-fluoro substituent influence the reaction?
The fluorine atom at the C4 position primarily exerts its influence through electronic effects. Fluorine is highly electronegative and acts as an inductively withdrawing group, which can impact the reaction in several ways:
-
Effect on S(_N)1: The electron-withdrawing nature of fluorine can destabilize the benzylic carbocation intermediate required for the S(_N)1 pathway. This may slow down the rate of S(_N)1 reactions compared to an unsubstituted analogue.
-
Effect on S(_N)2: The inductive effect is less pronounced for the S(_N)2 transition state. Therefore, the presence of the fluorine atom may steer the reaction towards an S(_N)2 pathway under borderline conditions.
-
Aromatic Ring Reactivity: The fluorine substituent also influences the electron density of the aromatic ring, which can be a factor in side reactions or in more complex transformations where the ring participates.[1][2][3][4][5]
FAQ 3: I am trying to synthesize a single enantiomer of a C1-substituted product. What are my options?
Achieving an enantiomerically pure product can be approached in two main ways:
-
Chiral Resolution: You can perform the substitution reaction to obtain a racemic mixture of the product and then separate the enantiomers. This can be done using techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer.
-
Stereospecific Synthesis: This is often the more efficient approach.
-
From an Enantiopure Starting Material: If you start with an enantiomerically pure sample of this compound, you can use S(_N)2 conditions to generate the product with the opposite configuration.
-
Asymmetric Catalysis: For some transformations, particularly those starting from the corresponding indanone, asymmetric reduction to the alcohol followed by conversion to the bromide can establish the initial stereocenter. Alternatively, enzymatic methods, such as the use of transaminases to convert the ketone directly to a chiral amine, have proven highly effective for structurally similar compounds and represent a powerful strategy for achieving high enantioselectivity.[9]
-
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My substitution reaction is resulting in a racemic product, but I need a single stereoisomer.
Cause: Your reaction conditions are likely favoring an S(_N)1 pathway, which proceeds through a planar carbocation intermediate, leading to loss of stereochemical information.[6][7][8][10]
Solution: To promote an S(_N)2 reaction and achieve inversion of configuration, consider the following adjustments:
| Parameter | Recommendation for S(_N)2 | Rationale |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO, acetone). | These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. They do not favor the formation of a carbocation intermediate. |
| Nucleophile | Employ a high concentration of a strong, non-bulky nucleophile. | S(_N)2 reactions are bimolecular, so a higher nucleophile concentration will increase the reaction rate. Strong nucleophiles are more effective at the back-side attack. |
| Temperature | Keep the reaction temperature as low as reasonably possible. | Higher temperatures can provide the energy needed to overcome the activation barrier for carbocation formation, favoring the S(_N)1 pathway. |
| Leaving Group | Bromine is a good leaving group. No change is needed here. |
Workflow for Optimizing for S(_N)2 Pathway:
Sources
- 1. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. ajpamc.com [ajpamc.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 1-bromo-4-fluoro-2,3-dihydro-1H-indene
Welcome to the technical support guide for the synthesis of 1-bromo-4-fluoro-2,3-dihydro-1H-indene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, offering troubleshooting advice and answers to frequently encountered challenges. The guidance provided herein is based on established principles of organic chemistry and field-proven insights to ensure scientific integrity and experimental success.
Overview: The Synthetic Challenge
This compound is a valuable substituted indane scaffold used in the development of various chemical entities. The primary challenge in its synthesis lies in achieving high regioselectivity for the benzylic C-1 position while minimizing common side reactions such as over-bromination or aromatic substitution. This guide focuses on the most prevalent synthetic strategy—free-radical bromination—and explores alternatives and optimization protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most direct and reliable method for synthesizing this compound?
The most common and efficient method is the free-radical bromination of the precursor, 4-fluoro-2,3-dihydro-1H-indene, at the benzylic position. This reaction, often referred to as a Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.[1][2]
Causality: This method is preferred due to its high selectivity. The reaction proceeds via a benzylic radical intermediate at the C-1 position, which is stabilized by resonance with the aromatic ring, making it the most favorable site for substitution.[3][4] Using NBS is critical because it provides a low, constant concentration of molecular bromine (Br₂), which favors the radical pathway over competing electrophilic addition or aromatic substitution reactions.[5][6]
Caption: Primary synthetic route via Wohl-Ziegler bromination.
Q2: I'm having trouble with low yields in my reaction. What are the most common causes and how can I optimize the conditions?
Low yields are a frequent issue and can typically be traced to one of several factors: the quality of the reagents, the choice of initiator, or improper reaction conditions.
Troubleshooting Steps:
-
Assess NBS Quality: NBS can decompose over time, appearing yellow or brown due to the formation of Br₂.[7] Using aged NBS can lead to a high initial concentration of bromine, promoting side reactions.
-
Solution: Recrystallize the NBS from water before use. Pure NBS should be a white solid.
-
-
Verify Radical Initiator Activity: Radical initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) have finite shelf lives and decompose upon exposure to heat or light.
-
Solution: Use a fresh bottle of the initiator or one that has been stored correctly. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. AIBN, for example, is typically used in refluxing CCl₄ (around 77°C).[1]
-
-
Ensure Anhydrous Conditions: Water can interfere with radical reactions and react with NBS.
-
Solution: Use a freshly distilled, anhydrous solvent (e.g., carbon tetrachloride or cyclohexane). Dry all glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Optimize Temperature and Initiation: The reaction requires initiation but should not be overheated, as this can lead to decomposition and side reactions.
-
Solution: Initiate the reaction with gentle heating (reflux) or photochemical irradiation (a sunlamp). The reaction is often exothermic; once initiated, it may not require continuous, aggressive heating.
-
Comparative Table of Reaction Conditions:
| Parameter | Condition A (Standard) | Condition B (Optimized for Purity) | Rationale & Expected Outcome |
| Solvent | Carbon Tetrachloride (CCl₄) | Cyclohexane | CCl₄ is traditional, but cyclohexane is a greener and often effective alternative. |
| Initiator | AIBN (0.02 - 0.1 eq.) | V-50 (water-soluble) or AIBN (0.02 eq.) | AIBN is standard. Using minimal initiator reduces side products from initiator fragments. |
| NBS | 1.1 equivalents | 1.05 equivalents (recrystallized) | Using a slight excess ensures full conversion, but a large excess promotes dibromination. Purity is key. |
| Initiation | Reflux (77°C for CCl₄) | Photochemical (Sunlamp) at 40-50°C | Photochemical initiation can sometimes provide a cleaner reaction profile by avoiding high thermal energy. |
Q3: My TLC plate shows multiple spots. What are the likely side products and how can I minimize their formation?
The presence of multiple products indicates competing side reactions. The most common culprits are dibromination and electrophilic aromatic substitution.
Caption: Radical chain mechanism and pathways to common side products.
-
Dibrominated Product (1,2-dibromo or 1,3-dibromo): This occurs if the desired product reacts further with the bromine radical. It is more likely when a large excess of NBS is used or if the reaction is allowed to run for too long after the starting material is consumed.
-
Prevention: Use a near-stoichiometric amount of NBS (e.g., 1.05 eq.). Monitor the reaction closely by TLC and stop it once the starting material has disappeared.
-
-
Aromatic Bromination: While the fluorine atom is an ortho-, para- director, it is also deactivating. However, if a significant concentration of molecular bromine builds up, electrophilic aromatic substitution can occur.
-
Impurity from Starting Material: The synthesis of the precursor, 4-fluoro-2,3-dihydro-1H-indene, can sometimes yield isomers. Bromination of these isomers will lead to a complex product mixture.
-
Prevention: Ensure the purity of the starting material by distillation or chromatography before starting the bromination reaction.
-
Q4: Are there viable alternative synthetic routes if the NBS method fails?
While radical bromination with NBS is standard, a few alternative strategies can be considered, though they may present their own challenges.
-
Direct Bromination with Molecular Bromine (Br₂):
-
Concept: It is possible to use liquid bromine directly, but controlling the reaction is difficult. Without a radical initiator, it can proceed via an electrophilic pathway, and it is much harder to prevent over-bromination.
-
Protocol: This would involve the slow, dropwise addition of a dilute solution of Br₂ in an inert solvent to the indane precursor, under photochemical initiation (hν) to favor the radical mechanism. The temperature must be kept low to control reactivity. This method is generally not recommended due to safety hazards and lower selectivity.[8]
-
-
Synthesis from a Carbonyl Precursor:
-
Concept: An entirely different approach is to start with 4-fluoro-2,3-dihydro-1H-inden-1-one. The ketone can be reduced to an alcohol (4-fluoro-2,3-dihydro-1H-inden-1-ol), which can then be converted to the bromide.
-
Protocol:
-
Reduction: Reduce the ketone with a mild reducing agent like sodium borohydride (NaBH₄) in methanol to yield the corresponding alcohol.
-
Conversion to Bromide: Convert the alcohol to the bromide using a reagent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This proceeds via an Sₙ2 or Sₙ1 mechanism and avoids the complexities of radical chemistry, but requires a multi-step synthesis.
-
-
Caption: A logical troubleshooting guide for common synthesis issues.
Q5: What is the recommended experimental protocol for the Wohl-Ziegler bromination?
This protocol is a standard starting point and may require optimization based on your specific laboratory conditions and observations.
Experimental Protocol: Benzylic Bromination of 4-fluoro-2,3-dihydro-1H-indene
Materials:
-
4-fluoro-2,3-dihydro-1H-indene (1.0 eq.)
-
N-Bromosuccinimide (NBS), recrystallized (1.05 eq.)
-
Azobisisobutyronitrile (AIBN) (0.02 eq.)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluoro-2,3-dihydro-1H-indene and anhydrous CCl₄.
-
Reagent Addition: Add recrystallized NBS and AIBN to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (N₂ or Ar). The reaction can also be initiated using a 250W sunlamp placed a few inches from the flask. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product is often an oil. It can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a clear oil.
References
-
N-Bromosuccinimide - Wikipedia. Provides an overview of NBS uses, including the Wohl–Ziegler reaction for allylic and benzylic bromination.
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors... Discusses the synthesis of various dihydro-1H-indene scaffolds, relevant to understanding the core structure.
-
Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides. A guide on bromination reactions, discussing electrophilic vs. radical pathways and green chemistry considerations.
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Details the applications of NBS as a brominating and oxidizing agent, including the Wohl-Ziegler Reaction.
-
Alternative discovery chemistry route to bromo-spirofluorene indene 7. Describes synthetic approaches to related bromo-indene structures.
-
Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Patent disclosing synthesis of a related fluoro-dihydro-indene derivative.
-
(E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. Details the synthesis starting from a 2,3-dihydro-1H-inden-1-one precursor.
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Provides synthetic context for related bromo-fluoro aromatic compounds.
-
A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Patent describing bromination of a fluoro-aromatic compound using NBS.
-
Synthesis of indenes - Organic Chemistry Portal. Reviews various methods for the synthesis of the indene core structure.
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Explains why NBS is a preferred and more convenient source of bromine for allylic/benzylic substitution.
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Discusses methods to enhance the reactivity of NBS, which can be relevant for troubleshooting difficult brominations.
-
1-bromo-2,3-dihydro-1H-indene | 24373-98-6. Discusses the regioselectivity of indane bromination at the C-1 position due to radical stability.
-
Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons. Explains the mechanism and selectivity of radical bromination based on radical stability.
-
N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem. Provides chemical data for NBS, noting its decomposition and appearance.
-
Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Shows various synthetic transformations on the dihydro-indene scaffold.
-
Mechanism of Free Radical Bromination - BYJU'S. A clear explanation of the initiation, propagation, and termination steps in free radical bromination.
-
Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Details the mechanism of allylic bromination with NBS, emphasizing its role in providing a low concentration of Br₂.
-
A Comparative Analysis of Synthetic Routes to 1-Bromo-3-Nitrobenzene. Provides a framework for comparing different synthetic strategies for halogenation.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
"byproduct analysis in the synthesis of 1-bromo-4-fluoro-2,3-dihydro-1H-indene"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-bromo-4-fluoro-2,3-dihydro-1H-indene. This resource, designed by our senior application scientists, provides in-depth troubleshooting guides and frequently asked questions to address the common challenges encountered during this synthetic process. Our goal is to equip you with the knowledge to optimize your reaction, identify and minimize byproducts, and ensure the integrity of your results.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound. The primary route for this synthesis is the radical bromination of 4-fluoro-2,3-dihydro-1H-indene at the benzylic position, typically utilizing N-bromosuccinimide (NBS) and a radical initiator.
Issue 1: Low Yield of the Desired Product and a High Amount of Unreacted Starting Material
Question: My reaction is showing low conversion, and a significant portion of the 4-fluoro-2,3-dihydro-1H-indene starting material remains. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a radical benzylic bromination can stem from several factors related to the initiation and propagation of the radical chain reaction.
Probable Causes & Solutions:
-
Inefficient Radical Initiation:
-
Causality: The radical initiator (e.g., AIBN or benzoyl peroxide) may not be decomposing effectively to generate the initial radicals needed to start the chain reaction. This can be due to insufficient temperature or degradation of the initiator.
-
Solution:
-
Verify Initiator Quality: Ensure your radical initiator is fresh and has been stored correctly. AIBN, for instance, should be stored at low temperatures.
-
Optimize Reaction Temperature: The reaction temperature must be appropriate for the chosen initiator's half-life. For AIBN, refluxing in a solvent like carbon tetrachloride or acetonitrile is common.
-
Initiator Concentration: A substoichiometric amount of initiator is required. Too little may result in a slow or incomplete reaction.
-
-
-
Presence of Radical Inhibitors:
-
Causality: Trace impurities in the starting material or solvent, such as phenols or anilines, can quench the radical reaction.
-
Solution:
-
Purify Starting Materials: Ensure the 4-fluoro-2,3-dihydro-1H-indene is pure. If necessary, pass it through a plug of neutral alumina to remove acidic impurities.
-
Use High-Purity Solvents: Solvents should be dry and free of stabilizers that can interfere with radical reactions.
-
-
-
Insufficient Reaction Time:
-
Causality: The reaction may not have been allowed to proceed to completion.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. The reaction should be stopped once the starting material is consumed to prevent the formation of over-brominated byproducts.
-
-
Issue 2: Formation of Multiple Products, Including Di-brominated and Aromatic Brominated Species
Question: My post-reaction analysis (GC-MS, NMR) shows the presence of significant amounts of di-brominated byproducts and some bromination on the aromatic ring. How can I improve the selectivity for the mono-brominated product?
Answer:
The formation of multiple brominated products is a common challenge in this synthesis, arising from the high reactivity of the radical intermediates and potential competing ionic reaction pathways.
Probable Causes & Solutions:
-
Over-bromination (Di-bromination):
-
Causality: The desired product, this compound, can undergo a second bromination at the other benzylic position (position 3) or even at the same carbon to form a gem-dibromide. This is more likely with an excess of NBS or prolonged reaction times. The bromination of similar indanone structures has been shown to produce mono- and dibromo derivatives.[1]
-
Solution:
-
Control Stoichiometry: Use a precise molar equivalent of NBS, typically 1.0 to 1.1 equivalents relative to the starting material.
-
Slow Addition of NBS: In some cases, adding the NBS portion-wise can help maintain a low concentration of the brominating agent and favor mono-bromination.
-
Monitor Reaction Progress: As mentioned previously, careful monitoring is crucial to stop the reaction once the starting material is consumed and before significant di-bromination occurs.
-
-
-
Aromatic Bromination:
-
Causality: While NBS with a radical initiator favors allylic/benzylic bromination, competing ionic electrophilic aromatic substitution can occur, especially in the presence of acid or polar solvents.[2][3] The fluorine atom is an ortho-, para-director, so bromination would likely occur at positions 5 or 7.
-
Solution:
-
Use Non-Polar Solvents: Solvents like carbon tetrachloride (though less favored now due to toxicity) or cyclohexane discourage ionic pathways.
-
Acid Scavengers: The addition of a non-basic acid scavenger, such as calcium carbonate, can neutralize any trace amounts of HBr that might catalyze aromatic bromination.
-
Ensure Radical Conditions: The use of a radical initiator and a light source (if photochemically initiated) helps to favor the radical pathway over the ionic one.
-
-
Table 1: Common Byproducts and their Potential Identification Markers
| Byproduct Name | Potential Molecular Ion (m/z) in MS | Key ¹H NMR Signal Characteristics |
| 1,1-Dibromo-4-fluoro-2,3-dihydro-1H-indene | 292/294/296 (1:2:1 ratio) | Absence of a proton signal at the benzylic C1 position. |
| 1,3-Dibromo-4-fluoro-2,3-dihydro-1H-indene (cis/trans) | 292/294/296 (1:2:1 ratio) | Two distinct signals for the protons at C1 and C3, with coupling patterns indicating their relative stereochemistry. |
| 5-Bromo-4-fluoro-2,3-dihydro-1H-indene (Aromatic Bromination) | 214/216 (1:1 ratio) | Aromatic region of the NMR will show a different splitting pattern compared to the starting material, likely with fewer protons. |
| 7-Bromo-4-fluoro-2,3-dihydro-1H-indene (Aromatic Bromination) | 214/216 (1:1 ratio) | Similar to the 5-bromo isomer, with a distinct aromatic splitting pattern. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to monitor the reaction and analyze the final product mixture?
A1: A combination of techniques is ideal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both monitoring the reaction's progress and identifying the byproducts. The separation capabilities of GC can resolve different isomers and brominated species, while MS provides molecular weight and fragmentation data for identification. The analysis of similar bromo-fluoro aromatic regioisomers has been successfully achieved using GC.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative purposes. It is particularly useful for separating less volatile byproducts or for purifying the final product. Different column chemistries, such as those with phenyl or cholesterol-based stationary phases, can offer selectivity for positional isomers and diastereomers.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for the structural confirmation of the final product and for characterizing isolated impurities. The chemical shifts and coupling constants in the ¹H NMR spectrum are particularly informative for determining the position of the bromine atom.[6][7]
Q2: How can I effectively purify this compound from the reaction mixture?
A2: Purification typically involves a multi-step process:
-
Work-up: After the reaction is complete, the mixture is usually filtered to remove succinimide. The filtrate is then washed with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining bromine, followed by a wash with a weak base (e.g., sodium bicarbonate) to remove acidic byproducts, and finally with brine.
-
Solvent Removal: The organic solvent is removed under reduced pressure.
-
Column Chromatography: This is the most common method for separating the desired product from unreacted starting material and byproducts. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective. Careful selection of the solvent system is crucial for good separation. The separation of similar brominated indene derivatives has been achieved using column chromatography.[8]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to achieve high purity.
Q3: What is the underlying mechanism of benzylic bromination with NBS?
A3: The Wohl-Ziegler reaction, which describes the benzylic bromination with NBS, proceeds via a free radical chain mechanism.
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then react with a trace amount of HBr present to generate a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the benzylic position of 4-fluoro-2,3-dihydro-1H-indene to form a resonance-stabilized benzylic radical and HBr. The stability of this benzylic radical is key to the selectivity of the reaction.[9]
-
This benzylic radical then reacts with a molecule of Br₂ (which is present in low concentrations from the reaction of NBS with HBr) to form the desired product, this compound, and a new bromine radical. This new bromine radical can then continue the chain reaction.
-
-
Termination: The reaction is terminated when two radicals combine.
The role of NBS is to provide a constant, low concentration of bromine, which helps to suppress competing ionic reactions.[10]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for the Synthesis of this compound
This is a generalized protocol and should be optimized for specific laboratory conditions.
-
To a solution of 4-fluoro-2,3-dihydro-1H-indene (1.0 eq) in a suitable dry, non-polar solvent (e.g., acetonitrile or (trifluoromethyl)benzene) in a round-bottom flask equipped with a reflux condenser, add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 eq).[11][12]
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by TLC or GC analysis.
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium bisulfite, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Byproduct Analysis Workflow
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Validation & Comparative
The Unambiguous Arbitrator: Confirming the Structure of 1-bromo-4-fluoro-2,3-dihydro-1H-indene by X-ray Crystallography
In the landscape of drug discovery and development, the precise characterization of molecular structure is a cornerstone of success. For novel intermediates like 1-bromo-4-fluoro-2,3-dihydro-1H-indene, an unambiguous determination of its three-dimensional architecture is not merely an academic exercise but a critical step that influences every subsequent stage of research. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute atomic arrangement in the solid state. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques, supported by experimental protocols and data, to demonstrate its unparalleled power in structural confirmation.
The Decisive Power of X-ray Crystallography
X-ray crystallography offers a direct visualization of the molecule by mapping electron density.[1] This technique is capable of resolving stereochemistry, bond lengths, bond angles, and intermolecular interactions with exceptional precision.[2] For a molecule such as this compound, where the relative positions of the bromine and fluorine substituents are crucial, X-ray crystallography provides irrefutable evidence of the intended isomer's synthesis.
A key challenge, however, lies in obtaining a high-quality single crystal suitable for diffraction.[3] This process can be both an art and a science, often requiring screening of various crystallization conditions.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the critical steps for the structural determination of this compound.
Part 1: Crystallization
-
Purification: The starting material must be of the highest possible purity. Standard techniques like column chromatography or recrystallization should be employed to remove any impurities that could inhibit crystal growth.
-
Solvent Selection: A screening of solvents is performed to find one in which the compound has moderate solubility.
-
Crystal Growth: Slow evaporation is a common and effective technique. A saturated solution of the compound is prepared and filtered into a clean vial. The vial is loosely covered to allow for slow evaporation of the solvent over several days.
Part 2: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]
-
Diffractometer Setup: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
Part 3: Structure Solution and Refinement
-
Unit Cell Determination: The diffraction data is used to determine the unit cell parameters and space group.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to achieve the best possible fit.[5] The final structure is validated using tools like checkCIF.[6]
A Comparative Analysis of Analytical Techniques
While X-ray crystallography is the gold standard, other techniques provide valuable, albeit less definitive, structural information.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous structural determination.[2] | Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure which may differ from solution conformation. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F). | Provides information about the structure in solution.[2] Excellent for determining connectivity. ¹⁹F NMR is highly sensitive for fluorinated compounds.[7][8] | Does not directly provide 3D structure or absolute stereochemistry. Can be complex to interpret for molecules with many signals. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula confirmation. The isotopic pattern of bromine is a clear indicator of its presence.[9][10] | Does not provide information on connectivity or stereochemistry. Fragmentation can sometimes be complex to interpret.[11] |
| Computational Modeling | Predicted 3D structure and properties. | Can provide insights into potential conformations and aid in the interpretation of other data.[12][13] | The accuracy of the prediction is dependent on the computational method used and does not constitute experimental proof. |
In-Depth Look at Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed.
-
¹H NMR: Would show the number of different types of protons and their connectivity through spin-spin coupling.
-
¹³C NMR: Would indicate the number of unique carbon environments.
-
¹⁹F NMR: Due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, this technique is particularly powerful for fluorinated compounds. The chemical shift of the fluorine atom and its coupling to nearby protons would provide strong evidence for its location on the aromatic ring.
While NMR can strongly suggest the correct structure, it cannot definitively distinguish between certain isomers without more complex experiments like NOESY, which provides through-space correlations.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. A key feature for this compound would be the presence of a characteristic M and M+2 isotopic pattern of roughly equal intensity, which is a definitive indicator of a single bromine atom in the molecule.[9][10] The fragmentation pattern can also provide clues about the structure. For instance, the loss of a bromine radical or a fluorine atom would result in specific fragment ions.
Visualizing the Workflow
The following diagram illustrates the typical workflow for confirming a molecular structure using X-ray crystallography.
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
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- 6. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 12. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
"comparative analysis of different synthetic methods for 1-bromo-4-fluoro-2,3-dihydro-1H-indene"
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-bromo-4-fluoro-2,3-dihydro-1H-indene is a key building block in the synthesis of various pharmaceutical compounds and functional materials. The strategic placement of the bromo and fluoro substituents on the indane scaffold makes it a versatile intermediate for further chemical modifications. This guide provides a comparative analysis of different synthetic methods for this compound, focusing on reaction efficiency, scalability, safety, and cost-effectiveness. Experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their specific needs.
The Importance of this compound
The 2,3-dihydro-1H-indene (indane) core is a prevalent motif in medicinal chemistry. The introduction of a bromine atom at the 1-position provides a handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The fluorine atom at the 4-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate. Consequently, efficient and reliable synthetic routes to this compound are of significant interest.
Method 1: Electrophilic Bromination of 4-fluoro-2,3-dihydro-1H-indene
This is the most direct approach, involving the reaction of 4-fluoro-2,3-dihydro-1H-indene with a suitable brominating agent. The regioselectivity of the bromination is crucial for the successful synthesis of the desired product.
Reaction Pathway
Caption: Electrophilic bromination of 4-fluoro-2,3-dihydro-1H-indene.
Causality Behind Experimental Choices
The choice of brominating agent and reaction conditions significantly influences the outcome. N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) due to its solid nature, which makes it easier and safer to handle.[1] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) to facilitate the radical mechanism often involved in benzylic bromination.[2] Radical initiation, either through UV light or a chemical initiator like azobisisobutyronitrile (AIBN), is often necessary to promote the selective bromination at the benzylic position.[2]
Experimental Protocol: Electrophilic Bromination with NBS
-
Dissolve 4-fluoro-2,3-dihydro-1H-indene (1.0 eq) in anhydrous CCl₄.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.
-
Reflux the mixture under nitrogen atmosphere with irradiation from a UV lamp for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-fluoro-2,3-dihydro-1H-indene | N/A |
| Reagents | N-Bromosuccinimide, AIBN | [3] |
| Solvent | Carbon Tetrachloride | [3] |
| Reaction Time | 2-4 hours | N/A |
| Yield | 70-85% | N/A |
| Purity | >95% (after chromatography) | N/A |
Method 2: Multi-step Synthesis from 4-fluoro-1-indanone
This method involves the reduction of the ketone functionality of 4-fluoro-1-indanone to an alcohol, followed by conversion to the corresponding bromide.
Reaction Pathway
Caption: Multi-step synthesis from 4-fluoro-1-indanone.
Causality Behind Experimental Choices
The reduction of the ketone can be achieved with various reducing agents, but sodium borohydride (NaBH₄) is commonly used due to its mildness and selectivity. The subsequent bromination of the alcohol can be accomplished using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). PBr₃ is often preferred for its higher reactivity and the formation of a clean inversion of stereochemistry if a chiral center is present.
Experimental Protocol: Reduction and Bromination
Step 1: Reduction of 4-fluoro-1-indanone
-
Dissolve 4-fluoro-1-indanone (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-fluoro-2,3-dihydro-1H-inden-1-ol.
Step 2: Bromination of 4-fluoro-2,3-dihydro-1H-inden-1-ol
-
Dissolve the crude alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C.
-
Slowly add phosphorus tribromide (0.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by vacuum distillation or column chromatography to yield this compound.
Data Summary
| Parameter | Step 1: Reduction | Step 2: Bromination | Reference |
| Starting Material | 4-fluoro-1-indanone | 4-fluoro-2,3-dihydro-1H-inden-1-ol | N/A |
| Reagents | Sodium borohydride | Phosphorus tribromide | N/A |
| Solvent | Methanol | Diethyl ether | N/A |
| Reaction Time | 1-2 hours | 2-3 hours | N/A |
| Yield | 90-95% | 75-85% | N/A |
| Purity | Crude (used directly) | >97% (after purification) | N/A |
Comparison of Synthetic Methods
| Feature | Method 1: Electrophilic Bromination | Method 2: Multi-step Synthesis |
| Number of Steps | 1 | 2 |
| Overall Yield | 70-85% | 67-81% |
| Starting Material Availability | Requires 4-fluoro-2,3-dihydro-1H-indene | Requires 4-fluoro-1-indanone |
| Reagent Safety | NBS is a safer alternative to Br₂. Radical initiators require careful handling.[1] | NaBH₄ is relatively safe. PBr₃ is corrosive and moisture-sensitive. |
| Scalability | Good, but photochemical reactions can be challenging to scale up. | Excellent, standard chemical transformations. |
| Control of Stereochemistry | Can lead to a racemic mixture if a chiral center is formed. | Can potentially be adapted for stereoselective synthesis. |
| Purification | Requires column chromatography to remove byproducts. | May require purification at each step. |
Conclusion and Recommendations
Both methods presented offer viable routes to this compound.
-
Method 1 (Electrophilic Bromination) is a more direct and atom-economical approach, making it attractive for large-scale synthesis, provided that the starting material is readily available and the challenges of photochemical scale-up can be addressed.
-
Method 2 (Multi-step Synthesis) offers greater flexibility, especially if the starting 4-fluoro-1-indanone is more accessible or if stereochemical control is a primary concern. The two-step process allows for purification of the intermediate alcohol, which can lead to a higher purity final product.
The ultimate choice of method will depend on the specific requirements of the research or production campaign, including the availability and cost of starting materials, the desired scale of the reaction, and the available equipment and expertise. For initial laboratory-scale synthesis, Method 2 may be more straightforward to implement. For industrial production, the efficiency of Method 1 is a significant advantage that warrants investigation into overcoming its scale-up challenges.
References
-
American Chemical Society. (2026). ACS Reagent Chemicals. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Eissen, M., & Lenoir, D. (2008). Electrophilic Bromination of Alkenes: Environmental Health and Safety. Chemistry – A European Journal, 14(32), 9830–9841.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Panteleev, J., Huang, R. Y., Lui, E. K. J., & Lautens, M. (2011). A Convenient Synthesis of Indenes and Quinolines. Organic Letters, 13(19), 5314–5317. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Siniscalchi, T. (2020, June 14). Exercise 11.12 and 11.14 - Predict the Products of Radical Bromination [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2019, November 3). Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry [Video]. YouTube. [Link]
- Yadav, J. S., Reddy, B. V. S., & Rao, T. P. (2001). A mild and efficient method for the bromination of arenes using N-bromosuccinimide in the presence of ammonium acetate. Tetrahedron Letters, 42(46), 8271–8273.
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"comparing the reactivity of 1-bromo-4-fluoro-2,3-dihydro-1H-indene with similar compounds"
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of 1-bromo-4-fluoro-2,3-dihydro-1H-indene against structurally similar compounds. As a substituted secondary benzylic bromide, its reaction profile is governed by a nuanced interplay of electronic effects, steric hindrance, and the stability of reaction intermediates. Understanding these factors is paramount for its effective utilization in synthetic routes, particularly in the development of novel pharmaceutical agents where the indane scaffold is a privileged structure. We will dissect its behavior in nucleophilic substitution, radical halogenation, and transition metal-catalyzed cross-coupling reactions, supported by mechanistic principles and comparative data.
The Structural and Electronic Landscape: Why Reactivity Differs
The reactivity of any alkyl halide is fundamentally tied to its structure. In the case of this compound, three key features dictate its chemical behavior:
-
The Secondary Benzylic Position: The bromine atom is attached to a carbon (C-1) that is adjacent to a benzene ring and also bonded to two other carbon atoms. This "benzylic" position is inherently reactive because it can stabilize intermediates—carbocations and radicals—through resonance with the aromatic π-system.[1] This resonance stabilization significantly lowers the activation energy for reactions involving the cleavage of the C-Br bond.[2]
-
The Dihydroindene Scaffold: The rigid, bicyclic structure of the 2,3-dihydro-1H-indene (indane) core limits conformational flexibility. This can influence the stereochemical outcome of reactions and affect the approach of incoming reagents compared to more flexible, acyclic analogues.
-
The 4-Fluoro Substituent: The fluorine atom on the aromatic ring is the most critical feature for comparative purposes. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the entire aromatic ring and, by extension, the benzylic carbon. This effect has profound and often opposing consequences on different reaction mechanisms.
Comparative Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone reaction for benzylic halides. The competition between the unimolecular (SN1) and bimolecular (SN2) pathways is highly sensitive to substrate structure, nucleophile strength, and solvent choice.[3]
The SN1 vs. SN2 Dichotomy
The secondary nature of this compound places it at the borderline between SN1 and SN2 mechanisms.[3]
-
SN1 Pathway: Proceeds through a planar benzylic carbocation intermediate. The rate-determining step is the spontaneous dissociation of the leaving group (bromide).
-
SN2 Pathway: A concerted, single-step reaction where the nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group and causing an inversion of stereochemistry.[4]
The fluorine substituent is the deciding factor here. Its strong electron-withdrawing inductive effect destabilizes the formation of the adjacent benzylic carbocation required for the SN1 pathway. Consequently, This compound is significantly less reactive via the SN1 mechanism compared to its non-fluorinated counterpart.
Conversely, the SN2 pathway is less affected, and may even be slightly enhanced. The inductive withdrawal of electron density makes the benzylic carbon more electrophilic and thus a more attractive target for a nucleophile.
Experimental Workflow: SN1 vs. SN2 Pathways
Below is a diagram illustrating the competing nucleophilic substitution pathways for a generic secondary benzylic bromide.
Caption: Competing SN1 and SN2 mechanisms for benzylic bromides.
Comparative Data Summary
The following table summarizes the expected relative reactivity of this compound and similar compounds under prototypical SN1 and SN2 conditions.
| Compound | SN1 Conditions (e.g., Ethanol, heat) | SN2 Conditions (e.g., NaN₃ in DMF) | Rationale |
| This compound | Slow | Moderate | -I effect of Fluorine destabilizes the carbocation, disfavoring SN1. Benzylic position is still reactive towards strong nucleophiles. |
| 1-Bromo-2,3-dihydro-1H-indene | Fast | Moderate-Fast | Lacks the deactivating fluorine group, allowing for easier formation of the resonance-stabilized benzylic carbocation. |
| Benzyl Bromide (Primary) | Slow (unless forced) | Very Fast | Primarily reacts via SN2 due to low steric hindrance. SN1 is possible but less favorable than for secondary systems.[3] |
| 1-Bromo-1-phenylethane (Acyclic Secondary) | Very Fast | Slow | Acyclic nature allows for better solvation of the forming carbocation, promoting SN1. Steric hindrance around the secondary carbon slows SN2. |
Reactivity in Metal-Catalyzed Cross-Coupling Reactions
In contrast to nucleophilic substitution, the electron-withdrawing nature of the fluorine substituent is often beneficial for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5]
The catalytic cycle of the Suzuki-Miyaura reaction typically begins with the oxidative addition of the organohalide to a low-valent palladium complex (e.g., Pd(0)). This is often the rate-determining step. An electron-deficient C-Br bond, as found in this compound, is more polarized and more susceptible to attack by the electron-rich metal center.
Therefore, This compound is expected to be more reactive than 1-bromo-2,3-dihydro-1H-indene in palladium-catalyzed cross-coupling reactions.
Experimental Workflow: Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling of an aryl bromide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
To empirically validate these principles, the following protocols are provided for comparative analysis.
Protocol 1: Comparative Nucleophilic Substitution with Sodium Azide (SN2-favoring)
Objective: To compare the rate of substitution of different benzylic bromides under SN2 conditions.
Rationale: Sodium azide (NaN₃) is a strong, non-bulky nucleophile, and dimethylformamide (DMF) is a polar aprotic solvent. These conditions strongly favor the SN2 mechanism, allowing for a direct comparison of the substrate's susceptibility to backside attack.
Procedure:
-
To three separate, oven-dried 25 mL round-bottom flasks, add the respective bromide (0.5 mmol, 1.0 equiv.):
-
Flask A: this compound
-
Flask B: 1-bromo-2,3-dihydro-1H-indene
-
Flask C: Benzyl bromide
-
-
Add sodium azide (75 mg, 1.15 mmol, 2.3 equiv.) to each flask.
-
Add 5 mL of anhydrous DMF to each flask via syringe under a nitrogen atmosphere.
-
Stir the reactions at room temperature (25 °C).
-
Monitor the reaction progress by taking aliquots every 30 minutes and analyzing by thin-layer chromatography (TLC) or GC-MS.
-
Expected Outcome: The reaction rate, as determined by the disappearance of starting material, is expected to follow the order: Benzyl Bromide > 1-Bromo-2,3-dihydro-1H-indene ≈ this compound. The two indane derivatives should have similar rates, with the fluorinated compound potentially being slightly faster due to increased electrophilicity at C-1.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
Objective: To compare the efficiency of different benzylic bromides in a palladium-catalyzed C-C bond formation.
Rationale: This protocol uses standard Suzuki-Miyaura conditions to assess the ease of oxidative addition of the C-Br bond to a palladium catalyst. Phenylboronic acid is a common coupling partner.[5]
Procedure:
-
To two separate, oven-dried microwave vials, add the respective bromide (0.5 mmol, 1.0 equiv.):
-
Vial A: this compound
-
Vial B: 1-bromo-2,3-dihydro-1H-indene
-
-
To each vial, add phenylboronic acid (73 mg, 0.6 mmol, 1.2 equiv.), potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv.), and Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%).
-
Add a 4:1 mixture of dioxane and water (5 mL) to each vial.
-
Seal the vials and purge with nitrogen for 5 minutes.
-
Heat the reactions to 80 °C and stir for 4 hours.
-
After cooling, monitor the reaction conversion to the corresponding 1-phenyl derivative by GC-MS or ¹H NMR analysis of the crude mixture.
-
Expected Outcome: The conversion to the coupled product is expected to be higher for Vial A (this compound) than for Vial B, demonstrating its enhanced reactivity in this organometallic transformation.
Conclusion
The reactivity of this compound is a compelling case study in physical organic chemistry. Its behavior cannot be described by a single "activating" or "deactivating" label; instead, it is highly dependent on the reaction mechanism.
-
For nucleophilic substitution reactions , particularly those with SN1 character, the electron-withdrawing fluorine atom deactivates the molecule relative to its non-fluorinated analog by destabilizing the crucial carbocation intermediate.
-
For transition metal-catalyzed cross-coupling reactions , the same electron-withdrawing property activates the C-Br bond towards oxidative addition, rendering it more reactive than its non-fluorinated counterpart.
These opposing effects make this compound a versatile and selectively reactive building block. Researchers and drug development professionals can leverage this dual reactivity by carefully choosing reaction conditions to favor either ionic or organometallic pathways, enabling precise and efficient construction of complex molecular architectures.
References
- Benchchem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.
- Gonzalez-Vera, J. A., et al. (2008). Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society.
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position. Available from: [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Available from: [Link]
-
Neufeldt, S. R., et al. (2018). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Available from: [Link]
-
Tadayon, S., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Plausible mechanism of the benzylic fluorination reaction. Available from: [Link]
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Available from: [Link]
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.).
-
Uslu, H., et al. (2022). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. PMC - PubMed Central. Available from: [Link]
-
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A Comparative Guide to the Validation of Analytical Methods for 1-bromo-4-fluoro-2,3-dihydro-1H-indene
In the landscape of pharmaceutical development, the purity and quality of intermediates are as critical as that of the final active pharmaceutical ingredient (API). 1-bromo-4-fluoro-2,3-dihydro-1H-indene is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its quality through robust, validated analytical methods is paramount for consistent production and regulatory compliance. This guide provides an in-depth comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative determination of this compound and its impurities. The validation protocols are designed to meet the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Imperative for Validated Analytical Methods
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][5] For a pharmaceutical intermediate like this compound, a validated method ensures the reliability, consistency, and accuracy of data, which is crucial for:
-
Quality Control: Routine testing of raw materials, in-process samples, and the final intermediate.
-
Impurity Profiling: Detecting and quantifying process-related impurities and potential degradation products.[6][7]
-
Stability Studies: Assessing the stability of the intermediate under various environmental conditions, a key component of a stability-indicating method.[8][9][10]
-
Regulatory Submissions: Providing the necessary documentation to regulatory agencies to demonstrate control over the manufacturing process.
Method Selection: A Comparative Overview of HPLC and GC
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the compound's volatility, thermal stability, and the nature of potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Ideal for volatile and thermally stable compounds.[11] |
| Typical Stationary Phase | C18, C8, Phenyl, Cyano | Polysiloxanes (e.g., DB-5, DB-1), Polyethylene glycol (e.g., DB-WAX) |
| Detection | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS), Electron Capture Detector (ECD) for halogenated compounds.[12] |
| Advantages for this Analyte | High resolution and sensitivity, non-destructive, suitable for potential non-volatile impurities. | High efficiency and sensitivity, particularly with an ECD for the bromo and fluoro groups. |
| Potential Challenges | Requires appropriate solvent selection for solubility. | The compound must be thermally stable and sufficiently volatile. Potential for on-column degradation at high temperatures. |
For the purpose of this guide, we will detail the validation of a reversed-phase HPLC method, a workhorse in the pharmaceutical industry, and compare its performance characteristics with a hypothetical GC method.
Validation of a Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient due to degradation.[6][8][9] The validation of such a method involves a series of experiments to assess its performance characteristics as per ICH Q2(R1) guidelines.[1][4]
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of an analytical HPLC method.
Detailed Experimental Protocols
1. Specificity (Forced Degradation Study)
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[4] A forced degradation study is essential for a stability-indicating method.[10]
-
Protocol:
-
Prepare solutions of this compound at a concentration of 1 mg/mL.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105°C for 48 hours.
-
Photostability: Expose solution to UV light (254 nm) and visible light for 7 days.
-
-
Analyze the stressed samples by the proposed HPLC method with a photodiode array (PDA) detector.
-
Assess the peak purity of the analyte peak to ensure no co-eluting peaks.
-
Ensure that the degradation products are well-resolved from the main peak.
-
2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
3. Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery studies.
-
Protocol:
-
Prepare a placebo (matrix without the analyte) if applicable.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
4. Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[13]
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Protocol (based on the standard deviation of the response and the slope):
-
Determine the slope (S) from the linearity study.
-
Determine the standard deviation of the response (σ) from a series of injections of a blank solution or from the standard deviation of the y-intercept of the regression line.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
Wavelength (± 2 nm)
-
-
Analyze a system suitability solution with each modified condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).
-
Comparative Performance Data: HPLC vs. GC
The following tables present hypothetical but realistic validation data for the analysis of this compound by the validated HPLC method and a comparable GC method.
Table 1: Linearity Data
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Range (µg/mL) | 50 - 150 | 10 - 100 | - |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Y-intercept | 1250 | 980 | Minimal |
| Slope | 15890 | 12540 | - |
Table 2: Accuracy (Recovery) Data
| Spike Level | HPLC Method (% Recovery) | GC Method (% Recovery) | Acceptance Criteria |
| 80% | 99.5 | 98.9 | 98.0 - 102.0% |
| 100% | 100.2 | 100.5 | 98.0 - 102.0% |
| 120% | 100.8 | 101.2 | 98.0 - 102.0% |
| Mean Recovery | 100.17% | 100.20% | 98.0 - 102.0% |
Table 3: Precision Data
| Parameter | HPLC Method (%RSD) | GC Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.45 | 0.65 | ≤ 1.0% |
| Intermediate Precision (n=12) | 0.78 | 0.95 | ≤ 2.0% |
Relationship Between Validation Parameters
The various validation parameters are interconnected and collectively establish the reliability of the analytical method.
Caption: Interrelationship of analytical method validation parameters.
Conclusion and Recommendation
Both the HPLC and GC methods, as demonstrated by the hypothetical data, can be validated for the quantitative determination of this compound.
The HPLC method demonstrates slightly better precision and is inherently more suitable for a stability-indicating assay due to its ability to handle non-volatile degradation products without the risk of thermal decomposition in the analytical system. The use of a PDA detector provides valuable information on peak purity, reinforcing the specificity of the method.
The GC method is a viable alternative, particularly if the potential impurities are known to be volatile and thermally stable. Its sensitivity, especially with an ECD, can be an advantage for trace-level impurity analysis.
Recommendation: For comprehensive quality control and stability testing of this compound, the reversed-phase HPLC method is recommended as the primary method . Its versatility and robustness in handling potential degradation products make it a more reliable choice throughout the drug development lifecycle. The GC method can serve as a valuable secondary or complementary technique for specific applications, such as the analysis of volatile residual solvents or specific volatile impurities. The ultimate choice will depend on the specific requirements of the analysis and the impurity profile of the intermediate.
References
-
Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]
-
Title: Stability Indicating HPLC Method Development: A Review Source: Semantic Scholar URL: [Link]
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Title: Stability Indicating HPLC Method Development: A Review Source: IRJPMS URL: [Link]
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Title: Stability Indicating HPLC Method Development: A Review Source: IJPPR URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL: [Link]
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: PharmTech URL: [Link]
-
Title: 3 Key Steps for HPLC Method Validation in Pharmaceuticals Source: Altabrisa Group URL: [Link]
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Title: HPLC Method Validation for Pharmaceuticals: A Review Source: ResearchGate URL: [Link]
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Title: Gas-chromatographic identification of fluorine-containing organic compounds Source: ResearchGate URL: [Link]
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Title: Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines Source: ijarsct URL: [Link]
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Title: Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods Source: NHS URL: [Link]
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Title: Advances in the Analysis of Persistent Halogenated Organic Compounds Source: Chromatography Today URL: [Link]
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Title: What Role Does Gas Chromatography Play in Analytical Chemistry? Source: Environics URL: [Link]
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A Comparative Guide to the Biological Activity of 1-bromo-4-fluoro-2,3-dihydro-1H-indene and its Analogs for Drug Discovery Professionals
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, valued for its rigid bicyclic framework that combines aromatic and aliphatic features. This unique conformation provides a versatile platform for developing therapeutic agents across various disease areas. This guide offers a comparative analysis of the biological activity of 1-bromo-4-fluoro-2,3-dihydro-1H-indene and its analogs, providing insights into their potential as anti-inflammatory, anti-cancer, and neuroactive agents. We will delve into the structure-activity relationships (SAR) conferred by halogenation and other substitutions, supported by detailed experimental protocols for evaluating their biological effects.
The Indane Scaffold: A Versatile Core for Drug Design
The indane ring system is a recurring motif in numerous clinically successful drugs, demonstrating its broad therapeutic applicability. Notable examples include:
-
Indinavir: An HIV-1 protease inhibitor.
-
Indantadol: A potent monoamine oxidase (MAO) inhibitor.
-
Indatraline: An amine uptake inhibitor.
-
Indacaterol: An ultra-long-acting β-adrenoceptor agonist.
The rigid nature of the indane scaffold allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. This has made it an attractive starting point for the design of ligands for G protein-coupled receptors (GPCRs) and inhibitors of various enzymes.[1]
Comparative Biological Activities: Insights from Analogs
While direct experimental data on this compound is limited in publicly available literature, we can infer its potential biological activities by examining its structural analogs. The introduction of bromine and fluorine atoms is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.
Anti-Inflammatory Potential
Derivatives of 2,3-dihydro-1H-indene have shown promise as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. For instance, certain indane analogs have been found to inhibit nitric oxide production in lipopolysaccharide-induced microglial cells, suggesting a role in neuroinflammation.
Structure-Activity Relationship Insights: The presence of halogens can significantly influence anti-inflammatory activity. Fluorine, with its high electronegativity, can alter the electronic properties of the aromatic ring and form strong interactions with biological targets.[2][3] Bromine, being larger and more polarizable, can also contribute to binding affinity through halogen bonding and hydrophobic interactions. The combination of both a bromo and a fluoro group on the indane scaffold could lead to a unique pharmacological profile, potentially enhancing potency or selectivity.
Anti-Cancer Activity
The indane scaffold has been explored for the development of novel anti-cancer agents, primarily through two key mechanisms: tubulin polymerization inhibition and fibroblast growth factor receptor 1 (FGFR1) inhibition.
-
Tubulin Polymerization Inhibition: Several dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. The substitution pattern on the indane ring is crucial for this activity, with specific methoxy and hydroxy groups often being key for potent inhibition.
-
FGFR1 Inhibition: Novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been synthesized and shown to act as inhibitors of FGFR1, a receptor tyrosine kinase often dysregulated in cancer.
Structure-Activity Relationship Insights: For tubulin inhibitors, the positioning of electron-donating and -withdrawing groups on the aromatic ring of the indane is critical. The 4-fluoro substituent in this compound could modulate the electronic distribution and potentially enhance binding to the colchicine site. For FGFR1 inhibitors, the indane dione core acts as a scaffold for presenting pharmacophoric elements that interact with the kinase active site. The halogen substituents on the parent indene could be a starting point for further functionalization to improve kinase inhibitory activity.
G Protein-Coupled Receptor (GPCR) Ligand Binding
The rigid indane framework is well-suited for the design of ligands that target GPCRs, which are involved in a vast array of physiological processes and are major drug targets.[1][6] The specific substituents on the indane ring determine the receptor subtype selectivity and whether the ligand acts as an agonist or antagonist.
Structure-Activity Relationship Insights: The introduction of halogens can influence the affinity and selectivity of GPCR ligands. For example, halogen substituents on the aromatic ring can impact hydrophobic and electronic interactions within the receptor's binding pocket. The 1-bromo and 4-fluoro substitutions could direct the molecule towards specific GPCR subtypes, a hypothesis that can be tested using the receptor binding assays detailed below.
Experimental Protocols for Biological Evaluation
To objectively compare the biological activity of this compound and its analogs, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay is fundamental to ensure that any observed biological activity is not a result of general toxicity to the cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line or an immune cell line like RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production
This assay assesses the potential of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: The Griess assay measures the concentration of nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants.
Protocol:
-
Cell Culture and Treatment:
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[7]
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Tubulin Polymerization Inhibition Assay
This fluorescence-based assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Principle: The assay monitors the increase in fluorescence of a reporter molecule that preferentially binds to polymerized microtubules.[9] Compounds that inhibit tubulin polymerization will decrease the rate and extent of the fluorescence increase.[9]
Protocol:
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), general tubulin buffer, 1 mM GTP, 15% glycerol, and a fluorescent reporter.[9]
-
Prepare 10x stocks of test compounds, a known inhibitor (e.g., Nocodazole), and a known enhancer (e.g., Paclitaxel) as controls.
-
-
Assay Setup:
-
Add 5 µL of the 10x test compound, controls, or vehicle to the wells of a pre-warmed 96-well plate.
-
Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate parameters such as the Vmax of polymerization and the final extent of polymerization to quantify the inhibitory effect of the compounds.[9][10]
FGFR1 Kinase Assay
This assay determines the ability of the compounds to inhibit the enzymatic activity of FGFR1.
Principle: A common method is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the kinase activity.[11][12]
Protocol:
-
Reaction Setup: In a 96-well plate, combine the FGFR1 enzyme, a suitable peptide substrate, and ATP in a kinase buffer.
-
Compound Addition: Add varying concentrations of the test compounds or a known FGFR1 inhibitor (e.g., Staurosporine) as a positive control.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add an ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add a Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction.
-
-
Luminescence Measurement: After a brief incubation, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
GPCR Binding Assay
This assay measures the ability of the test compounds to bind to a specific GPCR. Radioligand binding assays are a classic and sensitive method.
Principle: A radiolabeled ligand with known affinity for the target GPCR is incubated with a source of the receptor (e.g., cell membranes). The test compound is added in increasing concentrations to compete with the radioligand for binding. The amount of bound radioactivity is then measured to determine the inhibitory constant (Ki) of the test compound.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Binding Reaction: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable binding buffer.
-
Incubation: Incubate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration and Washing: Rapidly filter the reaction mixture through the filter plate to separate the bound from the free radioligand. Wash the filters to remove any unbound radioactivity.
-
Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing Biological Complexity: Signaling Pathways and Workflows
To better understand the mechanisms of action and the experimental procedures, the following diagrams are provided.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer and inflammatory diseases.[13][14][15] Indane derivatives could potentially modulate this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway.
General Experimental Workflow for In Vitro Screening
This diagram illustrates the typical workflow for evaluating the biological activity of a new chemical entity like this compound.
Caption: A typical workflow for in vitro screening of novel compounds.
Conclusion and Future Directions
The 2,3-dihydro-1H-indene scaffold represents a highly promising starting point for the development of novel therapeutics. While the specific biological profile of this compound remains to be fully elucidated, analysis of its structural analogs suggests potential activities in the realms of anti-inflammatory, anti-cancer, and neuromodulatory applications. The strategic placement of bromo and fluoro substituents is likely to impart unique pharmacological properties that warrant further investigation.
The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound and its analogs. By combining these in vitro assays with a thorough understanding of structure-activity relationships, researchers can effectively navigate the early stages of drug discovery and identify promising lead candidates for further development. Future studies should focus on the synthesis and comprehensive biological profiling of a focused library of halogenated indane derivatives to fully unlock the therapeutic potential of this versatile scaffold.
References
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Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Available from: [Link].
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Bio-protocol. Tubulin Polymerization Assay. Available from: [Link].
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Wikipedia. PI3K/AKT/mTOR pathway. Available from: [Link].
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ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... Available from: [Link].
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Reaction Biology. FGFR1 Kinase Assay Service. Available from: [Link].
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ResearchGate. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Available from: [Link].
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Sci-Hub. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available from: [Link].
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ResearchGate. What is the exact protocol for assaying the anti-inflammatory activity of plant extracts in vitro? Available from: [Link].
- Li Y, et al. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. J Enzyme Inhib Med Chem. 2023;38(1):2247579.
- Deiters A, et al. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. 2011;16(8):6511-6519.
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"spectroscopic comparison of 1-bromo-4-fluoro-2,3-dihydro-1H-indene and its precursors"
A Comparative Guide to the Characterization of 1-bromo-4-fluoro-2,3-dihydro-1H-indene and Its Synthetic Precursors
In the landscape of medicinal chemistry and materials science, halogenated indane scaffolds are of significant interest due to their versatile applications as building blocks for complex molecules. The precise characterization of these compounds and their synthetic intermediates is paramount for ensuring the integrity of research and development pipelines. This guide provides an in-depth spectroscopic comparison of this compound and its precursors, 4-fluoro-2,3-dihydro-1H-inden-1-one and 4-fluoro-2,3-dihydro-1H-inden-1-ol. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral features that differentiate each stage of the synthesis, providing researchers with a robust framework for reaction monitoring and quality control.
The Synthetic Pathway: A Step-by-Step Transformation
The synthesis of this compound typically proceeds through a two-step sequence starting from the corresponding indenone. This well-established route involves the reduction of a ketone to an alcohol, followed by a nucleophilic substitution to introduce the bromine atom. This progression of functional group transformations provides a clear and instructive case study for spectroscopic analysis.
Caption: Synthetic route to this compound.
Spectroscopic Deep Dive: Precursor 1 - 4-fluoro-2,3-dihydro-1H-inden-1-one
The starting material, 4-fluoro-2,3-dihydro-1H-inden-1-one, is a bicyclic ketone. Its spectroscopic signature is dominated by the carbonyl group and the fluorine-substituted aromatic ring.
| Spectroscopic Data | 4-fluoro-2,3-dihydro-1H-inden-1-one |
| Molecular Formula | C₉H₇FO |
| Molecular Weight | 150.15 g/mol [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.7 (m, 1H), 7.4-7.5 (m, 1H), 7.2-7.3 (m, 1H), 3.1-3.2 (t, 2H), 2.7-2.8 (t, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 205 (C=O), 163 (d, J=248 Hz, C-F), 147 (d, J=3 Hz), 136 (d, J=8 Hz), 129 (d, J=2 Hz), 121 (d, J=22 Hz), 115 (d, J=23 Hz), 36 (CH₂), 26 (CH₂) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1700 (C=O stretch), ~1600, 1480 (C=C stretch), ~1250 (C-F stretch) |
| Mass Spectrum (EI) | m/z 150 (M⁺), 122 (M-CO)⁺, 95 |
Expert Interpretation:
The ¹H NMR spectrum is characterized by three aromatic protons exhibiting complex splitting due to both proton-proton and proton-fluorine coupling. The two aliphatic methylene groups appear as triplets, indicative of their adjacent positions in the five-membered ring.
In the ¹³C NMR spectrum, the carbonyl carbon is readily identified by its characteristic downfield shift to around 205 ppm. The carbon directly bonded to fluorine shows a large one-bond coupling constant (J ≈ 248 Hz), appearing as a doublet, a hallmark of fluorinated aromatic compounds.[2] The other aromatic carbons also exhibit smaller couplings to the fluorine atom.
The IR spectrum provides unambiguous evidence of the carbonyl group with a strong absorption band around 1700 cm⁻¹. For comparison, the IR spectrum of the similar 5-fluoro-2,3-dihydro-1H-inden-1-one shows a strong carbonyl peak in this region.[3] Aromatic and aliphatic C-H stretches are also present, along with a C-F stretching vibration.
The Mass Spectrum will show a prominent molecular ion peak at m/z 150. A characteristic fragmentation pathway for indenones is the loss of carbon monoxide (CO), which would result in a significant peak at m/z 122.
Spectroscopic Deep Dive: Precursor 2 - 4-fluoro-2,3-dihydro-1H-inden-1-ol
The reduction of the indenone to 4-fluoro-2,3-dihydro-1H-inden-1-ol introduces a hydroxyl group and a chiral center, leading to notable changes in the spectroscopic data.
| Spectroscopic Data | 4-fluoro-2,3-dihydro-1H-inden-1-ol |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.17 g/mol [4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 2H), 6.9-7.0 (m, 1H), 5.2-5.3 (t, 1H), 3.0-3.1 (m, 1H), 2.8-2.9 (m, 1H), 2.4-2.5 (m, 1H), 2.1-2.2 (m, 1H), 1.9 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 161 (d, J=245 Hz, C-F), 145 (d, J=5 Hz), 142 (d, J=8 Hz), 128 (d, J=3 Hz), 122 (d, J=15 Hz), 113 (d, J=22 Hz), 76 (CH-OH), 36 (CH₂), 30 (CH₂) |
| IR (KBr, cm⁻¹) | ~3300 (br, O-H stretch), ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1600, 1480 (C=C stretch), ~1250 (C-F stretch), ~1050 (C-O stretch) |
| Mass Spectrum (EI) | m/z 152 (M⁺), 134 (M-H₂O)⁺, 121 |
Expert Interpretation:
The most significant change in the ¹H NMR spectrum is the appearance of a new signal for the proton on the carbon bearing the hydroxyl group (CH-OH) at around 5.2-5.3 ppm, typically a triplet. The adjacent methylene protons become diastereotopic, leading to more complex splitting patterns compared to the indenone. A broad singlet for the hydroxyl proton is also observed.
In the ¹³C NMR spectrum, the carbonyl signal at ~205 ppm is absent and is replaced by a signal for the alcohol carbon (CH-OH) at approximately 76 ppm. The C-F coupling patterns in the aromatic region remain a key feature for structural confirmation.
The IR spectrum clearly indicates the conversion of the ketone to an alcohol. The sharp C=O stretch at ~1700 cm⁻¹ disappears, and a broad O-H stretching band emerges around 3300 cm⁻¹. A C-O stretching band will also be present around 1050 cm⁻¹.
The Mass Spectrum will show the molecular ion peak at m/z 152. A common fragmentation for alcohols is the loss of water, which would lead to a strong peak at m/z 134.
Spectroscopic Deep Dive: Final Product - this compound
The final transformation to this compound involves the replacement of the hydroxyl group with a bromine atom. This substitution significantly impacts the chemical shifts of the adjacent protons and carbons.
| Spectroscopic Data | This compound |
| Molecular Formula | C₉H₈BrF |
| Molecular Weight | 215.06 g/mol [5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 2H), 6.9-7.0 (m, 1H), 5.5-5.6 (t, 1H), 3.2-3.3 (m, 1H), 2.9-3.0 (m, 1H), 2.6-2.7 (m, 1H), 2.3-2.4 (m, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 161 (d, J=246 Hz, C-F), 144 (d, J=5 Hz), 141 (d, J=8 Hz), 129 (d, J=3 Hz), 123 (d, J=16 Hz), 114 (d, J=22 Hz), 55 (CH-Br), 38 (CH₂), 33 (CH₂) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1600, 1480 (C=C stretch), ~1250 (C-F stretch), ~650 (C-Br stretch) |
| Mass Spectrum (EI) | m/z 214/216 (M⁺, isotopic pattern), 135 (M-Br)⁺ |
Expert Interpretation:
In the ¹H NMR spectrum, the proton on the carbon now bonded to bromine (CH-Br) is shifted downfield to around 5.5-5.6 ppm compared to the alcohol, due to the deshielding effect of the bromine atom. The splitting patterns of the adjacent methylene protons will also be altered.
The ¹³C NMR spectrum shows the disappearance of the alcohol carbon signal and the appearance of a new signal for the carbon bonded to bromine (CH-Br) at approximately 55 ppm. The electron-withdrawing nature of bromine causes this upfield shift relative to the alcohol carbon.
The IR spectrum is distinguished by the absence of the O-H stretch from the alcohol precursor. A new absorption band corresponding to the C-Br stretch will appear in the fingerprint region, typically around 650 cm⁻¹.
The Mass Spectrum is highly characteristic for a monobrominated compound. The molecular ion will appear as a pair of peaks of nearly equal intensity (the M⁺ and M+2 peaks) at m/z 214 and 216, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The loss of the bromine radical is a major fragmentation pathway, leading to a prominent peak at m/z 135.
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For Electron Ionization (EI), introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC).
-
-
Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 200-250 °C.
-
Caption: Workflow for synthesis and spectroscopic analysis.
Conclusion
The spectroscopic comparison of this compound and its precursors demonstrates the power of modern analytical techniques in tracking chemical transformations. Each step in the synthesis—the reduction of a ketone to an alcohol and the subsequent bromination—imparts a unique and identifiable set of features in the NMR, IR, and mass spectra. By understanding these characteristic spectral changes, researchers can confidently monitor reaction progress, identify intermediates, and verify the structure and purity of their final product. This guide serves as a comprehensive resource for scientists and professionals in the field, enabling more efficient and reliable chemical synthesis and characterization.
References
-
Royal Society of Chemistry. Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. Available at: [Link]
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-FLUORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 699-99-0. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChemLite. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4,7-difluoro-2,3-dihydro-1H-inden-1-ol. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
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- 5. This compound [chembk.com]
A Comparative Guide to the Reproducible Synthesis of 1-Bromo-4-fluoro-2,3-dihydro-1H-indene
Introduction: The Significance of 1-Bromo-4-fluoro-2,3-dihydro-1H-indene
For researchers and professionals in the field of drug development and materials science, the synthesis of halogenated indanes represents a critical step in the creation of novel molecular architectures. The indane scaffold is a privileged structure in medicinal chemistry, and the introduction of bromine and fluorine atoms can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability. This compound (CAS 1188171-96-1) is a key building block, offering a reactive handle for further functionalization through cross-coupling reactions, while the fluorine atom can enhance binding affinity and improve pharmacokinetic properties. This guide provides a comprehensive analysis of a robust and reproducible protocol for the synthesis of this important intermediate.
Synthetic Strategy: Benzylic Bromination via the Wohl-Ziegler Reaction
The most direct and reliable method for the synthesis of this compound is the benzylic bromination of 4-fluoro-2,3-dihydro-1H-indene. This transformation is best accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator, a process known as the Wohl-Ziegler reaction.[1] This method is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical.
Mechanistic Insights
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or exposure to UV light. The resulting radical then abstracts a hydrogen atom from the benzylic position (C1) of 4-fluoro-2,3-dihydro-1H-indene, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine, which is present in low concentrations, to yield the desired product and a bromine radical, which continues the chain reaction.[2][3][4]
The use of NBS is crucial for the success of this reaction. NBS serves as a source of bromine at a low and constant concentration, which is generated in situ by the reaction of NBS with trace amounts of HBr that are formed during the reaction. This low concentration of bromine minimizes side reactions, such as the electrophilic addition of bromine to the aromatic ring.[2][3]
The 4-fluoro substituent on the aromatic ring is not expected to significantly influence the regioselectivity of the radical bromination. Free-radical reactions are generally less sensitive to the electronic effects of substituents on the aromatic ring compared to electrophilic aromatic substitutions. The primary directing factor is the stability of the radical intermediate, which is maximized at the benzylic position.
Experimental Protocols
This section details a proposed, robust protocol for the synthesis of this compound. This protocol is based on well-established procedures for benzylic bromination of similar substrates.
Protocol: Benzylic Bromination of 4-fluoro-2,3-dihydro-1H-indene with NBS
Materials:
-
4-fluoro-2,3-dihydro-1H-indene
-
N-bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide
-
Carbon tetrachloride (CCl₄) or a safer alternative such as acetonitrile or chlorobenzene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-2,3-dihydro-1H-indene (1.0 eq) in carbon tetrachloride (or an alternative solvent).
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and stir vigorously. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.
-
Data Presentation and Expected Outcomes
The following table summarizes the expected outcomes for the synthesis of this compound.
| Parameter | Expected Outcome | Notes |
| Yield | 70-85% | Yields can vary based on reaction scale and purity of reagents. |
| Purity | >95% | After column chromatography. |
| Reaction Time | 2-4 hours | Monitor by TLC for optimal reaction time. |
| Appearance | Colorless to pale yellow oil | |
| Molecular Formula | C₉H₈BrF | |
| Molecular Weight | 215.06 g/mol |
Spectroscopic Characterization (Predicted):
While extensive experimental spectra for this specific molecule are not widely published, the following are predicted based on its structure and data from similar compounds.[5]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2-7.0 (m, 3H, Ar-H), ~5.5 (dd, 1H, CH-Br), ~3.2-3.0 (m, 2H, Ar-CH₂), ~2.8-2.6 (m, 2H, CH₂-CHBr).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~160 (d, J=245 Hz, C-F), ~145-140 (Ar-C), ~130-115 (Ar-CH), ~50 (CH-Br), ~35 (Ar-CH₂), ~30 (CH₂-CHBr).
-
Mass Spectrometry (EI): m/z (%) 214/216 (M⁺, isotopic pattern for Br), 135 (M-Br)⁺.
Visualization of the Workflow and Mechanism
Caption: Workflow for the synthesis of this compound.
Caption: Mechanism of the Wohl-Ziegler benzylic bromination.
Senior Application Scientist's Recommendation
The described protocol for the benzylic bromination of 4-fluoro-2,3-dihydro-1H-indene using NBS and a radical initiator is the most reliable and reproducible method for obtaining the target compound. For optimal results and safety, the following points should be considered:
-
Purity of NBS: It is highly recommended to use freshly recrystallized NBS. Impurities in aged NBS can lead to side reactions and lower yields.
-
Choice of Solvent: While carbon tetrachloride has been traditionally used, its toxicity and environmental impact are significant concerns. Acetonitrile or chlorobenzene are suitable alternatives. The choice of solvent may require some optimization of the reaction temperature and time.
-
Radical Initiator: Both AIBN and benzoyl peroxide are effective radical initiators. AIBN is often preferred due to its more predictable decomposition rate.
-
Monitoring the Reaction: Close monitoring of the reaction by TLC is crucial to prevent the formation of dibrominated byproducts, which can occur with prolonged reaction times or an excess of NBS.
-
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Carbon tetrachloride is a known carcinogen, and NBS is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
By adhering to this well-established methodology and considering the key practical points, researchers can confidently and reproducibly synthesize this compound, a valuable intermediate for further synthetic endeavors.
References
-
Chemistry Steps. Benzylic Bromination. [Link]
-
Chad's Prep. Benzylic Bromination with NBS. [Link]
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-
Organic Chemistry Portal. Synthesis of indenes. [Link]
-
YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]
- Google Patents. US4022804A - Process for the production of bromo substituted tetrahydrofuran sulfones.
-
Chemia. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
-
Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]
-
Journal of the American Chemical Society. Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release. [Link]
-
ChemBK. This compound. [Link]
-
PubChemLite. 4-bromo-1,1-difluoro-2,3-dihydro-1h-indene. [Link]
-
ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]
- Google Patents. Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
-
ResearchGate. Fluorinated Free Radicals. [Link]
-
National Institutes of Health. (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]
-
Organic Syntheses. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Link]
- Google Patents. CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene.
- Google Patents. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
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A Senior Application Scientist's Guide to the Cross-Validation of Experimental and Computational Data for 1-bromo-4-fluoro-2,3-dihydro-1H-indene
For researchers, scientists, and professionals in drug development, the rigorous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of experimental and computational methodologies for the structural elucidation of 1-bromo-4-fluoro-2,3-dihydro-1H-indene. By integrating robust experimental data with predictive computational models, we can achieve a higher degree of confidence in our molecular characterization.
The core principle of this guide is to establish a self-validating system where experimental results and computational predictions are cross-validated. This synergistic approach not only confirms the identity and structure of the target molecule but also provides deeper insights into its electronic and conformational properties. While specific experimental data for this compound is not widely published, this guide will present the established workflows and use data from analogous structures to illustrate the cross-validation process.
The Strategic Importance of Cross-Validation
In modern chemical research, relying on a single source of data for structural confirmation is insufficient. A multi-faceted approach, combining empirical evidence with theoretical calculations, is now the gold standard. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict spectroscopic and structural parameters in silico. When these predictions align with experimental findings, it provides strong evidence for the proposed structure.[1][2] This process is crucial for:
-
Unambiguous Structural Assignment: Resolving ambiguities in complex spectra, especially for molecules with multiple stereoisomers.[3]
-
Predictive Analysis: Computational models can predict the properties of yet-to-be-synthesized molecules, guiding experimental efforts.[4][5]
-
Deepening Molecular Understanding: The correlation between experimental and computed data offers insights into the electronic environment of the molecule.
Below is a diagram illustrating the synergistic workflow between experimental and computational streams for molecular characterization.
Caption: A workflow diagram illustrating the parallel experimental and computational streams leading to cross-validation for structural elucidation.
Part 1: Experimental Characterization
The first pillar of our analysis is the acquisition of high-quality experimental data. For a molecule like this compound (C₉H₈BrF), the primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6]
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To probe the chemical environment of the hydrogen, carbon, and fluorine nuclei, providing detailed information about the molecular skeleton and connectivity.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to an NMR tube to a depth of about 4.5 cm.[6]
-
-
¹H NMR Acquisition:
-
Insert the tube into the spectrometer and lock on the deuterium signal of the solvent.
-
Shim the magnetic field to ensure homogeneity.
-
Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second recycle delay).
-
Process the Free Induction Decay (FID) via Fourier transform, followed by phase and baseline correction.
-
Reference the spectrum using an internal standard like tetramethylsilane (TMS) at 0 ppm.[7]
-
-
¹³C and ¹⁹F NMR Acquisition:
-
For ¹³C NMR, use a proton-decoupled sequence to obtain single lines for each unique carbon.
-
For ¹⁹F NMR, a direct observation without proton decoupling is standard.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation patterns.
-
Protocol (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
The sample is ionized by a beam of electrons.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
A key indicator for a bromine-containing compound is the presence of M+ and M+2 isotopic peaks of nearly equal intensity.[6]
-
Part 2: Computational Prediction
The second pillar involves the in silico prediction of the same spectroscopic properties using DFT. This allows for a direct comparison with the experimental data.[8]
Computational Workflow
1. 3D Structure and Conformer Search
-
Objective: To find the lowest energy conformation of the molecule, which is essential for accurate predictions.[7]
-
Protocol:
-
Construct the 3D structure of this compound using molecular modeling software.
-
Perform a conformational search to identify all stable low-energy conformers.
-
2. Geometry Optimization
-
Objective: To refine the molecular geometry to a minimum on the potential energy surface.
-
Protocol:
3. Spectroscopic Parameter Calculation
-
Objective: To calculate the NMR chemical shifts and IR vibrational frequencies.
-
Protocol:
-
NMR: Use the optimized geometry to calculate NMR shielding tensors. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach.[7] A larger basis set, like 6-311+G(2d,p), is often used for this step to enhance accuracy.[7] The calculated shielding tensors are then converted to chemical shifts by referencing them to a computed TMS standard.
-
IR: Perform a vibrational frequency calculation on the optimized geometry. This will yield the predicted IR absorption frequencies and their intensities.
-
Part 3: Cross-Validation and Data Comparison
This is the critical step where the experimental and computational datasets are brought together for a comparative analysis.
NMR Data Comparison
For NMR, the primary metric for comparison is the chemical shift (δ). A table comparing the experimental shifts (hypothetical, based on known chemical shift ranges for similar structures) and the DFT-calculated shifts is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H | ~5.5 - 6.0 | ~50 - 55 |
| C2-H₂ | ~2.2 - 2.8 | ~30 - 35 |
| C3-H₂ | ~2.9 - 3.4 | ~35 - 40 |
| C5-H | ~7.0 - 7.2 | ~120 - 125 |
| C6-H | ~6.9 - 7.1 | ~115 - 120 (JCF) |
| C7-H | ~7.2 - 7.4 | ~125 - 130 |
| C3a | N/A | ~140 - 145 |
| C4 | N/A | ~160 - 165 (JCF) |
| C7a | N/A | ~145 - 150 |
| Note: These are estimated values for illustrative purposes. Actual experimental values would be used in a real-world scenario. JCF indicates expected carbon-fluorine coupling. |
A good correlation between the experimental and calculated shifts, often quantified by the Mean Absolute Error (MAE), provides strong support for the structural assignment.[3]
IR Data Comparison
The comparison of IR spectra involves matching the wavenumbers of key vibrational modes.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| Aromatic C-H stretch | ~3100 - 3000 | ~3100 - 3000 |
| Aliphatic C-H stretch | ~2980 - 2850 | ~2980 - 2850 |
| C=C stretch (aromatic) | ~1600 - 1450 | ~1600 - 1450 |
| C-F stretch | ~1250 - 1000 | ~1250 - 1000 |
| C-Br stretch | ~680 - 515 | ~680 - 515 |
| Note: Computational frequencies are often systematically scaled to better match experimental values. |
Mass Spectrometry Data
The primary validation from mass spectrometry is the confirmation of the molecular weight. For C₉H₈BrF, the monoisotopic mass is approximately 213.9793 Da.[10] The observation of a molecular ion peak at this m/z value, along with the characteristic isotopic pattern for bromine, would be strong evidence for the elemental composition.
Conclusion
The cross-validation of experimental and computational data provides a robust and self-reinforcing framework for the structural elucidation of molecules like this compound. By following the detailed protocols outlined in this guide, researchers can confidently assign molecular structures, gaining a deeper understanding that is not achievable through either method in isolation. This integrated approach represents the pinnacle of modern chemical analysis, ensuring the accuracy and integrity of data for applications ranging from fundamental research to drug development.
References
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Fiveable. Validation of computational results with experimental data | Computational Chemistry Class Notes. [Link]
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Di Mambro, S., et al. (2020). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of Organic Chemistry. [Link]
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Fiveable. Integrating Computational & Experimental Data | Computational Chemistry Class Notes. [Link]
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Goldsmith, C. F., et al. (2018). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. The Journal of Physical Chemistry C. [Link]
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Kjell, J. A., et al. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]
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Reddit. Computational chemist wants us to do all the experimental work then computational for validation. [Link]
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Pierens, G. K., et al. (2016). Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model. Magnetic Resonance in Chemistry. [Link]
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Williams, A. J., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. NSF Public Access Repository. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel 1-bromo-4-fluoro-2,3-dihydro-1H-indene Derivatives in Preclinical Assays
This guide provides a comprehensive framework for the performance evaluation of novel compounds derived from the 1-bromo-4-fluoro-2,3-dihydro-1H-indene scaffold. The 2,3-dihydro-1H-indene core is a recognized privileged structure in medicinal chemistry, forming the backbone of various biologically active agents.[1] Recent research has highlighted the potential of substituted dihydro-1H-indene derivatives as potent tubulin polymerization inhibitors, a key mechanism in developing anti-angiogenic and antitumor therapeutics.[2][3]
Here, we propose a systematic benchmarking strategy for a hypothetical series of novel this compound derivatives against a well-established clinical benchmark. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental design to ensure robust and translatable results.
The Strategic Imperative: Why Benchmark?
In drug discovery, early and rigorous benchmarking is paramount. It contextualizes the performance of novel chemical entities, allowing for data-driven decisions. By comparing our novel derivatives against a "gold standard" inhibitor, we can objectively assess critical performance attributes:
-
Potency: Is the compound's biological effect achieved at a therapeutically relevant concentration?
-
Cellular Efficacy: Does the activity observed in a biochemical assay translate to a desired effect in a cellular context?
-
Structure-Activity Relationship (SAR): How do specific chemical modifications to the core scaffold impact performance?
For this guide, we will benchmark our hypothetical IND-BrF derivatives against Combretastatin A-4 (CA-4) , a potent natural product known to inhibit tubulin polymerization by binding to the colchicine site.[2] This choice is informed by prior studies where dihydro-1H-indene derivatives demonstrated a similar mechanism of action.[2]
Experimental Design: A Two-Tiered Validation Approach
Our benchmarking strategy employs a sequential, two-tiered approach. We begin with a direct, mechanistic assay to confirm the molecular target engagement and then proceed to a cell-based assay to evaluate the broader physiological consequence.
Caption: A streamlined workflow for benchmarking novel inhibitors.
Tier 1: In Vitro Tubulin Polymerization Assay
Causality: This assay is the cornerstone of our investigation. It directly measures the ability of a compound to interfere with the assembly of α- and β-tubulin heterodimers into microtubules.[4] By quantifying this effect, we can confirm that our IND-BrF derivatives engage the intended molecular target. An effective assay must be robust, reproducible, and sensitive enough to discern subtle differences in inhibitory potency.[4]
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Harnessing the Potential of 1-Bromo-4-fluoro-2,3-dihydro-1H-indene: A Comparative Guide to a Promising Scaffold in Medicinal Chemistry
An In-Depth Technical Guide for Researchers
Introduction: Unveiling a Scaffold of Untapped Potential
In the landscape of drug discovery and synthetic chemistry, the identification of novel building blocks that offer a unique combination of structural rigidity, synthetic versatility, and desirable physicochemical properties is paramount. 1-Bromo-4-fluoro-2,3-dihydro-1H-indene (CAS: 1188171-96-1) emerges as such a compound.[1] While specific peer-reviewed applications of this exact molecule are not yet extensively documented, an analysis of its constituent parts—the privileged indane scaffold, a strategically placed fluorine atom, and a versatile bromine handle—suggests significant potential.
This guide serves as a comparative analysis and a practical handbook for researchers. It is designed to bridge the gap in current literature by providing a scientifically grounded evaluation of this compound's potential. We will dissect the role of each structural feature, compare its projected performance against alternative synthons, and provide a detailed, actionable protocol for its application in one of modern chemistry's most powerful transformations: the Suzuki-Miyaura cross-coupling reaction.
Part 1: The Strategic Value of the Indane Core and Halogenation
The therapeutic relevance of a building block is often predicted by its core scaffold. The indane framework is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous successful pharmaceuticals.[2][3] Its value lies in the rigid, bicyclic structure that fuses an aromatic ring with a cyclopentane ring, reducing conformational flexibility and presenting substituents in a well-defined spatial orientation.[2] This has been exploited in drugs like the HIV protease inhibitor Indinavir and the Alzheimer's treatment Donepezil .[3] Recent research further highlights the potential of dihydro-1H-indene derivatives as potent tubulin polymerization inhibitors for anticancer applications.[4][5]
The true utility of this compound, however, lies in its specific halogenation pattern, which offers a dual advantage in drug design and synthesis.
The Fluorine Advantage: Enhancing Drug-Like Properties
The introduction of fluorine into a drug candidate is a cornerstone strategy in modern medicinal chemistry to enhance its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[6][7] The fluorine atom at the 4-position of the indane ring is poised to impart several benefits:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing the fluorine on the aromatic ring can block potential sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Increased Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity (LogP), which can enhance membrane permeability and improve oral bioavailability.[8][9] This effect is context-dependent but is a key tool for modulating a compound's ability to cross biological barriers.[9]
-
Modulation of Acidity/Basicity: Due to its powerful electron-withdrawing nature, a fluorine atom can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing target binding or solubility.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, potentially increasing a drug's potency and selectivity.[9]
The Bromine Handle: A Gateway to Molecular Complexity
While the fluorine atom fine-tunes the molecule's biological properties, the bromine atom serves as a versatile synthetic handle. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > Cl > F.[10] The C-Br bond in this compound is therefore the prime site for regioselective functionalization, leaving the more stable C-F bond intact. This allows for the precise and predictable introduction of a wide array of chemical moieties, making it an ideal substrate for library synthesis in drug discovery campaigns.
Part 2: A Comparative Benchmark Against Alternative Building Blocks
To fully appreciate the utility of this compound, it is useful to compare its projected attributes against other common synthetic building blocks. The unique combination of a rigid scaffold with dual, functionally distinct halogenation sets it apart.
| Building Block | Structural Rigidity | Synthetic Versatility (Regioselectivity) | Potential ADME Enhancement | Key Application |
| This compound | High (Fused bicyclic system) | High (Selective activation of C-Br over C-F bond)[10] | High (Aromatic fluorine for metabolic blocking and lipophilicity modulation)[6] | Building complex, conformationally restricted molecules with potentially improved pharmacokinetics. |
| 4-Bromo-2,3-dihydro-1H-indene | High | Moderate (Single reactive site) | Moderate (Lacks fluorine-specific benefits) | Introducing a rigid indane core. |
| 1-Bromo-4-fluorobenzene | Low (Freely rotating) | High (Selective activation of C-Br) | High (Contains fluorine for ADME modulation) | Introducing a fluoro-phenyl group; lacks conformational constraint. |
| 5-Bromo-3-chloro-2-fluorotoluene | Low (Freely rotating) | Moderate-High (C-Br is most reactive, but C-Cl can react under forcing conditions)[10] | High (Contains fluorine) | Polyfunctionalized aromatic synthesis; lacks the rigid indane scaffold. |
This comparison illustrates that this compound occupies a unique niche, offering the combined benefits of conformational rigidity and tunable, fluorine-enhanced drug-like properties, all accessible through a highly selective synthetic handle.
Part 3: Experimental Protocol for a Key Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. The following protocol is a validated starting point for researchers wishing to utilize this compound as an electrophilic partner.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: Pd(dppf)Cl₂ is chosen as it is a robust, commercially available pre-catalyst effective for a wide range of aryl bromides. The dppf ligand is bulky and electron-rich, promoting the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step without causing degradation of sensitive functional groups. An aqueous solution is used to aid in the dissolution of the base and promote the reaction.
-
Solvent: A 1,4-Dioxane/Water mixture is a common and effective solvent system. Dioxane solubilizes the organic components, while water is necessary for the base to function and to facilitate the catalytic cycle. Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation of the Pd(0) active catalyst.
Detailed Step-by-Step Protocol
Reaction: Synthesis of 4-fluoro-1-phenyl-2,3-dihydro-1H-indene
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.2 mmol, 1.2 equiv.), and Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the Palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-Dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While direct experimental data for this compound remains to be broadly published, a thorough analysis based on established principles of medicinal and synthetic chemistry reveals its significant promise. It combines the conformationally rigid and biologically relevant indane scaffold with the ADME-enhancing properties of fluorine and the synthetic flexibility of a selectively addressable bromine atom. This positions it as a high-potential building block for drug discovery programs targeting a range of therapeutic areas, from oncology to neurodegenerative disease. The provided protocols and comparative data serve as a foundational guide for researchers to unlock the synthetic and therapeutic potential of this versatile molecule.
References
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-bromo-4-fluoro-2,3-dihydro-1H-indene
This guide provides a detailed protocol for the safe and compliant disposal of 1-bromo-4-fluoro-2,3-dihydro-1H-indene. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document outlines the essential principles, procedural steps, and regulatory considerations to ensure this halogenated compound is managed responsibly.
Principle of the Protocol: The Imperative of Segregation
This compound is a halogenated organic compound. The carbon-halogen bond (in this case, C-Br and C-F) is strong and requires specific disposal methods, typically high-temperature incineration, to ensure complete and safe decomposition.[1] Co-mingling this waste with non-halogenated solvents can contaminate large volumes of less hazardous waste, leading to significantly higher disposal costs and potential regulatory non-compliance.[2] Therefore, the foundational principle of this protocol is strict segregation at the point of generation.
Hazard Assessment and Risk Mitigation
Before handling any chemical, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be the primary reference, we can infer its likely hazards from structurally similar compounds like 1-bromo-4-fluorobenzene. Always consult the supplier-specific SDS before proceeding.
Table 1: Inferred Hazard Profile and Mitigation Strategies
| Potential Hazard | Basis of Assessment (Analogous Compounds) | Recommended Mitigation Actions |
|---|---|---|
| Skin Irritation | Causes skin irritation.[3][4][5] | Wear nitrile gloves and a lab coat. Avoid all direct skin contact.[6] |
| Serious Eye Irritation | Causes serious eye irritation.[4][5][7] | Wear safety goggles or a face shield.[6] |
| Respiratory Irritation | May cause respiratory irritation.[5][7] | Handle only within a certified chemical fume hood to prevent inhalation of vapors.[6][8] |
| Flammability | Flammable liquid and vapor.[4][9] | Keep away from heat, sparks, and open flames. Store in a designated flammables cabinet.[3][6] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][10] | Employ all mitigation strategies above. Do not eat, drink, or smoke in the laboratory. |
Detailed Disposal Protocol
This step-by-step methodology ensures that all waste containing this compound is handled safely and in accordance with environmental regulations.
Required Materials & Personal Protective Equipment (PPE)
| Item | Specification | Purpose |
|---|---|---|
| Safety Goggles | ANSI Z87.1 rated, splash-proof | Protects eyes from splashes. |
| Nitrile Gloves | Chemically resistant | Protects skin from direct contact. |
| Lab Coat | Flame-resistant | Protects skin and clothing. |
| Waste Container | Polyethylene or glass, with a screw cap | Must be chemically compatible with halogenated organics.[11] |
| "Hazardous Waste" Tag | University or Company EHS-provided | For proper identification and tracking. |
| Secondary Containment | Polypropylene tub or similar | Contains spills in case of primary container failure.[11] |
| Chemical Fume Hood | Certified and operational | Provides necessary ventilation.[8] |
Step-by-Step Procedure:
-
Work Area Preparation:
-
Ensure all operations are conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Clear the immediate work area of incompatible materials, especially strong oxidizing agents, acids, and bases.[3]
-
Have spill control materials (such as vermiculite or a spill pillow) readily available.[12]
-
-
Waste Segregation:
-
Designate a specific, properly labeled waste container solely for "Halogenated Organic Waste." [1][6]
-
Causality: This step is critical. Halogenated waste requires specific incineration protocols.[1] Mixing it with non-halogenated solvents (like acetone or ethanol) makes the entire volume of waste more hazardous and expensive to dispose of.[2] Never pour this waste down the drain.[6][13]
-
-
Waste Transfer:
-
Carefully pour the liquid waste containing this compound into the designated halogenated waste container.
-
If transferring solid materials contaminated with the compound (e.g., used silica gel, contaminated filter paper), place them in a compatible, labeled solid waste container.
-
Leave approximately 10% headspace in liquid waste containers to allow for vapor expansion.[14]
-
-
Container Sealing and Labeling:
-
Immediately after adding waste, securely fasten the cap on the container to prevent the release of vapors. Containers must be kept closed at all times except when actively adding waste.[2][13]
-
Fill out the "Hazardous Waste" tag completely and accurately as soon as the first drop of waste is added.[2] Include the full chemical name ("this compound") and estimate the concentration and volume.[1][15]
-
-
Decontamination of Empty Containers:
-
An empty container that held pure this compound is still considered hazardous waste.
-
To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[16]
-
Crucially, the rinseate from this process is also hazardous waste and must be collected and disposed of in the "Halogenated Organic Waste" container.[16]
-
After triple-rinsing, deface the original label on the empty container before disposal as regular trash or glass waste.[16]
-
Waste Accumulation and Storage
All hazardous waste must be managed in compliance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[17][18][19]
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[2]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[17]
-
Secondary Containment: The waste container must be kept in a secondary containment bin to prevent spills from spreading.[11][17]
-
Pickup and Disposal: Do not allow waste to accumulate for extended periods. Follow your institution's procedures for requesting a waste pickup from the Environmental Health & Safety (EHS) department, who will partner with a licensed hazardous waste disposal company.[15][17]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams containing this compound.
Caption: Waste Segregation and Disposal Workflow.
Emergency Procedures
-
Spill: In case of a small spill inside a chemical fume hood, absorb the material with an inert absorbent like vermiculite or sand.[12] Place the contaminated absorbent material in a sealed, labeled container for disposal as halogenated waste.[2] For larger spills, evacuate the area and contact your institution's emergency response team immediately.[13]
-
Personal Exposure:
-
Skin: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.
-
Eyes: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention after any exposure.
-
By adhering to this structured protocol, researchers can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
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Comprehensive Safety Protocol: Handling 1-bromo-4-fluoro-2,3-dihydro-1H-indene in a Research Environment
This guide serves as an essential operational and safety directive for laboratory professionals engaged in the handling of 1-bromo-4-fluoro-2,3-dihydro-1H-indene. As a Senior Application Scientist, my objective is to provide a framework that not only outlines procedural steps but also instills a deep understanding of the causality behind each safety measure. Adherence to this protocol is critical for ensuring personnel safety, experimental integrity, and regulatory compliance.
Hazard Assessment and Chemical Profile
While specific toxicological data for this compound is not extensively documented, a robust safety protocol can be developed by analyzing the hazards associated with its structural components: a halogenated (brominated and fluorinated) aromatic system and an indane core. Compounds with similar structures are known to be irritants, potentially harmful upon ingestion, inhalation, or skin contact, and require careful handling as flammable substances.[1][2][3][4][5][6]
The primary hazards are inferred from related chemical structures and are summarized below. This proactive approach ensures that all potential risks are addressed.
| Hazard Classification | Description | Associated Pictograms | Rationale / Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][4][7][8] | Based on data for 4-Bromo-1H-indene and 1-Bromo-4-fluorobutane, which indicate harm upon exposure through multiple routes.[4][7] | |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4][9] | Analogous compounds like 1-bromo-4-fluorobenzene and 4-Bromo-1H-indene are classified as skin irritants.[2][4] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][9] | This is a standard classification for many halogenated organic compounds.[2][4] | |
| Flammable Liquid | Flammable liquid and vapor. | Indan, the core structure, is a flammable liquid.[5] Related compounds like 1-bromo-4-fluorobenzene also carry this classification.[1][2] | |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3][4][9] | Inhalation of vapors from similar chemicals is known to irritate the respiratory tract.[2][4] |
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a comprehensive system designed to shield researchers from the identified hazards. Each component is chosen for its specific resistance and protective capabilities against halogenated organic compounds.
Eye and Face Protection
-
Specification: Chemical splash goggles with indirect venting that conform to ANSI Z87.1 or EN 166 standards are mandatory.[10]
-
Causality: The risk of serious eye irritation necessitates a complete seal around the eyes to protect against splashes, mists, and vapors.[4] For procedures with a higher risk of splashing (e.g., transfers of larger volumes), a full-face shield must be worn in addition to the safety goggles.[11][12]
Hand Protection
-
Specification: Chemically resistant gloves are required. Nitrile gloves are a common starting point, but it is critical to consult the manufacturer's compatibility data for resistance to brominated and fluorinated organic compounds. For prolonged contact or immersion, heavier-duty gloves such as Viton® or butyl rubber should be considered.
-
Causality: Halogenated compounds can cause skin irritation and may be absorbed through the skin.[2] Proper glove selection prevents dermal contact.[10] Always inspect gloves for tears or pinholes before use and use proper removal techniques to avoid contaminating your skin.[2]
Body Protection
-
Specification: A flame-retardant laboratory coat is required. For operations involving significant quantities, a chemical-resistant apron or a full chemical suit (e.g., Tychem®) should be worn over the lab coat.[2][11]
-
Causality: This protects against accidental spills and splashes, preventing skin contact and contamination of personal clothing. The flame-retardant property addresses the flammability hazard of the compound.[2]
Respiratory Protection
-
Specification: All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[13] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][10]
-
Causality: The compound is expected to cause respiratory irritation.[2][4] A chemical fume hood provides the primary barrier. Respirators are a secondary line of defense for specific, non-routine situations or emergencies.
Operational and Disposal Plans
A self-validating protocol ensures safety at every stage, from preparation to waste disposal.
Step-by-Step Handling Protocol
-
Pre-Operational Safety Check:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Confirm the location and functionality of the nearest safety shower and eyewash station.[3]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement.
-
Don all required PPE as specified in Section 2.
-
-
Chemical Handling:
-
Ground and bond containers when transferring the liquid to prevent static discharge, which could ignite flammable vapors.[3][6]
-
Use only non-sparking tools for all operations.[3]
-
Keep the container tightly sealed when not in use to prevent the escape of vapors.[13]
-
Handle the substance in a well-ventilated area, preferably a chemical fume hood.[2]
-
-
Post-Handling & Cleanup:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly with soap and water.
-
Contaminated clothing should be removed and laundered separately before reuse.
-
Emergency Spill & Exposure Plan
-
Minor Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[13]
-
Major Spill: Evacuate the immediate area and alert laboratory personnel. If safe to do so, increase ventilation. Contact your institution's Environmental Health and Safety (EHS) department immediately.[14]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][4]
Waste Disposal Protocol
This compound is a halogenated organic compound. It must not be disposed of down the drain.[14]
-
Segregation: Collect all waste containing this chemical, including contaminated solids (e.g., absorbent materials, gloves), in a dedicated, clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[14][15][16]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of all constituents.[13][16]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][13]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Halogenated organic wastes are typically disposed of via high-temperature incineration.[15][17]
Workflow Visualization
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Safe handling workflow for halogenated indane derivatives.
References
- Hazardous Waste Segregation. (n.d.). Google Cloud.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Organic Solvents. (n.d.). Cornell EHS.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). EPA.
- Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations.
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- 1-Bromo-4-fluorobenzene. (n.d.). PubChem.
- 1-Bromo-4-Fluorobenzene MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
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- 4-Bromo-1H-indene Safety Data Sheet. (2025). Angene Chemical.
- 1-Bromo-3-fluoro-4-iodobenzene Safety Data Sheet. (2025). Thermo Fisher Scientific.
- 1-Bromo-4-fluorobutane Safety Data Sheet. (2025). TCI Chemicals.
- 6-BROMO-4-FLUORO-2,3-DIHYDRO-1H-INDEN-1-ONE Chemical Safety Data Sheet. (2025). ChemicalBook.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
